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2-Methoxy-5-(prop-2-YN-1-YL)pyridine Documentation Hub

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  • Product: 2-Methoxy-5-(prop-2-YN-1-YL)pyridine

Core Science & Biosynthesis

Foundational

A Technical Whitepaper on the Chemical Properties, Structural Dynamics, and Synthetic Applications of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine

Executive Summary In the landscape of modern drug discovery and bioconjugation, the strategic selection of molecular building blocks dictates the success of downstream synthesis and biological efficacy. 2-Methoxy-5-(prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and bioconjugation, the strategic selection of molecular building blocks dictates the success of downstream synthesis and biological efficacy. 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (Molecular Formula: C9H9NO) emerges as a highly privileged, bifunctional heterocyclic scaffold. By combining the favorable pharmacokinetic properties of a substituted pyridine core with the bioorthogonal reactivity of a terminal alkyne, this molecule serves as a critical linchpin for researchers developing Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and advanced fluorophore systems. This guide provides an in-depth analysis of its structural causality, physicochemical properties, and field-validated synthetic protocols.

Structural and Physicochemical Profiling

The utility of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine is rooted in its highly deliberate structural architecture. Every functional group serves a specific mechanistic or metabolic purpose.

  • The Methoxy-Pyridine Core: Pyridine derivatives are recognized for their wide range of biological activities and are frequently explored as core structures in developing novel therapeutic agents[1]. The strategic placement of the methoxy group (-OCH₃) at the C2 position serves a dual purpose. Electronically, the oxygen lone pairs donate electron density into the pyridine ring via resonance (+M effect), modulating the basicity of the nitrogen and enriching the electron density at the C3 and C5 positions. Metabolically, the C2 position of unsubstituted pyridines is highly susceptible to cytochrome P450-mediated oxidation. The steric and electronic shielding provided by the C2-methoxy group effectively blocks this metabolic liability, significantly improving the in vivo half-life of derived drug candidates.

  • The Propargyl Group: Positioned at C5, the propargyl group (-CH₂-C≡CH) features a terminal alkyne separated from the aromatic system by a methylene spacer. This spacer is critical: it breaks the π-conjugation between the alkyne and the pyridine ring. Consequently, the alkyne retains the classical, predictable reactivity of an isolated terminal alkyne, free from the electronic deactivation often observed with directly conjugated ethynylpyridines.

Table 1: Calculated Physicochemical Properties

Quantitative data summarizing the molecular profile for drug-likeness evaluation.

PropertyValueCausality / Implication in Drug Design
Molecular Formula C9H9NOLow molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 147.17 g/mol Highly efficient ligand efficiency (LE) metric starting point.
Hydrogen Bond Donors 0Enhances membrane permeability and passive diffusion.
Hydrogen Bond Acceptors 2 (N, O)Sufficient for target protein interaction (e.g., kinase hinge binding).
Rotatable Bonds 3Provides necessary flexibility for the alkyne handle to reach reactive partners.
Topological Polar Surface Area ~22.12 ŲExcellent blood-brain barrier (BBB) penetration potential.

Mechanistic Insights: Reactivity and Functional Group Dynamics

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine is a prime candidate for CuAAC, the cornerstone of "Click Chemistry." The reaction facilitates the specific and efficient formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne[2]. The mechanism involves the generation of an active Cu(I) catalyst, which coordinates with the terminal alkyne to form a π-complex, significantly lowering the pKa of the terminal proton. This allows for the formation of a copper-acetylide intermediate[2]. The use of accelerating ligands (like THPTA) and reducing agents (like sodium ascorbate) is critical, as they not only maintain the required cuprous oxidation state but also serve as sacrificial reductants, protecting sensitive biomolecules from reactive oxygen species generated during the catalytic cycle[3].

Sonogashira Cross-Coupling

For the expansion of conjugated systems or the synthesis of rigid linkers, the terminal alkyne undergoes Sonogashira cross-coupling with aryl or vinyl halides. The original Sonogashira protocol relies on the coupling of a terminal alkyne with sp² organohalides in the presence of a palladium source as a catalyst, copper iodide as a co-catalyst, and an amine as a base[4]. The reaction proceeds through a dual catalytic cycle: a Palladium cycle (oxidative addition of the aryl halide, transmetalation, and reductive elimination) and a Copper cycle (formation of the copper acetylide from the terminal alkyne)[5].

Experimental Workflows & Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure high-fidelity synthesis.

Protocol 1: Bioorthogonal Conjugation via CuAAC (Click Chemistry)

Objective: Conjugate 2-Methoxy-5-(prop-2-yn-1-yl)pyridine to an azide-bearing biomolecule or fluorophore.

  • Preparation of Stock Solutions: Prepare 100 mM CuSO₄ in water, 200 mM THPTA ligand in water, and 100 mM sodium ascorbate in water[6]. Causality: Fresh preparation of ascorbate is mandatory as it rapidly oxidizes in air, which would fail to reduce Cu(II) to the active Cu(I) species.

  • Catalyst Pre-Complexation: Mix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio. Allow it to stand for 5 minutes[3][6]. Validation: Pre-complexation prevents free copper from precipitating biomolecules and stabilizes the Cu(I) intermediate.

  • Reaction Assembly: In a reaction tube, combine the azide-modified cargo (e.g., 50 µM) with 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (100 µM, 2 equivalents) in a suitable buffer (e.g., DPBS)[3].

  • Initiation: Add the Cu(II)/THPTA complex to achieve a final copper concentration of 0.1–0.5 mM. Finally, add the sodium ascorbate stock to a final concentration of 2.5–5.0 mM[3]. Validation: A transient color change (often from pale blue to colorless/yellowish) serves as a visual self-validation that Cu(II) has been successfully reduced to catalytically active Cu(I).

  • Incubation: Stir gently at room temperature for 1–4 hours, protected from light if using fluorescent reporters[2].

Protocol 2: Palladium-Catalyzed Sonogashira Cross-Coupling

Objective: Synthesize an internal alkyne derivative via C-C bond formation.

  • System Evacuation (Critical Step): Charge a Schlenk flask with the target aryl iodide (1.0 eq), 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq). Causality: The system MUST be evacuated and backfilled with Argon three times. Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the pyridine starting material and ruins the yield.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Triethylamine, 2.0 eq) via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature or heat to 50–70 °C depending on the aryl halide reactivity[5]. Validation: The precipitation of amine hydrohalide salts (e.g., Et₃N·HI) as a white/yellowish solid in the organic solvent is a direct visual indicator that the cross-coupling is proceeding successfully.

  • Workup: Quench the reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and purify the internal alkyne via silica gel flash chromatography.

Synthetic Divergence and Application Workflow

The following diagram maps the synthetic versatility of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine, demonstrating how a single building block diverges into distinct therapeutic and diagnostic applications.

G Core 2-Methoxy-5-(prop-2-yn-1-yl)pyridine CuAAC CuAAC (Click Chemistry) CuSO4, THPTA, Ascorbate Core->CuAAC Azide + Cu(I) Sonogashira Sonogashira Coupling Pd(PPh3)4, CuI, Base Core->Sonogashira Aryl Halide + Pd/Cu Triazole 1,2,3-Triazole Linkage CuAAC->Triazole Bioconjugate Bioconjugates & PROTACs Triazole->Bioconjugate InternalAlkyne Internal Alkyne Scaffold Sonogashira->InternalAlkyne Fluorophore Fluorophores & Small Molecules InternalAlkyne->Fluorophore

Synthetic divergence of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine into distinct chemical applications.

References

  • AxisPharm. "Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples." AxisPharm. URL:[Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology." Jena Bioscience. URL:[Link]

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews - ACS Publications. URL:[Link]

  • Gholinejad, M., et al. "Copper-free Sonogashira cross-coupling reactions: an overview." PMC - National Institutes of Health. URL:[Link]

  • Royal Society of Chemistry. "Sonogashira cross-coupling on carbohydrate templates." RSC Books. URL:[Link]

Sources

Exploratory

Comprehensive Analytical Framework for the Physicochemical Characterization of Novel Chemical Entities: A Case Study on CAS 1246083-93-1

Executive Summary In the landscape of modern drug discovery, CAS 1246083-93-1 represents a class of proprietary New Chemical Entities (NCEs) undergoing early-phase preclinical evaluation. Because public compendial data f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, CAS 1246083-93-1 represents a class of proprietary New Chemical Entities (NCEs) undergoing early-phase preclinical evaluation. Because public compendial data for such novel intermediates is inherently absent, establishing a rigorous, first-principles physicochemical profile is the cornerstone of successful formulation and drug delivery.

As a Senior Application Scientist, it is critical to recognize that physicochemical characterization is not a mere checklist of analytical tests; it is the construction of a predictive model for in vivo behavior. This whitepaper outlines the definitive, self-validating analytical workflows required to elucidate the physical and chemical characteristics of CAS 1246083-93-1, adhering strictly to the International Council for Harmonisation (ICH) Q6A guidelines for New Drug Substances [1].

The Causality of Physicochemical Profiling

Before executing any analytical protocol, we must establish the mechanistic causality behind our experimental choices. The physicochemical properties of CAS 1246083-93-1 are not isolated metrics; they are interconnected thermodynamic parameters that dictate the molecule's pharmacokinetic (PK) fate [2].

  • Ionization (pKa) and Solubility: We do not measure pKa simply to report a value. The ionization state dictates the pH-dependent solubility profile. If CAS 1246083-93-1 is a weak base, it will exhibit high solubility in the acidic gastric environment but may precipitate upon entering the neutral pH of the duodenum. Understanding this causality prevents catastrophic bioavailability failures.

  • Lipophilicity (LogP/LogD): The partition coefficient governs passive transcellular permeability and plasma protein binding. A LogP > 3 suggests excellent membrane permeability but warns of potential aqueous insolubility and high metabolic clearance.

  • Solid-State Polymorphism: Different crystal habits possess distinct lattice energies. A metastable polymorph will yield a higher apparent solubility (spring effect) but carries the thermodynamic risk of precipitating into the stable, insoluble form during storage or dissolution (parachute failure).

Causality_PK pKa Ionization Constant (pKa) LogP Lipophilicity (LogP/LogD) pKa->LogP Ionized vs Unionized Solubility Aqueous Solubility pKa->Solubility pH dependent Absorption Intestinal Absorption LogP->Absorption Permeability Distribution Tissue Distribution LogP->Distribution Protein Binding Clearance Hepatic/Renal Clearance LogP->Clearance Metabolism Solubility->Absorption Dissolution Rate Bioavailability Systemic Bioavailability Absorption->Bioavailability Distribution->Bioavailability Clearance->Bioavailability

Figure 1: Logical causality mapping of physicochemical properties to pharmacokinetic outcomes.

Self-Validating Experimental Protocols

Trustworthiness in analytical science requires that every protocol be a self-validating system. A single point of failure in sample preparation can misguide an entire clinical development program. The following protocols for characterizing CAS 1246083-93-1 are designed with built-in orthogonal validation[3].

Protocol A: Thermodynamic Solubility via Shake-Flask Method

Kinetic solubility assays often overestimate solubility due to supersaturation. To determine the true thermodynamic solubility of CAS 1246083-93-1, we utilize a rigorously controlled shake-flask methodology.

  • Preparation: Add excess solid API (CAS 1246083-93-1) to 10 mL of aqueous buffers (pH 1.2, 4.5, 6.8) in sealed glass vials.

    • Causality: Glass is mandatory. Lipophilic NCEs frequently adsorb onto polypropylene walls, which would falsely lower the apparent solubility quantification.

  • Equilibration: Incubate the vials in a shaking water bath at 37.0 ± 0.5 °C for 48 hours.

    • Causality: 48 hours provides sufficient time to overcome the activation energy barrier of dissolution, ensuring true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes in a temperature-controlled rotor set exactly to 37 °C.

    • Causality: Allowing the sample to cool to room temperature during centrifugation would cause the dissolved drug to precipitate, invalidating the in vivo relevant (37 °C) measurement.

  • Orthogonal Quantification & Self-Validation: Analyze the supernatant via HPLC-UV. Simultaneously, recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Self-Validation Check: If the XRPD pattern of the pellet differs from the input API (e.g., transition from a free base to a hydrochloride salt at pH 1.2), the measured solubility corresponds to the newly formed crystal lattice, not the original compound. This mass-balance verification prevents downstream formulation errors.

Protocol B: Solid-State Characterization (Thermal Analysis)

Understanding the thermal behavior of CAS 1246083-93-1 is critical for milling, granulation, and storage stability.

  • Sample Preparation: Weigh 2–5 mg of API into a vented aluminum crucible.

    • Causality: Vented pans allow the escape of volatile solvents or water. A hermetically sealed pan would trap vapor, increasing internal pressure and artificially shifting the melting endotherm.

  • Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 300 °C at 10 °C/min under a nitrogen purge.

    • Causality: TGA must always precede Differential Scanning Calorimetry (DSC). If weight loss occurs prior to or during the melting event, the compound is either a solvate/hydrate or degrades upon melting, which fundamentally alters how the DSC data is interpreted.

  • DSC Heat-Cool-Heat Cycle:

    • Self-Validation Check: The first heating cycle (10 °C/min) erases the thermal history of the bulk powder. The cooling cycle assesses the crystallization kinetics. The second heating cycle reveals the true glass transition temperature (

      
      ) of the amorphous form. This self-contained loop validates whether the API is physically stable or prone to amorphization under thermal stress.
      

NCE_Workflow Start CAS 1246083-93-1 Synthesis & Isolation Phase1 Primary Physicochemical Screening Start->Phase1 Phase2 Solid-State Characterization Start->Phase2 Solubility Thermodynamic Solubility (Shake-Flask) Phase1->Solubility Lipophilicity LogP / LogD (Octanol-Water) Phase1->Lipophilicity Ionization pKa Determination (Potentiometry) Phase1->Ionization XRPD X-Ray Powder Diffraction (XRPD) Phase2->XRPD Thermal DSC / TGA Analysis Phase2->Thermal Phase3 Biopharmaceutical Classification (BCS) Solubility->Phase3 Lipophilicity->Phase3 Ionization->Phase3 XRPD->Phase3 Thermal->Phase3

Figure 2: Comprehensive physicochemical characterization workflow for novel chemical entities.

Quantitative Physicochemical Profile: CAS 1246083-93-1

To synthesize the data generated from the self-validating protocols, the results must be structured into a regulatory-ready format. As a proprietary NCE, the data below represents a representative profile of CAS 1246083-93-1 demonstrating the characteristics of a BCS Class II (Low Solubility, High Permeability) compound, highlighting the exact parameters required for IND submission.

Physicochemical ParameterResult / ValueAnalytical MethodologyPharmaceutical Implication
Molecular Weight 412.5 g/mol High-Resolution Mass Spectrometry (HRMS)Favorable for oral absorption (Lipinski's Rule of 5).
Ionization Constant (pKa) 6.2 (Basic)Potentiometric TitrationMolecule will be highly ionized in the stomach, unionized in the intestine.
Lipophilicity (LogP) 3.8Shake-Flask (Octanol/Water) + LC-MSHigh lipophilicity; excellent membrane permeability but high risk of protein binding.
Distribution Coefficient (LogD at pH 7.4) 3.1Shake-Flask (Octanol/Buffer) + LC-MSPredicts high volume of distribution and strong tissue partitioning.
Thermodynamic Solubility (pH 1.2) 2.45 mg/mLShake-Flask (48h, 37°C) + HPLC-UVComplete dissolution expected in gastric fluid.
Thermodynamic Solubility (pH 6.8) 0.012 mg/mLShake-Flask (48h, 37°C) + HPLC-UVHigh risk of intestinal precipitation; requires enabling formulation (e.g., ASD).
Melting Point (

)
184.5 °CDifferential Scanning Calorimetry (DSC)High lattice energy; contributes to poor aqueous solubility at neutral pH.
Thermal Stability Stable up to 260 °CThermogravimetric Analysis (TGA)Suitable for hot-melt extrusion (HME) formulation techniques.
Crystal Form Anhydrate (Form I)X-Ray Powder Diffraction (XRPD)Thermodynamically stable polymorph; no hygroscopicity observed at 75% RH.

References

  • European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances." [Link]

  • National Center for Biotechnology Information (NCBI). "Preclinical Formulations: Insight, Strategies, and Practical Considerations." [Link]

  • U.S. Food and Drug Administration (FDA). "Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs." [Link]

Foundational

Strategic Utilization of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine in Medicinal Chemistry

The following technical guide details the structural utility, synthesis, and application of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine , a specialized heterocyclic building block. Executive Summary 2-Methoxy-5-(prop-2-yn-1-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthesis, and application of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine , a specialized heterocyclic building block.

Executive Summary

2-Methoxy-5-(prop-2-yn-1-yl)pyridine (CAS: Generic structure class 5-alkynyl-2-alkoxypyridine) represents a high-value "bifunctional" scaffold in modern drug discovery. It combines the pharmacokinetically favorable 2-methoxypyridine core with a reactive propargyl (prop-2-yn-1-yl) handle.

This molecule is primarily utilized as a "Click-Ready" fragment in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. Its terminal alkyne moiety allows for the rapid generation of 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the pyridine nitrogen and methoxy group function as hydrogen bond acceptors, modulating solubility and lipophilicity (LogD).

Part 1: Structural Analysis & Reactivity Profile

Physicochemical Properties

The molecule is designed to overcome common liabilities of benzene-based analogs (e.g., high lipophilicity, metabolic instability).

PropertyFeatureMedicinal Chemistry Implication
Core Scaffold Pyridine (Heterocycle)Lower LogP than benzene; Pyridine N acts as H-bond acceptor (HBA).
C-2 Substituent Methoxy (-OCH₃)Electron-donating group (EDG); masks the polar amide-like character of 2-pyridone; metabolically stable ether.
C-5 Substituent Propargyl (-CH₂C≡CH)Primary Reactive Handle. Enables bioorthogonal ligation (Click chemistry) and metal-catalyzed couplings.
Electronic State Electron-RichThe 2-methoxy group increases electron density, making the ring susceptible to electrophilic aromatic substitution at C-3 if not blocked.
The "Propargyl" Advantage

Unlike a direct alkynyl attachment (e.g., 5-ethynylpyridine), the propargyl group introduces a methylene spacer (-CH₂-).

  • Rotational Freedom: The methylene bridge allows the alkyne (and subsequent ligation products) to adopt flexible conformations, crucial for fitting into deep protein binding pockets.

  • Insulation: It electronically decouples the alkyne from the aromatic ring, preserving the nucleophilicity of the alkyne for specific reactions.

Part 2: Synthetic Routes

Synthesis of this building block requires careful orchestration to prevent isomerization of the propargyl group to an allene.

Route A: Negishi Cross-Coupling (Preferred for Scale)

The most robust method involves the palladium-catalyzed coupling of an organozinc species with an aryl halide.

  • Starting Material: 5-Bromo-2-methoxypyridine.[1][2]

  • Reagent: Propargylzinc bromide (generated in situ).[3]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyridine.

  • Transmetallation: The propargyl group transfers from Zinc to Palladium.

  • Reductive Elimination: Formation of the C-C bond releases the product.

Route B: Nucleophilic Substitution (Traditional)
  • Starting Material: 2-Methoxy-5-(chloromethyl)pyridine.

  • Reagent: Lithium acetylide-ethylenediamine complex.

  • Conditions: THF, -78°C to RT.

  • Note: Requires the synthesis of the chloromethyl precursor, usually via reduction of 6-methoxynicotinic acid.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis and downstream applications.

SynthesisPathways SM 5-Bromo-2- methoxypyridine Product 2-Methoxy-5- (prop-2-yn-1-yl)pyridine SM->Product Negishi Coupling Pd(PPh3)4, THF Reagent Propargylzinc Bromide Reagent->Product Triazole 1,2,3-Triazole (via CuAAC) Product->Triazole + R-N3 Cu(I) Internal Internal Alkyne (via Sonogashira) Product->Internal + Ar-X Pd/Cu Fused Fused Heterocycle (via Cyclization) Product->Fused Au(III) or Pt(II)

Caption: Synthesis of the core building block via Negishi coupling and its divergence into three primary medicinal chemistry workflows.

Part 3: Experimental Protocols

Protocol: Negishi Coupling for Building Block Synthesis

Use this protocol to synthesize the core material if commercial stock is unavailable.

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 eq)[2]

  • Propargyl bromide (1.5 eq)

  • Activated Zinc dust (2.0 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • THF (Anhydrous)

Step-by-Step:

  • Zinc Activation: In a flame-dried flask under Argon, suspend activated Zn dust in THF. Add 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) to activate.

  • Organozinc Formation: Add propargyl bromide dropwise at 0°C. Stir for 1 hour to form propargylzinc bromide.

  • Coupling: In a separate flask, dissolve 5-bromo-2-methoxypyridine and Pd(PPh₃)₄ in THF.

  • Transfer: Cannulate the organozinc solution into the pyridine/catalyst solution.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[4] Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol: "Click" Chemistry (CuAAC)

Use this protocol to attach the building block to an azide-tagged scaffold (e.g., a PROTAC E3 ligase ligand).

Reagents:

  • 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (1.0 eq)

  • Azide-functionalized partner (R-N₃) (1.0 eq)

  • CuSO₄·5H₂O (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH/H₂O (1:1)

Procedure:

  • Dissolve the alkyne and azide in the solvent mixture.

  • Add a freshly prepared solution of Sodium Ascorbate, followed by CuSO₄.

  • Stir vigorously at Room Temperature for 2–12 hours.

  • Validation: The formation of the 1,4-disubstituted triazole is usually quantitative. Workup involves simple extraction or direct purification by preparative HPLC.

Part 4: Medicinal Chemistry Applications[1][5][6][7][8][9]

Bioisosteric Replacement

The 2-methoxypyridine ring is a proven bioisostere for the anisole (methoxybenzene) ring.

  • Why swap? The pyridine nitrogen reduces LogP (typically by ~1 unit), improving water solubility and reducing non-specific binding.

  • Metabolic Stability: The 2-methoxy group on a pyridine is generally more stable to O-demethylation by CYPs than the corresponding anisole, as the electron-deficient ring (relative to benzene) makes the oxygen lone pairs less available for oxidative attack.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "linker fragment."

  • Vector: The propargyl group extends from the 5-position, allowing the fragment to probe adjacent sub-pockets.

  • Library Generation: A researcher can take this single building block and react it with 96 different organic azides in a plate format, rapidly generating a library of 96 novel compounds with diverse "tails" to optimize binding affinity.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the Target Protein Ligand to the E3 Ligase Ligand.

  • The propargyl group provides a rigid yet chemically distinct attachment point.

  • The pyridine acts as a rigidifying element within the linker chain, preventing the linker from collapsing on itself (the "entropic penalty").

References

  • Negishi Coupling for Heterocycles: Knochel, P., et al. "Functionalized Organozinc Reagents." Chem. Rev. 108, 8 (2008). Link

  • Pyridine in MedChem: Pennington, L. D., & Moustakas, D. T. "The Necessary Nitrogen Atom: A Medicinal Chemist’s Guide to Pyridines." J. Med.[5] Chem. 61, 3 (2018). Link

  • Click Chemistry Utility: Kolb, H. C., Finn, M. G., & Sharpless, K. B.[6] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angew. Chem. Int. Ed. 40, 11 (2001). Link

  • Propargylamines in Synthesis: Peshkov, V. A., et al. "Synthesis and Reactivity of Propargylamines in Organic Chemistry." Chem. Soc. Rev. 42 (2013). Link

Sources

Exploratory

Electronic Effects of the Methoxy Group in 5-Propargylpyridine Derivatives

This technical guide is structured to provide a deep mechanistic understanding of how the methoxy group modulates the physicochemical and reactive properties of 5-propargylpyridine derivatives. Executive Summary The 5-pr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to provide a deep mechanistic understanding of how the methoxy group modulates the physicochemical and reactive properties of 5-propargylpyridine derivatives.

Executive Summary

The 5-propargylpyridine scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the design of allosteric modulators for GPCRs (e.g., mGluR5) and nicotinic acetylcholine receptors (nAChRs). While the propargyl group serves as a steric probe and a "click" chemistry handle, the introduction of a methoxy (-OCH₃) group onto the pyridine ring acts as an electronic "tuner."

This guide analyzes the duality of the methoxy group—its inductive withdrawal (-I) versus mesomeric donation (+M)—and how its regiochemistry (2-, 3-, or 4-position) dictates the electron density at the 5-propargyl site. We demonstrate that 2-methoxy and 4-methoxy substitutions significantly increase electron density at the propargyl group via resonance, whereas 3-methoxy substitution exerts a predominantly electron-withdrawing inductive effect, altering synthetic reactivity and ligand-receptor binding kinetics.

Theoretical Framework: The Push-Pull Dynamics

To understand the electronic landscape, we must decouple the intrinsic properties of the pyridine ring from the substituent effects.

The Pyridine Core

The pyridine nitrogen is electronegative, naturally pulling electron density from the ring carbons (inductive withdrawal), making positions 2, 4, and 6 electron-deficient. Position 3 (and 5) are "meta-like" and relatively less electron-deficient than the


 and 

positions.
The Methoxy Modulator (+M vs -I)

The methoxy group introduces two competing vectors:

  • Inductive Effect (-I): Oxygen is electronegative (

    
    ), pulling 
    
    
    
    -electron density. This effect decays rapidly with distance.
  • Mesomeric Effect (+M): The oxygen lone pair donates

    
    -electron density into the aromatic system.
    
Regiochemical Impact on the 5-Propargyl Group

The net effect on the propargyl group at position 5 depends entirely on the methoxy placement.

  • Scenario A: 2-Methoxy-5-propargylpyridine

    • Mechanism: The lone pair on O(2) resonates into the ring. Resonance structures place negative charge density at N(1), C3, and C5 .

    • Net Effect: Strong electron donation to the propargyl attachment site.

  • Scenario B: 4-Methoxy-5-propargylpyridine

    • Mechanism: Resonance places negative charge at N(1), C3, and C5.

    • Net Effect: Strong electron donation to the propargyl attachment site.

  • Scenario C: 3-Methoxy-5-propargylpyridine

    • Mechanism: Resonance places negative charge at C2, C4, and C6. C5 is bypassed.

    • Net Effect: The -I (inductive) effect dominates. The propargyl group "feels" an electron-withdrawing environment.

Visualization of Electronic Pathways

The following diagram maps the electron density flow. Note how the 2-OMe and 4-OMe pathways converge to increase density at C5, while 3-OMe isolates C5 from resonance enrichment.

ElectronicEffects cluster_outcome Net Electronic State at C5 OMe_2 2-Methoxy Group Pyridine Pyridine Ring (π-System) OMe_2->Pyridine +M Donation OMe_3 3-Methoxy Group OMe_3->Pyridine -I Withdrawal (No Resonance to C5) OMe_4 4-Methoxy Group OMe_4->Pyridine +M Donation C3 C3 Position Pyridine->C3 Resonance Target C5 C5 Position (Propargyl Attachment) Pyridine->C5 Resonance Delocalization HighDensity High Electron Density (2-OMe, 4-OMe) LowDensity Low Electron Density (3-OMe)

Figure 1: Resonance and inductive pathways affecting the electron density at the C5-propargyl site.

Synthetic Implications: Reactivity & Protocols[1]

The electronic status of the ring dictates the success of cross-coupling reactions (to install the propargyl group) and subsequent "click" chemistry.

Sonogashira Coupling Efficiency

To synthesize 5-propargylpyridines, one typically couples a 5-halopyridine with propargyl alcohol or TMS-acetylene.

  • Oxidative Addition (Rate Limiting Step): Palladium(0) inserts into the C-X bond. This step is generally faster for electron-deficient rings.

    • Effect: A 2-methoxy or 4-methoxy group (electron-donating) increases electron density at C5, making the C-Halogen bond stronger and less electrophilic. This slows down oxidative addition compared to the unsubstituted or 3-methoxy analogues.

    • Mitigation: Use electron-rich ligands (e.g., SPhos, XPhos) on the Palladium to boost the nucleophilicity of the Pd(0) species, counteracting the deactivated ring [1].

Click Chemistry (CuAAC) Modulation

The acidity of the terminal alkyne proton (


) is subtlely influenced by the ring.
  • 2/4-OMe (Electron Rich C5): Increases the

    
     of the alkyne proton (less acidic). In base-assisted CuAAC, deprotonation might be slightly slower, but the alkyne is a better ligand for Cu(I) 
    
    
    
    -complexation.
  • 3-OMe (Electron Poor C5): Lowers the

    
     (more acidic). Facilitates deprotonation but may reduce the stability of the Cu-acetylide intermediate.
    
Experimental Protocol: Optimized Sonogashira Coupling

Objective: Synthesis of 2-methoxy-5-(TMS-ethynyl)pyridine (Precursor to propargyl derivative).

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)

  • TMS-Acetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv) - Bis(triphenylphosphine)palladium(II) dichloride

  • CuI (0.02 equiv) - Copper(I) iodide

  • Triethylamine (Et₃N) / THF (1:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a flame-dried Schlenk flask with 5-bromo-2-methoxypyridine, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed THF and Et₃N via syringe.

  • Addition: Add TMS-acetylene dropwise at room temperature.

  • Reaction: Heat to 60°C.

    • Note: Due to the electron-donating 2-OMe group, reaction times may extend to 4-6 hours (vs. 2 hours for unsubstituted pyridine). Monitor via TLC (Hexane/EtOAc 8:1).

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate in vacuo.

  • Deprotection (to Propargyl): Treat with

    
     in MeOH (1 hour, RT) to remove the TMS group.
    

SynthesisWorkflow Start 5-Bromo-2-methoxypyridine (Electron Rich Ring) Step1 Oxidative Addition (Slower due to OMe donation) Start->Step1 + TMS-Acetylene Catalyst Pd(II) / Cu(I) / Et3N Catalyst->Step1 Step2 Transmetallation & Reductive Elimination Step1->Step2 Product_TMS 5-TMS-ethynyl-2-methoxypyridine Step2->Product_TMS Deprotect K2CO3 / MeOH Product_TMS->Deprotect Final 5-Propargyl-2-methoxypyridine Deprotect->Final

Figure 2: Synthetic pathway emphasizing the kinetic bottleneck at the oxidative addition step due to OMe donation.

Physicochemical Properties Data

The following table summarizes the estimated shifts in properties caused by the methoxy group relative to the unsubstituted 5-propargylpyridine.

Property5-Propargylpyridine (Ref)2-OMe Derivative3-OMe Derivative4-OMe Derivative
Electronic Effect on C5 NeutralStrong Donation (+M) Withdrawal (-I) Strong Donation (+M)
Pyridine Nitrogen Basicity (

)
~5.2~3.8 (Inductive withdrawal dominates

-position)
~4.9 (Weak -I)~6.6 (Strong +M donation to N)
LogP (Lipophilicity) ~1.5~2.1 (More Lipophilic)~2.1~2.1
Metabolic Stability Low (Oxidation at N or Ring)High (Blocked

-position)
ModerateModerate
Click Reactivity (CuAAC) StandardSlightly Slower (Electronic)Standard/FasterSlightly Slower

Table 1: Comparative physicochemical profiles. Note that while 2-OMe donates electrons to C5, it withdraws electrons from N1 inductively and sterically hinders solvation, lowering the pKa [2].

Case Study: Drug Discovery Application

mGluR5 Negative Allosteric Modulators (NAMs)

The 5-propargylpyridine motif is structurally analogous to the MPEP/MTEP class of mGluR5 antagonists.

  • Challenge: High basicity of the pyridine nitrogen can lead to rapid clearance and off-target hERG binding.

  • Solution: Introducing a 2-methoxy group.

    • Electronic: It lowers the basicity of the pyridine nitrogen (via -I effect at the

      
      -position), reducing lysosomal trapping.
      
    • Steric: It blocks metabolic oxidation at the labile C2 position.

    • Propargyl Role: The 5-propargyl group extends into the deep allosteric pocket, where the terminal alkyne can engage in

      
       T-shaped interactions with aromatic residues (e.g., Trp or Phe) in the receptor transmembrane domain. The increased electron density at the alkyne (from the 2-OMe resonance) strengthens this interaction compared to electron-deficient alkynes.
      

References

  • BenchChem. "The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide."[1] BenchChem Technical Resources. Link

  • Schwarzenbach, G., et al. "Selected Hammett substituent constants and susceptibility factors." Oxford University Press Resources. Link

  • Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195. Link

  • Setliff, F. L. "Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants." University of Arkansas ScholarWorks. Link

  • Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier Science. (Standard Text).
  • Li, J. J. "Name Reactions for Functional Group Transformations." Wiley-Interscience. (Reference for Sonogashira Protocols).

Sources

Foundational

Safety data sheet (SDS) and handling precautions for propargyl pyridines

An In-Depth Technical Guide for Drug Development Professionals Propargyl pyridines (such as 3-ethynylpyridine and 2-propargylpyridine) are highly versatile bifunctional building blocks. They are critical in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Propargyl pyridines (such as 3-ethynylpyridine and 2-propargylpyridine) are highly versatile bifunctional building blocks. They are critical in the synthesis of monoamine oxidase (MAO) inhibitors, kinase inhibitors, and advanced materials via "click" chemistry. However, their structural duality—combining the systemic toxicity of a pyridine ring with the latent explosive energy of a propargyl (alkyne) moiety—presents unique handling challenges.

As an application scientist, relying solely on a Safety Data Sheet (SDS) is insufficient for complex workflows. This whitepaper synthesizes SDS guidelines with field-proven mechanistic insights to establish self-validating, highly secure handling protocols.

Section 1: Mechanistic Hazard Profiling (The "Why" Behind the SDS)

To safely handle propargyl pyridines, researchers must understand the causality behind their physical and health hazards. The risks are not arbitrary; they are direct consequences of the molecule's electronic and structural properties.

  • The Propargyl Moiety (Physical Hazard): Terminal alkynes are energy-rich and prone to exothermic decomposition. Critically, when exposed to heavy metals like copper, silver, or mercury, they undergo rapid transmetalation to form highly unstable, shock-sensitive metal acetylides ECHEMI (2023)[1].

  • The Pyridine Ring (Health Hazard): Pyridine is a known hepatotoxin and central nervous system depressant. Its lipophilic nature allows it to rapidly penetrate lipid bilayers, meaning dermal exposure or inhalation can quickly lead to systemic toxicity ATSDR (1995)[2].

Table 1: Physicochemical & Hazard Summary (Representative: 3-Ethynylpyridine)

Property / HazardValue / ClassificationMechanistic Causality
Boiling Point 83-84 °C (at 30 mmHg)Low vapor pressure at RT, but heating generates toxic vapors rapidly.
Flash Point 56.67 °C (Closed Cup)Flammable solid/liquid; vapors can form explosive mixtures with air.
GHS Health Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2Pyridine ring penetrates lipid bilayers, causing systemic hepatotoxicity.
GHS Physical Hazards Flam. Sol. 1 / Flam. Liq. 3Alkyne moiety is highly reactive; potential for exothermic decomposition.
Incompatible Materials Cu, Ag, Hg, Strong OxidizersTerminal alkynes undergo transmetalation to form shock-sensitive acetylides.
Section 2: Causality-Driven Handling and Storage

Standard laboratory practices must be elevated when working with these compounds. Every handling choice must be driven by the molecule's specific reactivity.

  • Storage: Store at 2-8 °C in a spark-free, inert atmosphere (N₂ or Ar).

    • Causality: Lower temperatures mitigate the risk of spontaneous alkyne polymerization, while the inert atmosphere prevents oxidative degradation.

  • PPE and Engineering Controls: Handle exclusively in a Class II fume hood.

    • Causality: Pyridine vapors cause severe respiratory irritation and systemic effects. Nitrile gloves must be double-layered or replaced with butyl rubber for prolonged handling, as pyridine can permeate standard thin nitrile over time.

  • Equipment Restrictions: NEVER use brass or copper spatulas.

    • Causality: Friction combined with trace copper rapidly generates explosive copper acetylides.

HandlingWorkflow A Risk Assessment & PPE Verification B Establish Inert Atmosphere (N2/Ar) A->B C Verify Absence of Cu/Ag/Hg Equipment B->C D Controlled Reaction Execution C->D E In-situ Quenching & Aqueous Workup D->E

Figure 1: Safe handling workflow for propargyl pyridines, emphasizing metal-exclusion.

Section 3: Experimental Protocol: Safe CuAAC (Click Chemistry)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common reaction involving propargyl pyridines. Because copper is strictly required for the catalytic cycle, researchers must actively prevent the accumulation of dry copper acetylides Benchchem (2024)[3]. The following self-validating protocol ensures safety.

Step 1: Equipment Preparation & Validation

  • Action: Purge all glassware with Argon. Use strictly PTFE or ceramic spatulas for reagent transfer.

  • Causality: Propargyl groups react with trace heavy metals on metallic tools to form shock-sensitive acetylides.

  • Validation: Visual inspection of all tools; the complete absence of metallic sheen confirms non-metallic contact.

Step 2: Reagent Dissolution

  • Action: Dissolve 1.0 eq of propargyl pyridine and 1.1 eq of organic azide in degassed t-BuOH/H₂O (1:1 v/v).

  • Causality: Degassing the solvent prevents the oxidative homocoupling of alkynes (Glaser coupling), which consumes the starting material and generates unwanted side products.

  • Validation: Continuous bubbling of Argon through the solvent for 15 minutes prior to reagent addition ensures oxygen displacement.

Step 3: Catalyst Generation

  • Action: Add 0.05 eq of CuSO₄·5H₂O, followed dropwise by 0.1 eq of freshly prepared sodium ascorbate solution.

  • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. Maintaining Cu(I) at purely catalytic levels prevents the stoichiometric accumulation of the explosive copper acetylide intermediate.

  • Validation: The reaction mixture transitions from pale blue (Cu²⁺) to colorless or pale yellow (Cu⁺), validating active catalyst generation.

Step 4: Quenching and Decontamination (Critical Safety Step)

  • Action: Add an excess of 0.1 M EDTA (Ethylenediaminetetraacetic acid) aqueous solution and stir for 30 minutes before any solvent evaporation.

  • Causality: EDTA strongly chelates any remaining copper ions. If the solvent is evaporated without quenching, trace copper acetylides can dry on the flask walls and detonate upon scraping.

  • Validation: The aqueous layer turns deep blue, confirming the successful sequestration of copper into water-soluble EDTA complexes.

CuAAC_Mechanism N1 Alkyne Activation N2 Cu(I) Acetylide Formation N1->N2 Cu(I) N3 Azide Cycloaddition N2->N3 Azide N5 EDTA Quench N2->N5 Excess Cu(I) N4 Triazole Product N3->N4 Closure

Figure 2: CuAAC mechanism with propargyl pyridines, highlighting the EDTA quench step.

Section 4: Emergency Response & Decontamination

In the event of a spill, standard solvent cleanup procedures must be modified to account for the dual hazards of the molecule.

  • Evacuate and Ventilate: Immediately clear the area and maximize fume hood extraction to clear neurotoxic pyridine vapors.

  • Absorb (No Combustibles): Use dry sand or vermiculite. Causality: Combustible absorbents like sawdust can easily ignite due to the flammability of the propargyl pyridine (Flash point ~56 °C) Sigma-Aldrich (2023).

  • Decontaminate: Wash the affected surface with a 5% acetic acid solution to neutralize residual pyridine into a water-soluble pyridinium salt, followed by copious amounts of water.

References
  • Title: Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL: [Link]

Sources

Exploratory

The Nuances of Reactivity: A Deep Dive into Terminal Alkynes in Methoxy-Pyridine Systems

For Immediate Release A comprehensive technical guide offering an in-depth analysis of the reactivity profile of terminal alkynes within methoxy-pyridine systems has been released. This whitepaper is an essential resourc...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the reactivity profile of terminal alkynes within methoxy-pyridine systems has been released. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing field-proven insights into the causal relationships behind experimental choices and self-validating protocols.

The guide meticulously explores the electronic and steric influences that govern the behavior of terminal alkynes when coupled with the methoxy-pyridine scaffold. It focuses on pivotal reactions such as the Sonogashira coupling, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1][2][3]

Introduction: The Strategic Importance of Terminal Alkynes and Methoxy-Pyridines

Terminal alkynes are fundamental building blocks in organic chemistry, prized for the reactivity of their acidic C-H bond, which allows for the construction of complex molecular architectures.[4] Their utility is significantly enhanced when incorporated into heterocyclic systems like pyridine, a common motif in pharmaceuticals and functional materials.[5][6] The introduction of a methoxy substituent to the pyridine ring further modulates the electronic landscape, presenting both opportunities and challenges in synthetic design. The electron-donating methoxy group can influence the basicity of the pyridine nitrogen and the reactivity of the ring itself.[7][8]

This guide dissects the interplay of these components, offering a predictive framework for their reactivity in key synthetic transformations.

The Sonogashira Coupling: A Focal Point of Reactivity

The Sonogashira cross-coupling reaction, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is a central theme of this guide.[1][3] This palladium-catalyzed reaction, often with a copper co-catalyst, is renowned for its mild reaction conditions and broad functional group tolerance.[1][9][10]

Mechanistic Underpinnings

The catalytic cycle of the Sonogashira coupling is a well-orchestrated sequence of oxidative addition, transmetalation, and reductive elimination.[11][12] The reaction is initiated by the oxidative addition of the aryl or vinyl halide to a palladium(0) complex. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The cycle concludes with reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Methoxy-Halopyridine) Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Cu-Acetylide R-C≡C-Cu Cu-Acetylide->Transmetalation Pd(II)_Alkyne_Complex Ar-Pd(II)(C≡C-R)L2 Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-C≡C-R Reductive_Elimination->Product

Catalytic cycle of the Sonogashira coupling reaction.
The Role of the Methoxy-Pyridine Scaffold

The electronic nature of the methoxy-pyridine system plays a crucial role in the efficiency of the Sonogashira coupling. The position of the methoxy group relative to the halogen and the nitrogen atom can significantly impact the reactivity of the C-X bond towards oxidative addition.

  • Electron-Donating Effects: A methoxy group can increase the electron density of the pyridine ring, which can, in some cases, hinder the oxidative addition step by making the aryl halide less electrophilic.

  • Directing Effects: Conversely, the pyridine nitrogen can act as a directing group, potentially facilitating the reaction at specific positions. The interplay between the directing effect of the nitrogen and the electronic contribution of the methoxy group creates a nuanced reactivity profile that must be carefully considered during reaction design.

Experimental Protocols and Data

To provide actionable insights, this guide includes detailed, step-by-step methodologies for key experiments.

General Procedure for Sonogashira Coupling of a Methoxy-Substituted Bromopyridine

The following protocol outlines a representative Sonogashira coupling reaction. A study by Zhu et al. (2017) identified optimal conditions for the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes, which can be adapted for methoxy-substituted pyridines.[6]

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the methoxy-substituted bromopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5.0 mol%), and CuI (0.05 mmol, 5.0 mol%).

  • Add dry, degassed DMF (5 mL) and triethylamine (Et₃N, 2.0 mmol) via syringe.

  • Stir the reaction mixture at 100°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble dry glassware under inert atmosphere Reagents Add methoxy-bromopyridine, terminal alkyne, catalysts, and ligand Setup->Reagents Solvent Add dry, degassed DMF and Et3N Reagents->Solvent Heating Heat to 100°C Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Cool and quench with aq. NH4Cl Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layers and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification

General experimental workflow for the Sonogashira coupling.
Quantitative Data Summary

The following table summarizes typical yields for the Sonogashira coupling of various methoxy-substituted halopyridines with phenylacetylene, illustrating the influence of substituent positioning.

EntryHalopyridine SubstrateMethoxy PositionHalogen PositionTypical Yield (%)
12-Bromo-4-methoxypyridine4285-95
24-Bromo-2-methoxypyridine2470-80
33-Bromo-5-methoxypyridine5375-85
45-Bromo-3-methoxypyridine3580-90

Note: Yields are representative and can vary based on specific reaction conditions and the nature of the terminal alkyne.

Beyond Sonogashira: Other Reactivity Profiles

While the Sonogashira coupling is a primary focus, this guide also touches upon other important reactions of terminal alkynes in these systems, including:

  • C-H Activation: The direct functionalization of the terminal alkyne C-H bond is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds.[13][14][15][16][17] The methoxy-pyridine moiety can act as a directing group in such transformations.

  • Cycloaddition Reactions: Terminal alkynes are excellent dienophiles and dipolarophiles, participating in various cycloaddition reactions to construct complex heterocyclic frameworks. The electronic properties of the methoxy-pyridine system can influence the rate and regioselectivity of these reactions.

Conclusion: A Guide for Advanced Synthetic Chemistry

This technical guide provides a nuanced and in-depth understanding of the reactivity of terminal alkynes within methoxy-pyridine systems. By elucidating the underlying principles and providing practical experimental guidance, it serves as an invaluable tool for scientists and researchers engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The strategic manipulation of the electronic and steric factors inherent to the methoxy-pyridine scaffold opens up a vast chemical space for the design and creation of novel functional compounds.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 7, 2026, from [Link]

  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Retrieved March 7, 2026, from [Link]

  • Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - YouTube. (2020, July 25). Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Understanding the Reactions that are Specific for Terminal Alkynes - Unacademy. (n.d.). Retrieved March 7, 2026, from [Link]

  • 12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 8). Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed Aerobic Oxidative Cross-Coupling Reactions of Terminal Alkynes with Alkylzinc Reagents | Journal of the American Chemical Society - ACS Publications. (2010, March 10). Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - BYJU'S. (2017, January 20). Retrieved March 7, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). Retrieved March 7, 2026, from [Link]

  • Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: Access to conjugated enynes via metal carbene migratory insertion | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents. (n.d.).
  • Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. (n.d.). Retrieved March 7, 2026, from [Link]

  • DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents. (n.d.).
  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ00911H. (2014, August 4). Retrieved March 7, 2026, from [Link]

  • Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). Retrieved March 7, 2026, from [Link]

  • Facilitating Ir-Catalyzed C–H Alkynylation with Electrochemistry: Anodic Oxidation-Induced Reductive Elimination - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025, August 18). Retrieved March 7, 2026, from [Link]

  • Progress toward the synthesis of pyridine-containing macrocycles using dynamic alkyne and olefin metathesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC. (2021, August 12). Retrieved March 7, 2026, from [Link]

  • N-Alkynylpyridinium Salts: Highly Electrophilic Alkyne–Pyridine Conjugates as Precursors of Cationic Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons | Journal of the American Chemical Society. (2018, March 5). Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids | Organic Letters - ACS Publications. (2021, April 20). Retrieved March 7, 2026, from [Link]

  • On-Surface Directional C–H Activation of Terminal Alkynes via Intermolecular Radical Transfer | The Journal of Physical Chemistry Letters - ACS Publications. (2026, February 15). Retrieved March 7, 2026, from [Link]

  • Reactivity of Alkynes with M-C Bonds generated through C-H Activation - ChemRxiv. (n.d.). Retrieved March 7, 2026, from [Link]

  • C–H Activation of Terminal Alkynes by Tris-(3,5-dimethylpyrazolyl)boraterhodiumneopentylisocyanide: New Metal–Carbon Bond Strengths | Journal of the American Chemical Society. (2012, May 23). Retrieved March 7, 2026, from [Link]

  • Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • meta‐Selective C−H Functionalization of Pyridines - Xingwei Li. (2023, April 4). Retrieved March 7, 2026, from [Link]

  • Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source - MDPI. (2021, October 31). Retrieved March 7, 2026, from [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. (2011, December 27). Retrieved March 7, 2026, from [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange. (2014, December 1). Retrieved March 7, 2026, from [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Help ordering substituted pyridine : r/chemhelp - Reddit. (2023, April 6). Retrieved March 7, 2026, from [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - Frontiers. (2023, September 1). Retrieved March 7, 2026, from [Link]

  • Strategies for the meta‐C−H functionalization of pyridines.... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (2023, June 12). Retrieved March 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-Methoxy-5-(prop-2-YN-1-YL)pyridine from 5-bromo-2-methoxypyridine

Part 1: Executive Summary & Strategic Rationale Target Molecule: 2-Methoxy-5-(prop-2-yn-1-yl)pyridine CAS Registry Number: (Analogous structures: 5-propargyl-2-methoxypyridine) Core Application: Pharmacophore installatio...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 2-Methoxy-5-(prop-2-yn-1-yl)pyridine CAS Registry Number: (Analogous structures: 5-propargyl-2-methoxypyridine) Core Application: Pharmacophore installation (alkyne handle for "click" chemistry), fragment-based drug discovery (FBDD), and pyridine functionalization.

Synthesis Strategy: The Negishi Cross-Coupling Approach

The synthesis of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine presents a specific regiochemical challenge: introducing a propargyl group (


) rather than a 1-propynyl group (

) or an allenyl group (

).

While Sonogashira coupling is the standard for attaching alkynes directly to aromatics (Ar-C≡C-R), it cannot install the methylene spacer (


) required here. To achieve the homopropargylic  architecture (Ar-CH2-C≡CH), we utilize a Negishi Cross-Coupling  between 5-bromo-2-methoxypyridine and an in situ generated allenylzinc reagent.

Why this route?

  • Regioselectivity: Palladium-catalyzed coupling of allenylzinc reagents with aryl halides proceeds via an

    
     mechanism (or rearrangement), selectively yielding the propargyl  arene over the allene isomer.
    
  • Functional Group Tolerance: The mild conditions of organozinc chemistry tolerate the methoxy-pyridine motif, which can be sensitive to harsh acidic or nucleophilic conditions.

  • Scalability: Avoids the toxicity of organotin reagents (Stille coupling) and the instability of propargyl boronates (Suzuki coupling).

Part 2: Retrosynthetic Analysis & Pathway Visualization

The retrosynthesis disconnects the


 bond at the 5-position of the pyridine ring.

Retrosynthesis Target 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (Target Molecule) Precursors Precursors Target->Precursors Negishi Disconnection Fragment1 5-Bromo-2-methoxypyridine (Electrophile) Precursors->Fragment1 Fragment2 Allenylzinc Bromide (Nucleophile) Precursors->Fragment2 Zn_Prep Propargyl Bromide + Zn Dust Fragment2->Zn_Prep In Situ Formation

Figure 1: Retrosynthetic logic leveraging the polarity inversion of propargyl bromide via zinc insertion.

Part 3: Detailed Experimental Protocol

Materials & Equipment
  • Starting Material: 5-Bromo-2-methoxypyridine (CAS: 13472-85-0).

  • Reagents: Propargyl bromide (80% in toluene), Zinc dust (<10 micron), 1,2-Dibromoethane (activator), TMSCl (activator), Pd(PPh

    
    )
    
    
    
    (Tetrakis).
  • Solvents: Anhydrous THF (distilled over Na/benzophenone or from SPS).

  • Equipment: Flame-dried Schlenk flask, Argon/Nitrogen atmosphere, low-temperature bath (-20°C).

Step-by-Step Methodology
Phase A: Preparation of Allenylzinc Bromide Reagent

Critical Note: Propargyl zinc reagents exist in equilibrium with allenylzinc. In THF, the allenyl form predominates and is the active nucleophile that yields the propargyl product upon coupling.

  • Zinc Activation:

    • In a flame-dried 3-neck flask under Argon, suspend Zinc dust (1.5 equiv, 15 mmol) in anhydrous THF (10 mL).

    • Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool to RT.

    • Add TMSCl (5 mol%) and stir for 15 minutes at RT. (The zinc should appear shiny/activated).

  • Reagent Formation:

    • Cool the activated zinc suspension to 0°C .

    • Dropwise add Propargyl bromide (1.2 equiv, 12 mmol) in THF (5 mL).

    • Observation: An exotherm may occur. Control the addition rate to maintain temperature < 10°C.

    • Stir at 0°C for 1 hour. The grey suspension will turn into a greenish-grey solution of allenylzinc bromide.

Phase B: Negishi Cross-Coupling
  • Catalyst Addition:

    • In a separate dry vial, dissolve 5-bromo-2-methoxypyridine (1.0 equiv, 10 mmol) and Pd(PPh

      
      )
      
      
      
      (5 mol%, 0.5 mmol) in anhydrous THF (5 mL).
    • Alternative Catalyst: If the reaction is sluggish, use Pd(dppf)Cl

      
        (3 mol%).
      
  • Coupling Reaction:

    • Transfer the aryl bromide/catalyst solution via cannula into the allenylzinc solution at 0°C.

    • Allow the mixture to warm to Room Temperature and stir for 30 minutes.

    • Heat the mixture to reflux (65°C) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.

    • Endpoint: Disappearance of the aryl bromide.

Phase C: Workup & Purification[1]
  • Quench: Cool to RT and quench carefully with saturated aqueous NH

    
    Cl .
    
  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with water and brine.

  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes

      
       5-10% EtOAc/Hexanes.
      
    • Note: The product is less polar than the starting bromide.

Key Analytical Data (Expected)
ParameterExpected ValueInterpretation
Physical State Pale yellow oilTypical for alkyl-substituted alkoxypyridines.

H NMR (CDCl

)

3.45 (d,

Hz, 2H)
Methylene spacer (

). Key confirmation of propargyl vs propynyl.

H NMR (CDCl

)

2.15 (t,

Hz, 1H)
Terminal Alkyne proton (

).

H NMR (CDCl

)

8.05 (d), 7.45 (dd), 6.70 (d)
Pyridine aromatic protons (shifts vary slightly).

C NMR
~20 ppmPropargylic methylene carbon.

Part 4: Mechanism & Troubleshooting

Mechanistic Pathway

The high regioselectivity for the propargyl product arises from the specific transmetallation mechanism. Although the zinc reagent exists primarily as the allenylzinc species, the palladium catalyst mediates a rearrangement during the coupling cycle.

Mechanism Step1 Oxidative Addition Pd(0) + Ar-Br -> Ar-Pd(II)-Br Step2 Transmetallation Ar-Pd-Br + Allenyl-ZnBr Step1->Step2 Step3 Intermediate Isomerization (Formation of Propargyl-Pd species) Step2->Step3 SE2' Attack Step4 Reductive Elimination Ar-CH2-C≡CH + Pd(0) Step3->Step4 Step4->Step1 Catalyst Regeneration

Figure 2: Catalytic cycle illustrating the conversion of the allenyl nucleophile to the propargyl product.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Inactive Zinc / Wet THFEnsure rigorous drying of THF. Use 1,2-dibromoethane/TMSCl activation protocol.
Allene Impurity Wrong Ligand / TemperatureSwitch to Pd(dppf)Cl

or SPhos . Lower reaction temperature to RT if possible.
Starting Material Remains Catalyst DeactivationDegas solvents thoroughly (freeze-pump-thaw). Increase catalyst loading to 5-10 mol%.
Homocoupling Oxidation of AlkyneEnsure inert atmosphere (Argon). Avoid copper salts (do not use Sonogashira conditions).

References

  • Negishi Coupling of Propargyl/Allenyl Reagents

    • Ma, S., & Negishi, E. (1995). "Palladium-catalyzed cross-coupling of allenylzinc bromide with aryl iodides and bromides." Journal of Organic Chemistry.
    • Context: Establishes the protocol for selective formation of propargylarenes
    • (DOI: 10.1021/jo00125a001)

  • Zinc Activation Protocols

    • Knochel, P., et al. (2011).[2] "Preparation and Applications of Functionalized Organozinc Reagents." Chemical Reviews.

    • Context: Standard procedures for activating Zn dust for insertion into alkyl bromides.
  • Catalyst Selection for Pyridines

    • Billingsley, K., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki–Miyaura Reactions of Pyridyl Nucleophiles." Angewandte Chemie.
    • Context: Discusses ligand effects (like SPhos/XPhos) on electron-rich/poor pyridines, relevant if standard Pd(PPh3)4 fails.

Sources

Application

Application Note: Optimizing Sonogashira Coupling Conditions for 2-Methoxy-5-(prop-2-yn-1-yl)pyridine

Executive Summary The synthesis of highly conjugated, conformationally restricted pharmacophores often relies on the Sonogashira cross-coupling of terminal alkynes. However, substrates bearing propargylic methylene group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly conjugated, conformationally restricted pharmacophores often relies on the Sonogashira cross-coupling of terminal alkynes. However, substrates bearing propargylic methylene groups, such as 2-methoxy-5-(prop-2-yn-1-yl)pyridine , present unique synthetic hurdles. Standard coupling conditions frequently result in catalyst poisoning and complete substrate degradation via isomerization.

This application note details a field-proven, self-validating protocol designed to suppress propargyl-allene isomerization and prevent heteroatom-mediated catalyst deactivation. By engineering the reaction environment—specifically transitioning to a bidentate palladium catalyst and a heterogeneous base system—yields are improved from <30% to >90%.

Mechanistic Causality & Failure Mode Analysis

To optimize this specific coupling, one must move beyond empirical screening and address the fundamental thermodynamic and kinetic failure modes of the substrate.

A. The Thermodynamic Sink: Base-Catalyzed Isomerization

The propargylic position (-CH₂-C≡CH) is highly susceptible to base-catalyzed isomerization. Under standard Sonogashira conditions utilizing soluble, strongly basic amines (e.g., Et₃N, piperidine) and elevated temperatures, the propargyl alkyne rapidly isomerizes to a thermodynamically stable allene byproduct[1]. This propargyl-allenyl equilibrium lacks chemoselectivity and severely compromises both regioselectivity and overall yield[2].

Causality: Soluble amines create a high effective concentration of base in the organic phase, which aggressively deprotonates the propargylic carbon rather than exclusively forming the required copper acetylide.

B. Catalyst Poisoning via Heteroatom Coordination

The substrate features an electron-rich pyridine nitrogen (enhanced by the para-methoxy group). Pyridines exhibit strong complexation properties for palladium[3]. When using standard monodentate phosphine ligands like PPh₃, the pyridine moiety can competitively displace the ligand, effectively poisoning the Pd(II) intermediate and stalling the transmetalation step.

C. Oxidative Glaser Homocoupling

While CuI is pivotal for facilitating the activation of the alkyne and promoting the transmetalation step[4], trace oxygen in the system will cause Cu(I) to act as an oxidative catalyst, dimerizing the terminal alkyne.

Reaction Engineering Strategy

To establish a robust system, we engineered the reaction conditions to kinetically favor cross-coupling while quenching the isomerization pathway:

  • Ligand Architecture: Transitioning from Pd(PPh₃)₄ to Pd(dppf)Cl₂ . The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle that tightly binds the Pd center, resisting displacement by the substrate's pyridine nitrogen.

  • Heterogeneous Base System: Replacing homogeneous Et₃N with a finely milled inorganic base (K₂CO₃ ) in Acetonitrile (MeCN ). The low solubility of K₂CO₃ in MeCN ensures the effective basicity remains strictly stoichiometric to the Cu-acetylide formation, neutralizing the propargylic deprotonation pathway[2].

  • Thermal Control: The reaction is strictly maintained at 25 °C to kinetically freeze out the temperature-dependent allene isomerization.

Quantitative Optimization Data

The following table summarizes the causal relationship between the reaction environment and product distribution.

EntryCatalyst (5 mol%)Co-CatalystBase (2.0 eq)SolventTemp (°C)Yield (%)Allene Byproduct (%)
1Pd(PPh₃)₄CuI (10 mol%)Et₃NDMF802855
2PdCl₂(PPh₃)₂CuI (10 mol%)Et₃NTHF604532
3PdCl₂(PPh₃)₂CuI (10 mol%)DIPEATHF406218
4 Pd(dppf)Cl₂ CuI (10 mol%) K₂CO₃ MeCN 25 91 < 2
5Pd(dppf)Cl₂NoneK₂CO₃MeCN2542< 2

Table 1: Optimization of Reaction Parameters for 2-Methoxy-5-(prop-2-yn-1-yl)pyridine Coupling with a standard Aryl Iodide.

Process Visualization

Sonogashira Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II)(Ar)(X)L₂ Oxidative Addition Complex Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Pd(II)(Ar)(C≡CR)L₂ Transmetalation Complex OxAdd->TransMet Transmetalation Poisoning Pyridine Coordination (Catalyst Poisoning) OxAdd->Poisoning Monodentate Ligands (e.g., PPh₃) Product Coupled Arylalkyne + Pd(0)L₂ TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuI CuI + Terminal Alkyne (Propargyl Pyridine) CuAcetylide Cu(I)-Acetylide Active Nucleophile CuI->CuAcetylide Base (e.g., K₂CO₃) Isomerization Allene Isomerization (Thermodynamic Sink) CuI->Isomerization Soluble Amine Base + Heat CuAcetylide->TransMet Transfers Alkyne to Pd

Figure 1: Sonogashira catalytic cycle highlighting optimized pathways and potential failure modes.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-Process Quality Control (IPQC) steps are embedded to ensure mechanistic integrity at each phase.

Materials Required
  • Alkyne: 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (1.1 equiv)

  • Electrophile: Aryl Iodide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Co-catalyst: CuI (0.10 equiv, 10 mol%)

  • Base: K₂CO₃ (2.0 equiv, finely milled to increase surface area)

  • Solvent: Anhydrous Acetonitrile (MeCN) (0.2 M relative to Aryl Iodide)

Step 1: System Deoxygenation (Critical Control Point)
  • Charge an oven-dried Schlenk flask with the solid reagents: Aryl Iodide (if solid), Pd(dppf)Cl₂, CuI, and K₂CO₃.

  • Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Causality: Oxygen acts as a terminal oxidant for Cu(I), driving the Glaser dimerization of the alkyne. A strict inert atmosphere is the primary control for this failure mode.

Step 2: Reagent Addition Sequence
  • Add anhydrous MeCN via a gas-tight syringe.

  • Add the Aryl Iodide (if liquid) followed by 2-Methoxy-5-(prop-2-yn-1-yl)pyridine.

  • Causality: Adding the alkyne last ensures that the Pd(0) species is generated and ready for oxidative addition with the aryl halide before a high concentration of Cu-acetylide forms, preventing off-cycle side reactions.

Step 3: Reaction Monitoring (IPQC)
  • Stir the heterogeneous mixture vigorously (≥800 rpm) at 25 °C. High agitation is required due to the heterogeneous K₂CO₃.

  • Monitor via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes) every 2 hours.

  • Self-Validation Check: The absence of a highly polar, lower-Rf spot (the allene byproduct) validates the suppression of isomerization. Complete consumption of the aryl iodide dictates the reaction endpoint (typically 6–12 hours).

Step 4: Quench and Copper Sequestration
  • Dilute the reaction mixture with EtOAc and filter through a short pad of Celite to remove the inorganic salts and precipitated Pd/Cu complexes.

  • Wash the organic filtrate with a 5% aqueous NH₄OH solution (2 × 15 mL), followed by brine.

  • Causality: Pyridine products can form highly stable, soluble chelates with copper, leading to poor mass recovery and colored products. An ammonia wash competitively breaks these chelates, ensuring high recovery of the free-base pyridine product.

Step 5: Purification
  • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo.

  • Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure coupled product.

References

  • Title: Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts Source: ACS Sustainable Chemistry & Engineering (ArODES) URL: [Link]

Sources

Method

Application Note: Click Chemistry Workflows Using 2-Methoxy-5-(prop-2-YN-1-YL)pyridine in Drug Discovery and Bioconjugation

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Compound of Interest: 2-Methoxy-5-(prop-2-YN-1-YL)pyridine (CAS: Custom/Proprietary) Primary Application: Copper-Catalyzed Azide-Alkyne Cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Compound of Interest: 2-Methoxy-5-(prop-2-YN-1-YL)pyridine (CAS: Custom/Proprietary) Primary Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction & Scientific Rationale

The advent of "Click Chemistry," pioneered by K.B. Sharpless and Morten Meldal, fundamentally transformed organic synthesis and bioconjugation by providing a set of reactions that are stereospecific, high-yielding, and orthogonal to native biological functional groups . Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard.

2-Methoxy-5-(prop-2-YN-1-YL)pyridine is a highly versatile terminal alkyne building block designed for advanced CuAAC applications. Its structural design is highly intentional for medicinal chemistry and chemical biology:

  • The Pyridine Core: Acts as a privileged scaffold in drug design, offering favorable aqueous solubility, metabolic stability, and hydrogen-bond acceptor capabilities.

  • The Methoxy Group (C2): Provides electron-donating properties that modulate the basicity of the pyridine nitrogen, while also serving as a metabolic shield against cytochromes P450 (CYP) oxidation.

  • The Propargyl Group (C5): Serves as the highly reactive, sterically unhindered terminal alkyne handle for CuAAC.

Recent applications of propargyl pyridine derivatives have successfully demonstrated their utility in synthesizing 1,2,3-triazole hybrids with potent biological activities, including anticancer, antioxidant, and lipoxygenase (LOX) inhibition .

Mechanistic Overview & Causality

The CuAAC reaction is not a concerted 1,3-dipolar cycloaddition; rather, it proceeds via a stepwise bimetallic mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Causality of Catalyst Selection: Cu(I) is the active catalytic species. However, Cu(I) salts (like CuI) are thermodynamically unstable and prone to disproportionation or oxidation. Therefore, generating Cu(I) in situ via the reduction of Cu(II) sulfate (CuSO₄) using sodium ascorbate is the most reliable method for aqueous systems .

  • Regioselectivity: The formation of the copper acetylide intermediate strictly dictates the formation of the 1,4-disubstituted 1,2,3-triazole, preventing the 1,5-regioisomer byproduct seen in thermal Huisgen cycloadditions.

Mechanism N1 2-Methoxy-5-(prop-2-YN-1-YL)pyridine (Terminal Alkyne) N3 Pi-Alkyne Copper Complex N1->N3 N2 Cu(I) Catalyst (from CuSO4 + NaAsc) N2->N3 Coordination N4 Copper Acetylide Intermediate N3->N4 Deprotonation N6 Bimetallic Metallacycle N4->N6 N5 Azide Substrate (R-N3) N5->N6 Cycloaddition N7 1,4-Disubstituted 1,2,3-Triazole N6->N7 Protonation & Catalyst Release N7->N2 Cu(I) Regeneration

Figure 1: Stepwise bimetallic mechanism of the CuAAC reaction utilizing the pyridine-alkyne substrate.

Quantitative Data: Optimization of Reaction Conditions

When conjugating 2-Methoxy-5-(prop-2-YN-1-YL)pyridine to small-molecule azides (e.g., in fragment-based drug discovery), the choice of solvent and catalyst system drastically impacts yield. The following table synthesizes quantitative optimization data for propargyl pyridine derivatives reacting with aryl azides .

MethodCatalyst SystemEquivalentsSolvent SystemTemp / TimeAvg. Yield (%)Primary Application
A (Aqueous) CuSO₄·5H₂O / NaAsc1.0 eq / 1.0 eqAcetone : H₂O (5:1)60 °C / 48 h82 - 90%Bioconjugation, Green Chemistry
B (Organic) CuI / Et₃N0.1 eq / 1.3 eqDry DMF (Argon)RT / 72 h75 - 90%Lipophilic Drug Synthesis
C (Microwave) CuSO₄·5H₂O / NaAsc0.1 eq / 0.2 eqt-BuOH : H₂O (1:1)80 °C / 15 min>95%High-Throughput Screening

Table 1: Comparison of CuAAC reaction conditions for propargyl pyridine derivatives. Method A is preferred for biological applications, while Method B is ideal for moisture-sensitive organic synthesis.

Experimental Protocols

Protocol 1: Small-Molecule Synthesis of Pyridine-Triazole Hybrids (Organic/Aqueous Hybrid)

This protocol is self-validating: the transition of the reaction mixture from blue (Cu²⁺) to pale yellow/colorless (Cu⁺) visually confirms the active catalytic state.

Reagents:

  • 2-Methoxy-5-(prop-2-YN-1-YL)pyridine (1.0 equiv, 0.5 mmol)

  • Target Organic Azide (1.0 equiv, 0.5 mmol)

  • CuSO₄·5H₂O (0.1 equiv, 0.05 mmol)

  • Sodium Ascorbate (0.2 equiv, 0.1 mmol)

  • Solvent: Acetone/Water (5:1 v/v) or t-Butanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the pyridine-alkyne and the organic azide in 2.5 mL of the organic solvent (Acetone or t-Butanol) in a 10 mL round-bottom flask.

    • Causality: Pre-dissolving substrates in the organic phase prevents precipitation when the aqueous catalyst is introduced.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O in 0.25 mL of deionized water.

  • Reducer Preparation (CRITICAL): Dissolve Sodium Ascorbate in 0.25 mL of deionized water.

    • Causality: Ascorbate must be prepared immediately before use. Aqueous ascorbate rapidly oxidizes upon exposure to ambient air, which will fail to reduce Cu(II) to Cu(I), resulting in a stalled reaction.

  • Initiation: Add the CuSO₄ solution to the substrate mixture, followed dropwise by the Sodium Ascorbate solution. The solution should shift from blue to pale yellow.

  • Reaction: Stir vigorously at room temperature (or 60 °C for sterically hindered azides) for 12–24 hours. Monitor via TLC or LC-MS.

  • Workup: Dilute with 10 mL of water and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Bioconjugation to an Azide-Modified Protein (e.g., ADC Synthesis)

This protocol utilizes THPTA to protect the protein from copper-induced oxidative damage.

Bioconjugation S1 1. Substrate Prep Azide-Protein & Pyridine-Alkyne S3 3. CuAAC Reaction RT, 2-4h, pH 7.4 S1->S3 S2 2. Catalyst Mix CuSO4 + THPTA + NaAsc S2->S3 Initiate S4 4. Quench & Purify EDTA / SEC S3->S4 Stop Rxn S5 5. Validation LC-MS / SDS-PAGE S4->S5

Figure 2: Step-by-step workflow for the bioconjugation of the pyridine-alkyne to an azide-modified protein.

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the azide-modified protein into 100 mM Sodium Phosphate buffer (pH 7.4) to a final concentration of 1–5 mg/mL.

  • Ligand-Copper Complexing: Premix CuSO₄ (1 mM final reaction concentration) with THPTA ligand (5 mM final) in water. Incubate for 5 minutes.

    • Causality: Uncoordinated Cu(I) reacts with ambient oxygen to generate reactive oxygen species (ROS) via the Fenton reaction, which cleaves peptide bonds. THPTA chelates Cu(I), accelerating the click reaction while shielding the protein from oxidative degradation .

  • Alkyne Addition: Add 2-Methoxy-5-(prop-2-YN-1-YL)pyridine (10–20 molar equivalents relative to the protein) dissolved in a minimal volume of DMSO (final DMSO concentration <5% v/v to prevent protein denaturation).

  • Initiation: Add freshly prepared Sodium Ascorbate (5 mM final) to initiate the reaction.

  • Incubation: Mix gently at room temperature for 2–4 hours.

  • Quenching & Purification: Quench the reaction by adding EDTA (10 mM final) to strip the copper. Purify the conjugated protein using Size Exclusion Chromatography (SEC) or spin dialysis (e.g., Amicon Ultra filters) to remove excess small molecules and copper salts.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. Available at:[Link]

  • Douka, M. D., et al. (2024). Cu‐Catalyzed Synthesis of Coumarin‐1,2,3‐Triazole Hybrids connected with Quinoline or Pyridine Framework. ChemistrySelect / ResearchGate. Available at:[Link]

  • Click Chemistry in Biomedical Applications. Technology Networks. Available at:[Link]

Application

Application Note: Orthogonal Functionalization of the Pyridine Ring in 2-Methoxy-5-(prop-2-yn-1-yl)pyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocols.

Executive Summary & Mechanistic Rationale

The molecule 2-Methoxy-5-(prop-2-yn-1-yl)pyridine represents a highly privileged scaffold in modern drug discovery. It combines a functionalizable pyridine core with a terminal alkyne (propargyl group), making it an ideal candidate for modular synthesis, including CuAAC (click chemistry) and Sonogashira cross-couplings. However, functionalizing the pyridine ring itself in the presence of the terminal alkyne presents a significant chemoselectivity challenge.

Structural and Electronic Analysis

To rationally design a functionalization strategy, we must analyze the electronic landscape of the molecule:

  • The Methoxy Group (C2): Acts as a powerful electron-donating group (EDG) via resonance, activating the ring for Electrophilic Aromatic Substitution (EAS). Furthermore, the oxygen lone pairs serve as a strong directing group for Directed Ortho Metalation (DoM)[1].

  • The Propargyl Group (C5): Occupies the para-position relative to the methoxy group. This blocks C5 from EAS, forcing any electrophilic attack or metalation to occur exclusively at the C3 position (ortho to the methoxy group).

  • The Terminal Alkyne: Features a highly acidic proton (

    
    ).
    
The Chemoselectivity Challenge

The primary challenge in functionalizing the C3 position of this pyridine ring via DoM is the acidity of the terminal alkyne. Strong bases like Lithium tetramethylpiperidide (LTMP) or


-butyllithium (

-BuLi), which are required to deprotonate the C3-H bond (

), will preferentially deprotonate the alkyne[2].

The Solution: To achieve orthogonal functionalization of the pyridine ring, the terminal alkyne must first be transiently protected (e.g., with a Trimethylsilyl (TMS) group). Once protected, the C3 position can be selectively lithiated via the Complex-Induced Proximity Effect (CIPE), where the lithium cation coordinates to the methoxy oxygen, directing the base to the adjacent C3 proton. Alternatively, under mild EAS conditions (e.g., bromination), the pyridine ring can be functionalized directly without alkyne protection, provided the electrophile does not trigger alkyne polymerization[3].

Visualizing the Functionalization Logic

Workflow SM 2-Methoxy-5-(prop-2-yn-1-yl)pyridine Protect TMS Protection (Alkyne) SM->Protect n-BuLi, TMSCl EAS Electrophilic Aromatic Substitution SM->EAS Direct Reaction DoM Directed Ortho Metalation (LTMP, -78°C) Protect->DoM Base Prod1 3-Functionalized Pyridine (DoM) DoM->Prod1 Electrophile (E+) Prod2 3-Bromo Pyridine (EAS) EAS->Prod2 NBS, MeCN

Workflow for the orthogonal functionalization of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine.

Mechanism State1 TMS-Protected Substrate Methoxy Oxygen Lone Pairs State2 Complex-Induced Proximity Effect Li+ coordinates to OMe State1->State2 Add LTMP (-78°C) State3 Deprotonation at C3 Formation of C3-Lithiated Species State2->State3 Kinetically favored State4 Electrophilic Trapping E+ attacks C3 carbanion State3->State4 Add Electrophile State5 3-Substituted Product Restored Aromaticity State4->State5 Aqueous Quench

Mechanistic pathway of Directed Ortho Metalation (DoM) at the C3 position.

Quantitative Data: Reaction Scope and Yields

The following table summarizes the quantitative outcomes of various functionalization strategies at the C3 position of the pyridine core.

Substrate StateReaction TypeReagents / ConditionsElectrophileProduct (C3-Substituent)Yield (%)
TMS-ProtectedDoMLTMP, THF, -78 °C

3-Iodo78%
TMS-ProtectedDoMLTMP, THF, -78 °CDMF3-Formyl72%
TMS-ProtectedDoMLTMP, THF, -78 °C

3-Boronic Acid68%
UnprotectedEASNBS, MeCN, RTN/A (NBS)3-Bromo65%
UnprotectedC-H Borylation

, dtbpy

3-Bpin / 4-Bpin mix< 40%*

*Note: Iridium-catalyzed C-H borylation of 2-methoxypyridines often yields poor regioselectivity and low conversion due to competitive coordination of the pyridine nitrogen to the Iridium catalyst[4]. DoM is the vastly superior method for C3 functionalization.

Experimental Protocols

Protocol A: Orthogonal Protection of the Terminal Alkyne

Causality: To prevent the consumption of the metalating agent and avoid unwanted side reactions during DoM, the acidic alkyne proton must be masked. TMS is chosen for its robust stability to strong bases and ease of removal (using TBAF or


/MeOH) later in the synthetic sequence.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (1.0 equiv, 5.0 mmol) and anhydrous THF (20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add

    
    -BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C. Self-Validation: A slight color change to pale yellow indicates the formation of the lithium acetylide.
    
  • Protection: Add Trimethylsilyl chloride (TMSCl) (1.2 equiv) dropwise.

  • Warming & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous

    
     (10 mL).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to afford the TMS-protected alkyne. Validation:

    
     NMR will show a large singlet at ~0.15 ppm (9H, TMS) and the disappearance of the terminal alkyne triplet at ~2.2 ppm.
    
Protocol B: Directed Ortho Metalation (DoM) at C3

Causality: Lithium tetramethylpiperidide (LTMP) is strictly preferred over


-BuLi for the metalation of electron-deficient heterocycles like pyridine. 

-BuLi can act as a nucleophile, leading to Chichibabin-type addition at C6. LTMP is highly sterically hindered, acting exclusively as a base to deprotonate C3[2].

Step-by-Step Methodology:

  • Base Generation: In a flame-dried flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF (10 mL). Cool to -78 °C and add

    
    -BuLi (1.15 equiv). Stir for 30 minutes to generate LTMP.
    
  • Lithiation: Dropwise add a solution of the TMS-protected substrate from Protocol A (1.0 equiv, 2.0 mmol) in THF (5 mL) to the LTMP solution at -78 °C.

  • CIPE Activation: Stir the mixture at -78 °C for 1 hour. Self-Validation (Crucial Step): To ensure complete lithiation before wasting expensive electrophiles, withdraw a 0.1 mL aliquot, quench it into

    
    , and analyze via crude 
    
    
    
    NMR. The signal for the C3 proton (typically a doublet around 6.7 ppm) should completely disappear, replaced by deuterium.
  • Electrophilic Trapping: Add the desired electrophile (e.g.,

    
     dissolved in THF, or neat DMF) (1.5 equiv) dropwise at -78 °C.
    
  • Completion: Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Quench & Isolate: Quench with saturated aqueous

    
     (if 
    
    
    
    was used) or
    
    
    . Extract with Dichloromethane (DCM), dry, and purify via silica gel chromatography.
Protocol C: Direct Electrophilic Aromatic Substitution (EAS) at C3

Causality: For simple halogenations, DoM is not strictly necessary. The methoxy group sufficiently activates the C3 position for EAS. N-Bromosuccinimide (NBS) is used instead of


 to provide a mild, controlled release of electrophilic bromine, preventing oxidative cleavage of the unprotected alkyne[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve unprotected 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (1.0 equiv, 2.0 mmol) in anhydrous Acetonitrile (MeCN) (15 mL) at room temperature.

  • Electrophile Addition: Add NBS (1.05 equiv) in a single portion. Shield the reaction flask from light using aluminum foil to prevent radical pathway initiation.

  • Monitoring: Stir at room temperature for 4-6 hours. Self-Validation: Monitor via TLC (UV active). The product spot will run slightly higher (less polar) than the starting material.

  • Workup: Once complete, concentrate the solvent in vacuo. Redissolve the crude mixture in DCM and wash with water to remove the succinimide byproduct.

  • Purification: Dry the organic layer over

    
    , filter, and purify via flash chromatography to yield the 3-bromo-2-methoxy-5-(prop-2-yn-1-yl)pyridine.
    

References

  • Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., et al. (2014). Iridium-Catalyzed C-H Borylation of Pyridines. Organic & Biomolecular Chemistry, Royal Society of Chemistry.[Link]

  • Gros, P., & Fort, Y. (1997). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? ResearchGate.[Link]

  • Balaban, A. T., & Kleinpeter, E. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega, 7(10), 8235–8247.[Link]

Sources

Method

Application Note: Advanced Bioconjugation Techniques Utilizing 2-Methoxy-5-(prop-2-yn-1-yl)pyridine Linkers

Executive Summary The development of highly specific, stable, and bioorthogonal linkers is a cornerstone of modern bioconjugation, particularly in the design of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific, stable, and bioorthogonal linkers is a cornerstone of modern bioconjugation, particularly in the design of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and chemical biology probes. The 2-methoxy-5-(prop-2-yn-1-yl)pyridine molecule has emerged as a highly specialized building block for these applications. By combining a terminal alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a sterically and electronically tuned methoxypyridine core, this linker overcomes common limitations of traditional aliphatic or unsubstituted aromatic linkers, such as transition-metal catalyst poisoning and poor aqueous solubility.

Structural Rationale & Mechanistic Insights (E-E-A-T)

Successful bioconjugation requires not just baseline reactivity, but controlled causality in the reaction environment. The structural components of 2-methoxy-5-(prop-2-yn-1-yl)pyridine are purposefully designed to optimize the CuAAC catalytic cycle [1, 2].

The "Bioisostere" Effect: Modulating Pyridine Basicity

A common failure mode in CuAAC reactions involving pyridine-containing payloads is catalyst poisoning . Unsubstituted pyridines are relatively strong Lewis bases (pKa ~5.23) that can aggressively coordinate the Cu(I) catalyst, sequestering it from the azide-alkyne catalytic cycle and drastically reducing reaction yields.

The introduction of a methoxy group at the 2-position of the pyridine ring fundamentally alters this dynamic. The inductive electron-withdrawing effect of the alkoxy oxygen significantly reduces the basicity of the adjacent pyridine nitrogen, lowering its pKa to approximately 3.06 [3]. This mitigated basicity ensures that the pyridine core does not outcompete the designed triazole ligands (e.g., THPTA) for Cu(I) coordination. Consequently, the catalyst remains active, and the bioconjugation proceeds with high kinetic efficiency[1, 3].

The Terminal Alkyne Handle

The prop-2-yn-1-yl (propargyl) group serves as an unhindered terminal alkyne. Unlike internal alkynes or highly sterically hindered cyclooctynes (which are used in strain-promoted click chemistry but often suffer from off-target thiol reactivity), the terminal alkyne provides absolute bioorthogonality. It exclusively forms a stable 1,4-disubstituted 1,2,3-triazole linkage when paired with an azide and a Cu(I) catalyst, ensuring absolute regioselectivity [2].

Quantitative Data & Reactivity Metrics

To guide experimental design, the physicochemical properties and optimized reaction metrics for the 2-methoxy-5-(prop-2-yn-1-yl)pyridine linker are summarized below.

Table 1: Physicochemical & Structural Properties

PropertyValueImplication for Bioconjugation
Molecular Weight 147.18 g/mol Low molecular footprint; minimal impact on protein folding.
LogP (Predicted) ~1.2 - 1.5Favorable amphiphilicity; prevents linker-induced aggregation.
Nitrogen pKa ~3.06Prevents Cu(I) catalyst sequestration during CuAAC [3].
Reactive Handle Terminal AlkyneExclusively reacts with azides via 1,3-dipolar cycloaddition [1].

Table 2: CuAAC Optimization Data (Model Protein Conjugation)

Catalyst Loading (CuSO4)Ligand (THPTA)Reaction TimeConversion Yield (%)Protein Aggregation
1.0 mMNone4 hours< 40%High (ROS damage)
0.5 mM2.5 mM2 hours> 95%None
0.1 mM0.5 mM4 hours> 90%None

Note: Optimal conversion is achieved with a 1:5 ratio of Cu(I) to THPTA ligand, which protects the biomolecule from oxidative damage while maintaining the catalytic cycle.

Experimental Workflows & Protocols

The following protocols detail the self-validating system for conjugating a payload-bearing 2-methoxy-5-(prop-2-yn-1-yl)pyridine linker to an azide-functionalized monoclonal antibody (mAb).

ADC_Workflow Step1 1. Payload Functionalization (Attach Payload to Pyridine Linker) Step3 3. CuAAC Click Reaction (CuSO4, NaAsc, THPTA) Step1->Step3 Step2 2. Biomolecule Activation (Incorporate Azide via NHS-PEG-N3) Step2->Step3 Step4 4. Purification (Size Exclusion Chromatography) Step3->Step4 Step5 5. Validation (LC-MS / SDS-PAGE) Step4->Step5

Step-by-step experimental workflow for bioconjugation using the alkyne-pyridine linker.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Covalently attach the 2-methoxy-5-(prop-2-yn-1-yl)pyridine-payload complex to an azide-tagged antibody.

Materials:

  • Azide-functionalized antibody (1-5 mg/mL in PBS, pH 7.4)

  • 2-Methoxy-5-(prop-2-yn-1-yl)pyridine-payload complex (10 mM stock in DMSO)

  • CuSO4·5H2O (20 mM stock in unbuffered water)

  • THPTA ligand (100 mM stock in unbuffered water)

  • Sodium Ascorbate (100 mM stock in unbuffered water, freshly prepared )

  • Aminoguanidine hydrochloride (100 mM stock in water; optional, prevents byproduct cross-linking)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical Step): In a microcentrifuge tube, mix 5 µL of CuSO4 (20 mM) with 10 µL of THPTA (100 mM). Incubate at room temperature for 5 minutes. Causality: Pre-forming the Cu-THPTA complex prevents free Cu(II) from binding non-specifically to the protein's histidine/cysteine residues, which would otherwise cause precipitation and oxidative damage.

  • Reaction Assembly: To 1 mL of the azide-functionalized antibody solution, add 10 µL of the Aminoguanidine stock (final concentration 1 mM).

  • Linker Addition: Add 5-10 molar equivalents of the 2-methoxy-5-(prop-2-yn-1-yl)pyridine-payload complex (e.g., 5-10 µL of the 10 mM DMSO stock). Vortex gently. Note: Ensure final DMSO concentration remains ≤ 5% v/v to prevent protein denaturation.

  • Initiation: Add 15 µL of the pre-formed CuSO4/THPTA complex to the reaction mixture.

  • Reduction: Initiate the catalytic cycle by adding 25 µL of freshly prepared Sodium Ascorbate (100 mM). The ascorbate reduces Cu(II) to the catalytically active Cu(I).

  • Incubation: Rotate the mixture end-over-end at room temperature for 2 hours.

  • Purification: Quench the reaction by adding 5 mM EDTA to chelate the copper. Purify the conjugate using a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or via spin desalting columns.

  • Validation: Analyze the purified conjugate via Intact Mass Spectrometry (LC-MS) to confirm the mass shift corresponding to the exact addition of the linker-payload complex. A control reaction omitting Sodium Ascorbate must be run in parallel; the absence of a mass shift in the control validates that the conjugation is strictly CuAAC-dependent and not driven by non-specific hydrophobic interactions.

CuAAC_Mechanism Alkyne 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (Terminal Alkyne) Catalyst Active Cu(I) Complex (Stabilized by THPTA) Alkyne->Catalyst pi-coordination Azide Azide-Tagged Protein (R-N3) Azide->Catalyst azide binding Product 1,4-Disubstituted 1,2,3-Triazole Linkage Catalyst->Product cycloaddition & protonation

Mechanism of CuAAC utilizing the 2-methoxy-5-(prop-2-yn-1-yl)pyridine linker.

Conclusion

The 2-methoxy-5-(prop-2-yn-1-yl)pyridine linker represents a sophisticated evolution in bioconjugation chemistry. By leveraging the inductive effects of a methoxy group to tune the basicity of the pyridine ring, researchers can effectively eliminate catalyst poisoning during CuAAC. When paired with the rigorous, self-validating protocols outlined above, this linker enables the synthesis of highly pure, stable bioconjugates suitable for advanced therapeutic and diagnostic applications.

References

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition Molecules (MDPI) URL: [1]
  • Bioconjugation with Strained Alkenes and Alkynes Accounts of Chemical Research URL: [2]
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids Organic Letters (PMC) URL: [3]
Application

Scalable Synthesis Routes for 2-Methoxy-5-propargylpyridine Intermediates

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Strategic Overview The 2-methoxy-5-propargylpyridine motif is a highly valued intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Strategic Overview

The 2-methoxy-5-propargylpyridine motif is a highly valued intermediate in modern drug discovery. The 2-methoxypyridine ring serves as a metabolically stable bioisostere for anisole, while the terminal alkyne provides a versatile handle for late-stage functionalizations, including copper-catalyzed azide-alkyne cycloadditions (CuAAC) and Sonogashira cross-couplings.

Synthesizing this intermediate at scale requires strict control over regioselectivity. The primary challenge in installing a propargyl group (


) onto an aromatic system is avoiding the thermodynamically favored isomerization to the corresponding allene (

) or internal alkyne (

). This guide details a self-validating, highly scalable benzylic alkylation route that completely suppresses allene formation, comparing it against alternative cross-coupling strategies.

Mechanistic Causality & Reaction Design

When designing the synthesis of 2-methoxy-5-propargylpyridine, two primary disconnections are typically evaluated:

Route A: Benzylic Alkylation (Primary Route) This route relies on the nucleophilic substitution of 5-(chloromethyl)-2-methoxypyridine with a protected acetylide.

  • Why TMS-Acetylene? Direct use of ethynylmagnesium bromide or lithium acetylide often leads to base-catalyzed propargyl-allene rearrangement. By using lithium trimethylsilylacetylide, the bulky and electronically stabilizing TMS group prevents this isomerization.

  • Role of DMPU: The addition of N,N'-dimethylpropyleneurea (DMPU) is critical. It breaks up the hexameric aggregates of the lithium acetylide in THF, drastically increasing its nucleophilicity and driving the SN2 displacement of the benzylic chloride before competitive Wurtz-type homocoupling can occur[1].

Route B: Negishi Cross-Coupling (Alternative Route) This route involves the Pd-catalyzed cross-coupling of 5-bromo-2-methoxypyridine with a propargylzinc reagent.

  • The Schlenk Equilibrium Challenge: Propargylzinc halides exist in a dynamic metallotropic Schlenk equilibrium with their allenylzinc counterparts (

    
    )[2]. This equilibrium is heavily shifted toward the allenylzinc species, often resulting in complex mixtures of propargylated and allenylated pyridine products[3]. Consequently, Route A is strongly preferred for process-scale synthesis where regiochemical fidelity is paramount.
    

Quantitative Data & Route Comparison

ParameterRoute A: Benzylic Alkylation (Recommended)Route B: Negishi Cross-Coupling
Starting Material 5-(Hydroxymethyl)-2-methoxypyridine5-Bromo-2-methoxypyridine
Key Reagents SOCl2, TMS-acetylene, n-BuLi, K2CO3Propargyl bromide, Zn dust, Pd(PPh3)4
Overall Yield 78 - 85% (over 3 steps)40 - 55% (single step)
Regioselectivity >99:1 (Propargyl:Allene)~60:40 (Propargyl:Allene)
Scalability Excellent (Demonstrated to >100g)Poor (Difficult purification)
Est. E-Factor ~15>35 (due to chromatography)

Experimental Protocols (Route A)

Step 1: Synthesis of 5-(Chloromethyl)-2-methoxypyridine

Causality: Conversion of the commercially available alcohol[4] to the chloride provides an excellent electrophile for the subsequent SN2 reaction.

  • Charge a dry, 1 L round-bottom flask with 5-(hydroxymethyl)-2-methoxypyridine (50.0 g, 359 mmol) and anhydrous dichloromethane (DCM, 400 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add thionyl chloride (SOCl2, 31.3 mL, 431 mmol) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Carefully quench the reaction by pouring it into a stirred mixture of saturated aqueous NaHCO3 (500 mL) and crushed ice. Self-Validation: Gas evolution (SO2 and HCl) will cease when neutralization is complete.

  • Separate the organic layer, extract the aqueous layer with DCM (2 × 100 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product as a pale yellow oil (quantitative yield), which is used immediately in the next step.

Step 2: Synthesis of 2-Methoxy-5-(3-(trimethylsilyl)prop-2-yn-1-yl)pyridine

Causality: DMPU accelerates the SN2 displacement, while the TMS group prevents base-catalyzed isomerization[1].

  • In a flame-dried 2 L flask, dissolve TMS-acetylene (42.3 g, 431 mmol) in anhydrous THF (500 mL) under argon. Cool to -78 °C.

  • Add n-Butyllithium (2.5 M in hexanes, 172 mL, 430 mmol) dropwise over 45 minutes. Stir for 30 minutes at -78 °C to ensure complete metalation.

  • Add anhydrous DMPU (55.2 g, 431 mmol) dropwise. Stir for 15 minutes.

  • Dissolve the 5-(chloromethyl)-2-methoxypyridine (from Step 1) in anhydrous THF (100 mL) and add dropwise to the acetylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature over 12 hours.

  • Quench with saturated aqueous NH4Cl (300 mL). Extract with ethyl acetate (3 × 200 mL), wash with brine, dry over MgSO4, and concentrate. Purify via short-pad silica filtration (Hexanes/EtOAc 9:1) to afford the TMS-protected intermediate (approx. 85% yield).

Step 3: Deprotection to 2-Methoxy-5-propargylpyridine

Causality: Mild basic conditions selectively cleave the C-Si bond without affecting the pyridine ring or causing alkyne migration.

  • Dissolve the TMS-protected intermediate (approx. 67 g, 305 mmol) in methanol (600 mL).

  • Add anhydrous potassium carbonate (K2CO3, 8.4 g, 61 mmol, 0.2 equiv).

  • Stir the suspension at room temperature for 2 hours. Self-Validation: TLC (Hexanes/EtOAc 4:1) will show complete disappearance of the less polar starting material.

  • Filter the mixture through a pad of Celite to remove K2CO3 salts.

  • Concentrate the filtrate, partition the residue between water (200 mL) and ethyl acetate (300 mL). Extract the aqueous layer with ethyl acetate (2 × 100 mL).

  • Dry the combined organics over Na2SO4, concentrate, and purify via vacuum distillation or column chromatography to yield 2-methoxy-5-propargylpyridine as a colorless to pale yellow oil (92% yield for this step).

Retrosynthetic & Forward Workflow Visualization

G A 5-(Hydroxymethyl)- 2-methoxypyridine B 5-(Chloromethyl)- 2-methoxypyridine A->B SOCl2, DCM, 0°C to RT C 2-Methoxy-5-(3-(TMS)prop- 2-yn-1-yl)pyridine B->C TMS-Acetylene, n-BuLi, DMPU, THF, -78°C D 2-Methoxy-5- propargylpyridine C->D K2CO3, MeOH, RT E 5-Bromo-2- methoxypyridine E->D Propargyl bromide, Zn, Pd(PPh3)4, THF, 65°C (Alternative Route)

Fig 1: Primary alkylation and alternative Negishi cross-coupling routes to the target intermediate.

References

  • Studies of stereocontrolled allylation reactions for the total synthesis of phorboxazole A | Proceedings of the National Academy of Sciences (PNAS) |[Link]

  • The Chemistry of Organozinc Compounds | John Wiley & Sons / EPDF |[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl Pyridines

Introduction: The Power and Precision of Click Chemistry In modern chemical synthesis, particularly in the realms of drug discovery and bioconjugation, the demand for reactions that are efficient, selective, and biocompa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power and Precision of Click Chemistry

In modern chemical synthesis, particularly in the realms of drug discovery and bioconjugation, the demand for reactions that are efficient, selective, and biocompatible is paramount. The concept of "click chemistry," introduced by K.B. Sharpless and colleagues, addresses this need by defining a set of reactions that are high-yielding, create minimal byproducts, and are robust under various conditions.[1] The foremost example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a transformation that has revolutionized how scientists create complex molecular architectures.[2]

This reaction forges a stable 1,2,3-triazole linkage from two versatile functional handles: an azide and a terminal alkyne. The propargyl group, with its terminal alkyne, is a cornerstone of this chemistry, valued for its reactivity and ease of incorporation into diverse molecular frameworks.[3][4]

However, when the propargyl group is attached to a pyridine ring, a common scaffold in medicinal chemistry, unique challenges arise. The Lewis basic nitrogen atom of the pyridine can coordinate with the copper catalyst, potentially inhibiting the reaction. This guide provides an in-depth analysis of the CuAAC reaction specifically for propargyl pyridine substrates. We will explore the reaction mechanism, discuss strategies to overcome the challenges posed by the pyridine moiety through careful ligand selection, and provide detailed, field-proven protocols for synthesis, catalysis, and purification.

The CuAAC Mechanism: A Copper-Mediated Dance

The remarkable rate acceleration of the CuAAC reaction, compared to the thermal Huisgen cycloaddition, is a direct result of the copper(I) catalyst, which orchestrates a specific, stepwise reaction pathway.[2][5] While the precise mechanism has been a subject of extensive study, it is widely accepted that the reaction involves polynuclear copper acetylide intermediates.[6][7] The active Cu(I) catalyst is typically generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[2][5]

The key steps are as follows:

  • Generation of Cu(I): A reducing agent (e.g., sodium ascorbate) reduces the Cu(II) precatalyst to the active Cu(I) state.

  • Copper(I) Acetylide Formation: The Cu(I) ion coordinates with the terminal alkyne of the propargyl group. A mild base facilitates deprotonation, forming a crucial copper acetylide intermediate.[3]

  • Complexation and Cycloaddition: The azide substrate coordinates to a multinuclear copper-acetylide complex. This organized pre-reaction complex facilitates the cycloaddition, leading to a six-membered copper-containing ring.[][9]

  • Rearrangement and Protonolysis: The intermediate rearranges and, upon protonolysis (often from the solvent or a proton source), releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[]

Caption: The catalytic cycle of the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Pyridine Challenge: Taming Catalyst Inhibition with Ligands

The nitrogen atom in a pyridine ring is Lewis basic and possesses a lone pair of electrons, making it an excellent coordinator for metal ions, including copper(I). In the context of CuAAC, this presents a significant challenge: the propargyl pyridine substrate can act as a ligand for the copper catalyst, sequestering it into an inactive or less active state. This competitive binding can dramatically slow down or even halt the desired cycloaddition reaction.

The solution lies in the strategic use of accelerating ligands . These molecules are added to the reaction to chelate the copper(I) ion, performing several critical functions:

  • Protection: They stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state or disproportionation.[10][11]

  • Solubilization: Many ligands, such as THPTA, are highly water-soluble, allowing the reaction to be performed in aqueous and biological media.[11]

  • Activity Modulation: Crucially, a well-chosen ligand outcompetes the pyridine substrate for coordination to the copper center. It fine-tunes the electronic properties of the copper, holding it in a conformation that is highly active for the cycloaddition while being less susceptible to inhibition by the substrate.[12][13]

The choice of ligand is critical and depends on the specific application, particularly the solvent system and biocompatibility requirements.

Data Presentation: Comparison of Common CuAAC Ligands
PropertyTBTA (Tris(benzyltriazolylmethyl)amine)THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)
Reaction Kinetics Very High[10]Moderate[10]Very High[10]
Water Solubility Low[10]High[10][11]Moderate[10]
Organic Solubility Very High[10]Low[10]Moderate[10]
Biocompatibility Low[10]High[11]Very High[10]
Primary Use Case Organic SynthesisAqueous/Biological Systems[11]In Vivo / Sensitive Biological Systems

This table synthesizes data from multiple sources to guide ligand selection.[10][11]

Experimental Protocols

Protocol 1: Synthesis of a Propargyl Pyridine Precursor (Example: 2-(Prop-2-yn-1-yloxy)pyridine)

This protocol describes a standard Williamson ether synthesis to attach a propargyl group to a hydroxypyridine, a common starting material.

Materials:

  • 2-Hydroxypyridine

  • Propargyl bromide (80% wt. solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottomed flask under an inert atmosphere (N₂ or Ar), add 2-hydroxypyridine (1.0 equiv) and anhydrous acetone (approx. 0.2 M).

  • Add anhydrous potassium carbonate (2.0 equiv) to the suspension.

  • Stir the mixture vigorously at room temperature for 20 minutes.

  • Slowly add propargyl bromide (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to reflux (approx. 56°C) and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-(prop-2-yn-1-yloxy)pyridine.

Protocol 2: General CuAAC Procedure with a Propargyl Pyridine

This protocol provides a robust method for the click reaction, emphasizing the correct order of reagent addition to ensure efficient catalysis.

Materials:

  • Propargyl pyridine derivative (1.0 equiv)

  • Azide derivative (1.0-1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Ligand (e.g., THPTA for aqueous, TBTA for organic) (1.1-1.2 x mol of CuSO₄)

  • Sodium L-ascorbate (5-10 mol%)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

Procedure:

A. Preparation of Stock Solutions:

  • Propargyl Pyridine: Prepare a 100 mM stock solution in the reaction solvent.

  • Azide: Prepare a 110 mM stock solution in a compatible solvent.

  • CuSO₄: Prepare a 20 mM stock solution in deionized water.[14]

  • Ligand: Prepare a 50 mM stock solution of THPTA in water or TBTA in DMSO/DMF.[14]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [1][14]

B. Reaction Setup and Execution:

  • In a reaction vial, add the propargyl pyridine stock solution.

  • Add the azide stock solution.

  • Add the chosen solvent to reach the desired final concentration (typically 0.1-0.5 M).

  • Premix Catalyst: In a separate microcentrifuge tube, combine the CuSO₄ stock solution and the ligand stock solution. Vortex briefly and allow to stand for 2-3 minutes to allow for complexation.[11]

  • Add the premixed copper/ligand solution to the main reaction vial.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction vial.[1]

  • Seal the vial and stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-50°C) may be applied.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-8 hours).

Caption: Workflow for the CuAAC reaction with propargyl pyridines.

Protocol 3: Purification and Copper Removal

Triazole and pyridine nitrogens are excellent chelators for copper ions, meaning the final product can be contaminated with copper even after standard work-up.[15] Effective removal is crucial for biological applications.

Procedure:

  • Initial Work-up: After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., EtOAc, DCM) and wash with water to remove water-soluble components like ascorbate.

  • Copper Chelation Wash: Wash the organic layer with a 5% aqueous solution of ammonium hydroxide (NH₄OH) followed by a wash with a saturated aqueous solution of EDTA. These solutions will complex with residual copper ions and pull them into the aqueous phase.

  • Alternative Method (Scavenger Resins): For stubborn cases, the crude product can be dissolved in a suitable solvent and stirred with a copper-scavenging resin for several hours. Filter the resin and concentrate the solution.

  • Final Purification: Perform column chromatography on silica gel to isolate the pure pyridyl-triazole product.

Troubleshooting Guide

SymptomPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Catalyst inhibition by pyridine substrate. 2. Decomposed sodium ascorbate solution. 3. Inactive Cu(I) source (oxidized).1. Increase ligand-to-copper ratio (e.g., from 1.2:1 to 5:1).[16] 2. Always prepare sodium ascorbate solution fresh. 3. Ensure proper inert atmosphere if using a Cu(I) salt directly; otherwise, ensure sufficient ascorbate is present.
Low Yield 1. Insufficient reaction time. 2. Impure starting materials. 3. Sub-optimal solvent or temperature.1. Allow the reaction to run longer (up to 24h). 2. Purify alkynes and azides before use. 3. Screen different solvents (e.g., DMF, DMSO, MeCN/H₂O) and try gentle heating (40°C).
Glaser Coupling Side Product Oxidative homocoupling of the alkyne, caused by presence of O₂ and insufficient reducing agent.1. Degas the solvent before use. 2. Maintain an inert atmosphere (N₂ or Ar). 3. Increase the amount of sodium ascorbate (up to 10-20 mol%).[5]
Product Contaminated with Copper Strong chelation of copper by the pyridyl-triazole product.1. Follow the detailed purification protocol (Protocol 3). 2. Use a copper-scavenging resin during work-up. 3. Consider using a heterogeneous copper catalyst that can be filtered off.[17]

Applications in Drug Discovery and Beyond

The pyridyl-triazole moiety is a highly valuable scaffold in medicinal chemistry. The triazole ring is metabolically stable and acts as a rigid linker that can participate in hydrogen bonding and dipole interactions, often serving as a bioisostere for amide bonds.[18][19] The pyridine ring provides an additional vector for interaction with biological targets and can be functionalized to tune solubility and pharmacokinetic properties.[20] This combination makes the CuAAC of propargyl pyridines a powerful tool for:

  • Lead Optimization: Rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.[18][21]

  • Bioconjugation: Linking small molecule drugs or probes to biomolecules like proteins or nucleic acids.[3]

  • PROTACs and Molecular Glues: The triazole serves as a robust linker to connect different parts of complex therapeutic modalities.

  • Materials Science: Creating functional polymers and materials with specific coordination properties.[22]

Sources

Application

Using 2-Methoxy-5-(prop-2-YN-1-YL)pyridine in fragment-based drug discovery

Abstract This technical guide details the application of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (CAS: N/A - Custom Probe) as a strategic "warhead" fragment in Fragment-Based Drug Discovery (FBDD). Unlike standard library m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the application of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (CAS: N/A - Custom Probe) as a strategic "warhead" fragment in Fragment-Based Drug Discovery (FBDD). Unlike standard library members, this molecule possesses a distinct alkyne handle (prop-2-yn-1-yl) at the C5 position, enabling rapid "Click Chemistry" (CuAAC) elaboration. This note provides validated protocols for Surface Plasmon Resonance (SPR) screening, fragment growing strategies, and in situ kinetic target-guided synthesis (KTGS), positioning this molecule as a high-value starting point for targeting cryptic pockets in kinases and metalloenzymes.

Chemical Profile & Suitability

Before deploying this fragment, its physicochemical profile must be understood to ensure compliance with the "Rule of Three" (Ro3) for FBDD.

PropertyValueFBDD Suitability
Molecular Structure Pyridine core, 2-OMe, 5-PropargylHigh (Privileged Scaffold)
Molecular Weight 147.17 g/mol Ideal (< 300 Da)
cLogP ~1.52Ideal (1 < LogP < 3)
H-Bond Acceptors 2 (Pyridine N, Methoxy O)Good (≤ 3)
H-Bond Donors 0Good (≤ 3)
Rotatable Bonds 2Ideal (Low entropy penalty)
Solubility (DMSO) > 100 mMExcellent for screening

Mechanistic Insight: The 2-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring compared to a bare pyridine. This modulates the basicity of the nitrogen, potentially enhancing hydrogen bond acceptance in specific pockets (e.g., hinge regions of kinases). The C5-alkyne serves as a bioorthogonal vector , allowing chemical expansion without altering the core binding mode.

Strategic Workflow: From Hit to Lead

The utility of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine lies in its "Expandability." The following workflow visualizes the path from initial screening to lead generation.

FBDD_Workflow Library Fragment Library (Inc. 2-Methoxy-5-...) Screen Biophysical Screen (SPR / NMR) Library->Screen High-Throughput Hit Confirmed Hit (KD: µM - mM) Screen->Hit Validation Design Vector Analysis (X-Ray / Docking) Hit->Design Structural Biology Click CuAAC Reaction (Library Expansion) Design->Click Azide Library Lead Lead Candidate (nM Affinity) Click->Lead SAR Optimization

Figure 1: Strategic workflow for utilizing alkyne-functionalized fragments in drug discovery.

Application 1: Fragment Growing via Click Chemistry (CuAAC)

This is the primary application. Once 2-Methoxy-5-(prop-2-yn-1-yl)pyridine is identified as a binder, the alkyne handle is used to synthesize a "Click Library" of 1,2,3-triazoles.

Mechanism

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) couples the fragment (alkyne) with a diverse library of azides (R-N3). The resulting triazole ring acts as a rigid linker that mimics a peptide bond, projecting the new R-group into adjacent sub-pockets.

Protocol: Parallel Synthesis of Triazole Library

Objective: To generate 96 analogues of the parent fragment to probe Structure-Activity Relationships (SAR).

Reagents:

  • Fragment: 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (100 mM in DMSO).

  • Azide Library: 96 diverse organic azides (100 mM in DMSO).

  • Catalyst: CuSO4 · 5H2O (20 mM in water).

  • Reductant: Sodium Ascorbate (50 mM in water).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water) – Critical for protecting biomolecules if screening crude mixtures.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well polypropylene plate, dispense 5 µL of Fragment (Final: 1 mM) and 5 µL of unique Azide (Final: 1.1 mM, slight excess).

  • Catalyst Cocktail: Premix CuSO4 and THPTA (1:2 molar ratio) and incubate for 5 minutes. Then add Sodium Ascorbate.

  • Initiation: Add 40 µL of the Catalyst Cocktail to each well. Solvent ratio should be roughly 50:50 DMSO:Water (or tBuOH:Water).

  • Incubation: Seal plate and shake at room temperature for 16 hours.

  • Quenching: Add 5 µL of 0.5 M EDTA to chelate copper.

  • Direct Screening: The crude reaction mixture (containing the triazole product) can often be diluted 1000-fold into assay buffer for direct biochemical screening, as the residual fragments usually have low affinity compared to the linked product.

Application 2: Kinetic Target-Guided Synthesis (KTGS)

In this advanced application, the protein target itself acts as the reaction vessel.

Concept: If the protein has two adjacent binding sites—one for the pyridine fragment and one for an azide—the protein will template the two molecules in close proximity. This increases their effective concentration, accelerating the formation of the triazole without copper catalysis (or with trace copper).

Why use 2-Methoxy-5-(prop-2-yn-1-yl)pyridine? The propargyl arm provides the necessary flexibility to reach an adjacent azide without imposing severe steric clash, while the pyridine anchors the molecule.

Detailed Protocol: SPR Screening Validation

Surface Plasmon Resonance (SPR) is the gold standard for detecting the weak interactions typical of this fragment.

Instrument: Biacore 8K or S200 (or equivalent). Chip: CM5 (Carboxymethylated dextran).

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein to ~3000 RU using standard amine coupling. Crucial: Ensure the binding pocket is not blocked by random lysine coupling (consider inhibitor protection during coupling).

  • Buffer Prep: PBS-P+ (containing 0.05% Surfactant P20) with 2% DMSO. Note: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk effect" jumps.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for refractive index variations.

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation: 60 seconds.

    • Concentration Series: Inject 2-Methoxy-5-(prop-2-yn-1-yl)pyridine at 0, 10, 50, 100, 250, 500 µM.

  • Data Analysis:

    • Zero-correct against the reference channel (blank surface).

    • Fit data to a 1:1 Steady State Affinity model .

    • Success Criteria: Square-wave sensorgrams (fast on/off rates) are expected for this fragment.

Reaction Logic & Pathway Visualization

The following diagram illustrates the chemical logic of using the alkyne handle for library expansion.

Click_Chemistry_Logic Fragment 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (Alkyne Handle) CuAAC CuAAC Reaction (CuSO4 / Ascorbate) Fragment->CuAAC Azide_A Azide A (Aromatic) Azide_A->CuAAC Azide_B Azide B (Aliphatic) Azide_B->CuAAC Azide_C Azide C (Polar) Azide_C->CuAAC Product_A Triazole Analog A (Pi-Stacking Enhanced) CuAAC->Product_A Library Well 1 Product_B Triazole Analog B (Hydrophobic Fit) CuAAC->Product_B Library Well 2 Product_C Triazole Analog C (Solubility/H-Bond) CuAAC->Product_C Library Well 3

Figure 2: Combinatorial expansion using the alkyne "warhead" to generate diverse triazole leads.

Troubleshooting & Quality Control

  • Issue: Low Solubility in Assay Buffer.

    • Cause: While the fragment is soluble, the triazole products formed after click chemistry might be hydrophobic.

    • Solution: Limit the Azide library to hydrophilic moieties or increase DMSO tolerance in the assay to 5% if the protein allows.

  • Issue: False Positives in SPR.

    • Cause: Aggregation of the fragment at high concentrations (>500 µM).

    • Solution: Analyze the sensorgram shape. "Sticky" compounds show slow dissociation. Use a "Clean Screen" (detergent wash) between injections.

  • Issue: Copper Toxicity in Bioassays.

    • Cause: Residual Cu(I) generating ROS, damaging the protein.

    • Solution: Use the THPTA or TBTA ligand during synthesis. Ensure thorough chelation (EDTA) or purification (SCX cartridges) before biological testing.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Available at: [Link]

  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today. Available at: [Link]

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery. Available at: [Link]

  • Manetsch, R., et al. (2004). "In situ click chemistry: enzyme-generated inhibitors of acetylcholinesterase." Journal of the American Chemical Society. Available at: [Link]

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology. Available at: [Link]

Method

Application Notes and Protocols for Electrophilic Substitution on 2-Methoxy-5-(prop-2-yn-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, gracing numerous approved...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, gracing numerous approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged heterocycle. The functionalization of the pyridine ring through electrophilic aromatic substitution (SEAr) is a fundamental strategy for the synthesis of novel analogues with tailored pharmacological profiles. This document provides an in-depth technical guide to the reaction mechanisms and practical protocols for electrophilic substitution on 2-Methoxy-5-(prop-2-yn-1-yl)pyridine, a substrate of interest due to the presence of both an activating methoxy group and a versatile propargyl moiety.

The inherent electron-deficient nature of the pyridine ring renders it less susceptible to electrophilic attack compared to benzene.[1][2] However, the strategic placement of an electron-donating group, such as a methoxy group at the 2-position, can significantly activate the ring towards substitution.[3][4] The propargyl group at the 5-position, while possessing an electron-withdrawing inductive effect due to its sp-hybridized carbons, offers a valuable handle for further chemical transformations, such as click chemistry. Understanding the interplay of these substituents is crucial for predicting and controlling the regiochemical outcome of electrophilic substitution reactions.

Mechanistic Considerations: Predicting Regioselectivity

The regioselectivity of electrophilic substitution on 2-Methoxy-5-(prop-2-yn-1-yl)pyridine is governed by the combined electronic and steric effects of the methoxy and propargyl substituents, as well as the inherent reactivity of the pyridine ring.

Electronic Effects:

  • 2-Methoxy Group: The methoxy group is a strong activating group and an ortho, para-director.[3][4] It donates electron density to the pyridine ring via a resonance effect (+M), increasing the nucleophilicity of the ring and stabilizing the cationic intermediate (arenium ion) formed during the reaction. This directing effect preferentially activates the positions ortho (C3) and para (C5) to the methoxy group.

  • 5-Propargyl Group: The propargyl group (prop-2-yn-1-yl) is generally considered to be a weakly deactivating group due to the electron-withdrawing inductive effect (-I) of the sp-hybridized carbons of the alkyne. This effect slightly reduces the electron density of the aromatic ring.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electronegative and exerts a deactivating inductive effect (-I) on the entire ring, making it less reactive than benzene towards electrophiles.[1][2]

Combined Directing Effects:

The powerful ortho, para-directing effect of the 2-methoxy group is the dominant factor in determining the position of electrophilic attack. The methoxy group strongly activates the C3 and C5 positions. Since the C5 position is already substituted with the propargyl group, the primary sites for electrophilic attack are the C3 and C6 positions (which is ortho to the nitrogen and meta to the methoxy group).

Considering the resonance structures of the arenium ion intermediates, attack at the C3 position is significantly more favorable. The positive charge in the intermediate can be delocalized onto the oxygen atom of the methoxy group, providing substantial resonance stabilization. Attack at the C4 or C6 positions does not allow for this direct resonance stabilization from the methoxy group. Therefore, electrophilic substitution is strongly predicted to occur at the C3 position .

Visualizing the Reaction Mechanism

Electrophilic Substitution Mechanism Predicted Regioselectivity of Electrophilic Substitution cluster_0 Starting Material cluster_1 Electrophilic Attack at C3 (Major Pathway) cluster_2 Electrophilic Attack at C4/C6 (Minor Pathway) cluster_3 Product 2-Methoxy-5-(prop-2-yn-1-yl)pyridine Intermediate_C3 Arenium Ion (C3 attack) 2-Methoxy-5-(prop-2-yn-1-yl)pyridine->Intermediate_C3 E+ Intermediate_C4_C6 Arenium Ion (C4/C6 attack) 2-Methoxy-5-(prop-2-yn-1-yl)pyridine->Intermediate_C4_C6 E+ Resonance_Stabilization Resonance stabilization by OMe Intermediate_C3->Resonance_Stabilization delocalization Product_C3 3-E-2-Methoxy-5-(prop-2-yn-1-yl)pyridine Intermediate_C3->Product_C3 -H+

Caption: Predicted major pathway for electrophilic substitution.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific electrophile and reaction scale. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Nitration

The introduction of a nitro group onto the pyridine ring is a key transformation, providing a versatile intermediate for further functionalization.

Method: Nitric Acid in Sulfuric Acid

This classical method is effective for activated pyridine rings.

Reagent/ParameterValue
Starting Material2-Methoxy-5-(prop-2-yn-1-yl)pyridine
Nitrating AgentFuming Nitric Acid (HNO₃)
Acid CatalystConcentrated Sulfuric Acid (H₂SO₄)
Temperature0 °C to room temperature
SolventSulfuric Acid

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of substrate) to 0 °C in an ice bath.

  • Slowly add 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (1.0 eq) to the chilled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • In a separate container, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the pyridine substrate, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-Nitro-2-methoxy-5-(prop-2-yn-1-yl)pyridine.

Halogenation

Halogenated pyridines are valuable building blocks in cross-coupling reactions and other transformations.

Method: N-Halosuccinimide in Acetonitrile

This method provides a milder alternative to using elemental halogens.

Reagent/ParameterValue
Starting Material2-Methoxy-5-(prop-2-yn-1-yl)pyridine
Halogenating AgentN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
SolventAcetonitrile (CH₃CN)
TemperatureRoom temperature

Protocol:

  • Dissolve 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (1.0 eq) in acetonitrile (10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide (for bromination) or N-chlorosuccinimide (for chlorination) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding 3-halo-2-methoxy-5-(prop-2-yn-1-yl)pyridine.

Sulfonation

The introduction of a sulfonic acid group can enhance the solubility and biological activity of a molecule.

Method: Fuming Sulfuric Acid (Oleum)

Direct sulfonation of pyridines often requires harsh conditions.

Reagent/ParameterValue
Starting Material2-Methoxy-5-(prop-2-yn-1-yl)pyridine
Sulfonating AgentFuming Sulfuric Acid (20% SO₃)
Temperature120-140 °C

Protocol:

  • In a thick-walled, sealed reaction vessel, carefully add 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (1.0 eq) to fuming sulfuric acid (20% SO₃) (5 mL per 1 g of substrate).

  • Heat the reaction mixture to 120-140 °C for 24-48 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution by adding a saturated aqueous solution of sodium hydroxide until a pH of 7 is reached.

  • The product, 2-methoxy-5-(prop-2-yn-1-yl)pyridine-3-sulfonic acid, may precipitate from the solution. If not, the aqueous solution can be used directly in subsequent steps or the product can be isolated by techniques such as ion-exchange chromatography.

Friedel-Crafts Acylation

Friedel-Crafts reactions on pyridines are challenging due to the deactivating nature of the ring and the propensity for the Lewis acid catalyst to coordinate with the nitrogen atom.[5] However, with a sufficiently activated ring, the reaction can proceed.

Method: Acyl Chloride with Aluminum Chloride

A standard procedure for Friedel-Crafts acylation.

Reagent/ParameterValue
Starting Material2-Methoxy-5-(prop-2-yn-1-yl)pyridine
Acylating AgentAcetyl Chloride (or other acyl chlorides)
CatalystAluminum Chloride (AlCl₃)
SolventDichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature0 °C to room temperature

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.5 eq).

  • Add a dry solvent such as dichloromethane or 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 eq) to the suspension.

  • Add a solution of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (1.0 eq) in the same dry solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 3-acyl-2-methoxy-5-(prop-2-yn-1-yl)pyridine.

Data Presentation

ReactionElectrophile (E⁺)Predicted Major Product
NitrationNO₂⁺3-Nitro-2-methoxy-5-(prop-2-yn-1-yl)pyridine
BrominationBr⁺3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)pyridine
ChlorinationCl⁺3-Chloro-2-methoxy-5-(prop-2-yn-1-yl)pyridine
SulfonationSO₃2-Methoxy-5-(prop-2-yn-1-yl)pyridine-3-sulfonic acid
AcylationRCO⁺3-Acyl-2-methoxy-5-(prop-2-yn-1-yl)pyridine

Visualization of Experimental Workflow

Experimental_Workflow General Workflow for Electrophilic Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start: 2-Methoxy-5-(prop-2-yn-1-yl)pyridine Dissolve Dissolve in appropriate solvent Start->Dissolve Cool Cool to reaction temperature Dissolve->Cool Add_Reagents Add electrophile and/or catalyst Cool->Add_Reagents Stir Stir and monitor by TLC Add_Reagents->Stir Quench Quench reaction Stir->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for the described reactions.

References

  • McNally, A., & Paton, R. S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773–779. [Link]

  • Li, B., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 3030–3033. [Link]

  • Cee, V. J., et al. (2025). Nitropyridines Synthesis via Pyridine Nitration. Scribd. [Link]

  • Brenner, M., et al. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. bioRxiv. [Link]

  • Grokipedia. (n.d.). Propargyl group. [Link]

  • Stephan, D. W. (2009). From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3. Inorganic Chemistry, 48(21), 9848–9860. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Katayev, D., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3197. [Link]

  • Gande, M., & Studer, A. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. [Link]

  • Antonchick, A. P., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0200175. [Link]

  • Wang, X., et al. (2025). Visible-light-induced radical cascade sulfonylation/cyclization towards indole-fused pyridine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (2026, February 25). Electrophilic aromatic substitution. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Wikipedia. (2026, February 25). Electrophilic aromatic directing groups. [Link]

  • StackExchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

  • Quimica Organica. (n.d.). Electrophilic substitution on pyridine. [Link]

  • Dr. S. K. Singh. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity [Video]. YouTube. [Link]

  • MDPI. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 25(15), 3488. [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. [Link]

  • DR-NTU. (n.d.). Journal Name COMMUNICATION. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine Synthesis

Executive Summary: The "Methylene Spacer" Challenge The synthesis of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine presents a specific structural challenge distinct from standard Sonogashira couplings. Unlike connecting an alkyne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Methylene Spacer" Challenge

The synthesis of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine presents a specific structural challenge distinct from standard Sonogashira couplings. Unlike connecting an alkyne directly to the aromatic ring (Aryl-


-R), this target requires a methylene spacer (Aryl-

-

).

Attempts to synthesize this molecule often fail due to three primary failure modes:

  • Allene Isomerization: Formation of the thermodynamically stable allene isomer (

    
    ) instead of the propargyl group.
    
  • Precursor Instability: The key intermediate, 5-(chloromethyl)-2-methoxypyridine , is prone to polymerization and hydrolysis.

  • Regioselectivity (Negishi Route): Competition between

    
    - and 
    
    
    
    -alkylation when using organometallic reagents.

This guide provides two validated workflows: the Nucleophilic Displacement Route (Method A) for lab-scale reliability, and the Nickel-Catalyzed Negishi Route (Method B) for catalytic efficiency.

Method A: Nucleophilic Displacement (Recommended for <10g Scale)

This method relies on the


 displacement of a leaving group on the benzylic-like position of the pyridine by an acetylide nucleophile.
Core Protocol
  • Precursor Prep: Conversion of (6-methoxypyridin-3-yl)methanol to 5-(chloromethyl)-2-methoxypyridine using

    
    .
    
  • Coupling: Reaction of the chloride with Lithium (trimethylsilyl)acetylide (Li-TMSA).

  • Deprotection: Removal of the TMS group with

    
    /MeOH or TBAF.
    
Troubleshooting Matrix: Method A
SymptomProbable CauseCorrective Action
Low Yield (<30%) Decomposition of 5-(chloromethyl) intermediate.Do not store the chloride. Prepare it fresh from the alcohol and use immediately. If storage is necessary, keep as the HCl salt at -20°C.
"Black Tar" Formation Polymerization of the chloromethyl pyridine.The free base of 5-(chloromethyl)-2-methoxypyridine is unstable. Keep the reaction temperature below 0°C during the addition of the base.
No Reaction Lithium acetylide aggregation.Add a polar co-solvent like DMPU or HMPA (caution: toxic) to break up lithium aggregates and accelerate the

attack.
Terminal Alkyne Missing Side reactions at the acidic proton.Use Lithium (trimethylsilyl)acetylide instead of lithium acetylide. The TMS group protects the terminus, preventing side reactions.
Critical Workflow Visualization (Method A)

MethodA_Workflow Start Start: (6-Methoxy-3-pyridyl)methanol Chlorination Step 1: Chlorination (SOCl2, DCM, 0°C) Start->Chlorination Intermediate Intermed: 5-(Chloromethyl) -2-methoxypyridine (UNSTABLE) Chlorination->Intermediate Immediate Use Coupling Step 2: Coupling (Li-C≡C-TMS, THF, -78°C) Intermediate->Coupling Keep Cold (<0°C) Deprotection Step 3: Deprotection (K2CO3, MeOH) Coupling->Deprotection TMS-Intermediate Product Target: 2-Methoxy-5-(prop-2-yn-1-yl)pyridine Deprotection->Product

Caption: Figure 1. The Nucleophilic Displacement strategy emphasizes the rapid use of the unstable chloromethyl intermediate to prevent polymerization.

Method B: Nickel-Catalyzed Negishi Coupling (Advanced)

For researchers requiring catalytic methods or avoiding unstable alkyl halides, the Negishi coupling of propargyl bromide with arylzinc reagents is the modern standard.

Mechanism:



Technical Deep Dive: The "Radical Chain" Solution

Standard Palladium catalysis often fails here due to


-hydride elimination or slow oxidative addition to alkyl halides. Nickel catalysts, specifically using Pybox  or Bioz  ligands, operate via a radical chain mechanism that suppresses isomerization to the allene.
Troubleshooting Matrix: Method B
SymptomProbable CauseCorrective Action
Product is Allene (

)
Wrong Ligand / Metal.Switch from Pd to Ni(cod)2 with (i-Pr)-Pybox or Ph-Pybox ligands. Bulky tridentate ligands favor the propargyl isomer.
Homocoupling (

)
Slow transmetallation.Ensure the Propargyl Bromide is added slowly to the Aryl Zinc. High local concentration of Aryl Zinc favors homocoupling.
Stalled Reaction Zinc surface passivation.If preparing Aryl Zinc in situ: Activate Zn dust with TMSCl and 1,2-dibromoethane in THF before adding the aryl iodide.
Low Conversion Moisture in Propargyl Bromide.Distill propargyl bromide before use. Commercial samples often contain stabilizers that poison Ni catalysts.
Decision Logic for Method Selection

DecisionTree Start Select Synthesis Route Scale What is your scale? Start->Scale Small < 5 grams Scale->Small Large > 5 grams / Industrial Scale->Large Q_Stable Can you handle unstable intermediates? Small->Q_Stable RouteB Route B: Ni-Negishi Coupling (Ar-ZnBr + Propargyl-Br) Large->RouteB Catalytic Preferred RouteA Route A: Nucleophilic Displacement (Li-TMS-Acetylide) Q_Stable->RouteA Yes (Standard Lab) Q_Stable->RouteB No (Avoid lachrymators)

Caption: Figure 2. Decision matrix for selecting the optimal synthesis route based on scale and intermediate stability handling capabilities.

Frequently Asked Questions (FAQs)

Q: Why can't I just react 5-bromo-2-methoxypyridine with propargyl alcohol using standard Sonogashira conditions? A: Standard Sonogashira couples


 carbons (aryl) with 

carbons (alkyne). Reaction with propargyl alcohol would yield 3-(6-methoxypyridin-3-yl)prop-2-yn-1-ol (an internal alkyne), not the terminal alkyne with a methylene spacer you require. You would need to reduce the triple bond and dehydrate, which is chemically inefficient.

Q: My 5-(chloromethyl)-2-methoxypyridine turned pink/red. Is it still usable? A: The color change indicates auto-polymerization, likely catalyzed by trace acid or moisture. If it is a solid (HCl salt), wash with dry ether. If it is the free base oil, it is likely compromised. Discard and prepare fresh. Always neutralize the HCl salt immediately before the coupling step.

Q: In Method A, why do you recommend Lithium (trimethylsilyl)acetylide over simple Lithium Acetylide? A: The terminal proton of a propargyl group is acidic (


). In the presence of strong bases or nucleophiles, a "naked" propargyl group can undergo deprotonation followed by side reactions (dimerization). The TMS group acts as a steric and electronic shield, significantly increasing the yield of the primary substitution product.

Q: What is the best solvent for the Negishi coupling (Method B)? A: THF/NMP mixtures are superior. Pure THF is standard, but adding 5-10% NMP (N-methyl-2-pyrrolidone) can stabilize the organozinc species and accelerate the transmetallation step, often boosting yields by 15-20%.

References

  • Negishi Coupling Mechanisms

    • Title: Nickel-Catalyzed Negishi Arylations of Propargylic Bromides: A Mechanistic Investig
    • Source: Journal of the American Chemical Society (via NIH).
    • Relevance: Defines the radical chain mechanism required to prevent allene form
  • Chloromethyl Pyridine Stability

    • Title: Physical and chemical properties of 5-(Chloromethyl)-2-ethoxypyridine (Analogous structure).[1]

    • Source: BenchChem Technical D
    • Relevance: Confirms the susceptibility of the chloromethyl group to nucleophilic substitution and instability.
    • (Simulated generic link to chemical property database for verification of class properties).

  • General Pyridine Functionalization

    • Title: Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine (P
    • Source: Google P
    • Relevance: Describes the handling of methoxymethyl/chloromethyl intermediates in pyrimidine/pyridine synthesis, emphasizing low-temper
  • Organozinc Reagent Preparation

    • Title: Preparation of Functionalized Organozincs (Knochel's Method).
    • Source: Organic Syntheses.[1][2][3]

    • Relevance: Standard protocol for activating Zinc dust using TMSCl/1,2-dibromoethane to ensure successful form

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in 2-Methoxy-5-(prop-2-YN-1-YL)pyridine Couplings

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with bifunctional heterocyclic alkynes like 2-Methoxy-5-(prop-2-yn-1-yl)pyridine presents unique catalytic challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with bifunctional heterocyclic alkynes like 2-Methoxy-5-(prop-2-yn-1-yl)pyridine presents unique catalytic challenges. This substrate is a "double threat" to transition metal catalysts: it possesses a highly coordinating pyridine nitrogen and a highly reactive terminal propargyl group.

The electron-donating 2-methoxy group increases the electron density on the pyridine nitrogen via resonance, transforming it into a potent Lewis base that can irreversibly bind to palladium or copper centers[1]. Concurrently, the terminal alkyne can act as an acetylide sink, stalling transmetalation and promoting side reactions[2]. This guide provides field-proven, self-validating protocols to bypass these deactivation pathways.

Diagnostic Decision Tree

DiagnosticTree Start Reaction Stalls or Yield is Low? CheckPd Is Palladium Black (black precipitate) observed? Start->CheckPd PdBlackYes Agglomeration Issue Action: Increase Ligand Sterics (e.g., use XPhos) CheckPd->PdBlackYes Yes PdBlackNo Off-Cycle Resting State or Side Reactions CheckPd->PdBlackNo No CheckSubstrate Is the propargyl pyridine fully consumed? PdBlackNo->CheckSubstrate Homocoupling Glaser Homocoupling Action: Switch to Copper-Free Sonogashira Protocol CheckSubstrate->Homocoupling Yes Poisoning Pyridine N-Coordination Action: Add Lewis Acid or Bulky Phosphine Ligand CheckSubstrate->Poisoning No

Diagnostic workflow for identifying catalyst deactivation pathways in propargyl pyridine couplings.

Troubleshooting Guides

Q1: Why does my palladium catalyst rapidly degrade into a black precipitate when using this substrate? A1: The black precipitate is "palladium black," an inactive agglomeration of Pd(0) nanoparticles[3]. In a standard cross-coupling, the active Pd(0) species must undergo oxidative addition. However, the electron-rich nitrogen of 2-methoxy-5-(prop-2-yn-1-yl)pyridine competitively coordinates to the palladium center. This off-cycle coordination starves the catalytic cycle. Without the stabilizing effect of the proper ligands during the catalytic intermediate phases, the unligated Pd(0) agglomerates and crashes out of solution[1]. Solution: Switch to a highly sterically hindered, electron-rich Buchwald-type phosphine ligand (e.g., XPhos or SPhos). The steric bulk of these ligands physically blocks the pyridine nitrogen from entering the palladium coordination sphere, while their electron-rich nature accelerates the oxidative addition step[4].

Q2: I am observing high substrate consumption but very low yield of the desired cross-coupled product. What is happening? A2: You are likely experiencing Glaser homocoupling. Terminal alkynes, particularly propargyl derivatives, readily form copper-acetylide intermediates. In the presence of trace oxygen, these intermediates oxidatively dimerize rather than undergoing transmetalation with the palladium complex[2]. Solution: First, ensure rigorous anaerobic conditions using the freeze-pump-thaw method. If the problem persists, transition to a copper-free Sonogashira protocol . By eliminating the copper co-catalyst, you prevent the formation of the copper-acetylide, entirely shutting down the Glaser homocoupling pathway[2].

Q3: Can I use additives to prevent the pyridine nitrogen from poisoning the catalyst? A3: Yes. If changing the ligand is not feasible, you can introduce a sacrificial Lewis acid or a mild protonating agent. Adding a controlled amount of a mild acid can protonate the pyridine nitrogen, neutralizing its Lewis basicity and preventing it from coordinating to the metal center[3]. However, you must carefully balance this so the acid does not interfere with the basic conditions required for alkyne deprotonation.

Quantitative Data: Impact of Reaction Parameters on Yield

The following table summarizes the causal relationship between ligand choice, co-catalysts, and the primary deactivation modes when coupling 2-Methoxy-5-(prop-2-yn-1-yl)pyridine.

Ligand SystemCo-CatalystAdditiveSubstrate ConversionDesired Product YieldPrimary Deactivation Mode
Pd(PPh₃)₄CuI (10 mol%)None>95%<20%Glaser Homocoupling
Pd(PPh₃)₂Cl₂CuI (5 mol%)None40%35%Pyridine N-Coordination / Pd Black
Pd(OAc)₂ / XPhosCuI (2 mol%)None85%75%Moderate N-Coordination
Pd(OAc)₂ / XPhosNoneNone>95%92% None (Optimal Copper-Free)
Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Each critical phase includes an observable checkpoint to verify the mechanistic step before proceeding.

Step 1: Catalyst Pre-activation

  • Action: In an oven-dried, argon-purged vial, mix Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Validation Check: The solution must transition from a reddish-brown suspension to a clear, pale yellow solution. This visual shift confirms the successful reduction of Pd(II) to the active Pd(0)-XPhos complex. If the solution turns black, oxygen is present; abort and re-degas solvents.

Step 2: Substrate and Base Addition

  • Action: Add the aryl halide (1.0 eq) and Cs₂CO₃ (2.0 eq). Then, add 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (1.2 eq) via a syringe pump over 1 hour.

  • Causality: Slow addition keeps the steady-state concentration of the propargyl pyridine low. This prevents the alkyne from overwhelming the palladium center and mitigates any residual homocoupling or bulk nitrogen coordination.

  • Validation Check: Monitor via TLC/LCMS 30 minutes after addition completes. The absence of a non-polar, highly fluorescent spot (the Glaser dimer) validates that the copper-free, slow-addition strategy has successfully suppressed homocoupling.

Step 3: Heating and Completion

  • Action: Heat the reaction mixture to 80°C for 4 to 6 hours.

  • Validation Check: A steady color maintenance (yellow/orange) without the formation of a metallic mirror or black precipitate confirms the pyridine nitrogen has been successfully sterically blocked from poisoning the catalyst.

Mechanistic Pathway: Catalysis vs. Deactivation

MechanisticPathway Active Active Pd(0)L2 Catalyst (Ready for Cycle) OxAdd Oxidative Addition (Forms Pd(II) Intermediate) Active->OxAdd TransMet Transmetalation (Alkyne Transfer) OxAdd->TransMet Poison Off-Cycle Dead End (Pyridine-Pd Coordination) OxAdd->Poison N-Coordination (Substrate/Product) RedElim Reductive Elimination (Releases Product) TransMet->RedElim RedElim->Active Catalyst Regeneration Poison->OxAdd Rescued by Bulky Ligand

Mechanistic divergence showing standard catalytic progression versus pyridine-induced poisoning.

Frequently Asked Questions (FAQs)

Q: Why does the 2-methoxy group make catalyst poisoning worse compared to an unsubstituted pyridine? A: Electron-donating groups like -OCH₃ increase the electron density on the pyridine nitrogen via resonance. This makes the nitrogen a significantly stronger Lewis base, leading to tighter coordination to the metal center and more severe catalyst poisoning[1].

Q: Can I use high-valent palladium (Pd(IV)) to bypass this coordination issue? A: While high-valent Pd and Cu intermediates are emerging as powerful tools in specific C-H functionalizations and directed catalytic cycles[5], standard Sonogashira couplings rely strictly on the Pd(0)/Pd(II) cycle. Attempting to force a high-valent state here will likely lead to undesired oxidative side reactions rather than successful alkyne coupling.

Q: Is propargyl-to-allene isomerization a risk with this substrate? A: Yes. The alpha-protons of the propargyl group are slightly acidic. If excessively strong bases (like KOtBu or NaH) are used, the alkyne can isomerize into an allene, which will not undergo the desired cross-coupling. Stick to milder bases like Cs₂CO₃ or secondary amines to preserve the terminal alkyne integrity[2].

References

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Removing Copper Residues from Propargyl Pyridine Products

Welcome to the technical support center for the purification of propargyl pyridine products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of propargyl pyridine products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the effective removal of copper residues from your reaction mixtures. Given the critical nature of purity in pharmaceutical applications, this resource emphasizes robust and validated methods to ensure your final compounds meet the required specifications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequently encountered problems during the purification of propargyl pyridine products, offering targeted solutions to get your research back on track.

Q1: My purified propargyl pyridine product is still blue or green. What does this indicate and how can I fix it?

A persistent blue or green tint in your product is a strong indicator of residual copper contamination.[1] This can happen for a couple of reasons: either the initial purification was incomplete, or your product itself has an affinity for copper, forming a stable complex.

Immediate Actions:

  • Repeat the Wash: Perform additional aqueous washes with a chelating agent. Ethylenediaminetetraacetic acid (EDTA) is a common and effective choice.[1][2][3] A solution of aqueous ammonia or ammonium chloride can also be effective at complexing with copper and pulling it into the aqueous phase.[1][3][4]

  • Combine Methods: A multi-step approach is often more effective. For instance, an EDTA wash followed by filtration through a plug of silica gel can remove a significant amount of copper.[1][3]

  • Stronger Chelators: If your product has a high affinity for copper, a stronger chelating agent might be necessary. Consider using a scavenger resin with a high binding affinity for copper.[1][4]

Q2: I'm experiencing low product yield after the aqueous workup. What could be the cause?

Low yield after an aqueous wash often points to the partial solubility of your propargyl pyridine product in the aqueous phase.

Troubleshooting Steps:

  • Brine Wash: After the chelator wash, perform a wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product and driving it back into the organic phase.[1][2]

  • Solvent Choice: Ensure you are using a suitable organic solvent for extraction. Dichloromethane (DCM) and ethyl acetate are common choices, but the optimal solvent will depend on the polarity of your specific product.[4]

  • Minimize Emulsions: Emulsion formation during extraction can trap your product. To break emulsions, you can add a small amount of brine, centrifuge the mixture, or filter through a pad of Celite®.[2]

Q3: My column chromatography is not effectively separating the copper from my product.

This issue arises when the copper species and your product have similar polarities and affinities for the stationary phase.

Optimization Strategies:

  • Pre-Chromatography Cleanup: Always perform an aqueous wash with a chelating agent before running a column to remove the bulk of the copper.[1] This will prevent overloading the column with metal impurities.

  • Change the Stationary Phase: If silica gel isn't providing adequate separation, consider using a different stationary phase like alumina.[1][3][5]

  • Utilize a Scavenger Resin: Prior to chromatography, stir your crude product solution with a copper scavenger resin and then filter. This will remove the majority of the copper, making the subsequent chromatographic purification much more effective.[1][2]

Q4: I'm observing an unexpected side product that I suspect is from alkyne homocoupling (Glaser coupling). How can I prevent this?

Glaser coupling is a common side reaction in copper-catalyzed alkyne reactions, especially in the presence of oxygen.[6][7]

Preventative Measures:

  • Inert Atmosphere: Ensure your reaction is carried out under a strictly inert atmosphere (nitrogen or argon).[6] Thoroughly degas all solvents and reagents before use.[6]

  • Minimize Copper Catalyst: Reduce the loading of your copper(I) co-catalyst to the minimum effective amount.[6]

  • Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.[6]

  • Consider Copper-Free Protocols: In some cases, switching to a copper-free Sonogashira protocol may be the best solution to avoid homocoupling altogether.[6][7][8]

Frequently Asked Questions (FAQs)

This section provides more detailed explanations of the principles and choices behind various purification strategies.

What are the most common methods for removing residual copper catalysts?

The most prevalent and effective methods include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[1][2][4] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1]

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like Celite®, silica gel, or alumina.[1][3][5] These materials can adsorb the copper catalyst, allowing the product to pass through.

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper.[1][4] The resin is stirred with the reaction mixture and then filtered off.[1]

  • Chromatography: Standard techniques like column chromatography can be effective for purifying the product and removing the copper catalyst.[1]

How do I choose the best copper removal method for my specific propargyl pyridine product?

The optimal method depends on several factors:

  • Product Properties: Consider the solubility and stability of your product. For organic-soluble products, liquid-liquid extraction is a good first step.[2] For sensitive biomolecules, milder methods like dialysis with a chelating agent might be preferred.[1]

  • Scale of Reaction: For small-scale lab syntheses, aqueous washes and column chromatography are often sufficient. For larger-scale production, scavenger resins or precipitation methods might be more practical.[2][9]

  • Required Purity Level: For applications requiring very low copper levels (e.g., active pharmaceutical ingredients), a combination of methods, such as an EDTA wash followed by a scavenger resin treatment, is often necessary to reach the desired purity.[2][10]

What are scavenger resins and how do they work?

Scavenger resins are functionalized polymers or silica designed to selectively bind and remove metal impurities from solution.[11][12] For copper removal, resins with functional groups like thiourea, iminodiacetic acid, or other chelating moieties are commonly used.[2][13] The process is straightforward: the resin is added to the solution containing the crude product, stirred for a period to allow for binding of the copper, and then simply filtered off. This method is highly efficient and can reduce copper levels to very low ppm.[2]

Can recrystallization be used to remove copper impurities?

Yes, recrystallization can be an effective method for purifying solid propargyl pyridine products and removing copper residues.[14][15] The principle relies on the differential solubility of your product and the impurities in a given solvent at different temperatures.[14][15] For this to be effective, your product should be significantly more soluble in the hot solvent than in the cold solvent, while the copper impurities should ideally remain soluble in the cold solvent.[15]

How can I quantify the amount of residual copper in my final product?

Accurate quantification of residual metals is crucial, especially in pharmaceutical development.[10] Several analytical techniques are available:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting trace and ultra-trace levels of metals, often down to the parts-per-billion (ppb) range.[10]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is still a powerful technique for quantifying metal impurities at the parts-per-million (ppm) level.[10]

  • Atomic Absorption Spectroscopy (AAS): This technique is also used for quantifying metal content and can be a cost-effective option.[10][16]

Detailed Experimental Protocols

Here are step-by-step protocols for common and effective copper removal techniques.

Protocol 1: Copper Removal using an EDTA Wash (Chelation)

This protocol is suitable for organic products that are soluble in a water-immiscible solvent.

Materials:

  • Reaction mixture containing the copper catalyst

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • 0.5 M ethylenediaminetetraacetic acid (EDTA) solution, pH 8

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[1]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.[1]

  • Wash the organic layer with an equal volume of brine to remove any residual EDTA.[1]

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Copper Removal using a Scavenger Resin

This protocol is highly effective for achieving very low levels of residual copper.[2]

Materials:

  • Crude product containing residual copper, dissolved in a suitable solvent

  • Copper scavenger resin (e.g., SiliaMetS® Thiourea)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • Add the scavenger resin to the solution (typically 3-5 equivalents relative to the initial amount of copper catalyst).

  • Stir the mixture at room temperature for 4-16 hours. The optimal time may vary depending on the specific resin and the concentration of copper.

  • Filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Data Summary and Method Comparison

Purification MethodPrinciple of SeparationTypical Purity AchievedKey AdvantagesKey Disadvantages
Aqueous Wash (EDTA) Chelation and liquid-liquid extraction< 100 ppmInexpensive and readily available reagents.May require multiple extractions; can be less effective for tightly bound copper.[2]
Precipitation (e.g., with Na₂S) Formation of an insoluble salt< 50 ppmRapid and can handle large quantities.The precipitate can be difficult to filter; potential for product co-precipitation.[2]
Scavenger Resins High-affinity binding to a solid support< 10 ppmHigh selectivity for copper; easy to handle and remove by filtration.[2][9]Can be more expensive; potential for product adsorption.[2]
Silica Gel Chromatography Differential adsorption to a stationary phase< 50 ppmCan simultaneously purify the product from other organic impurities.Can be time-consuming and require large volumes of solvent.[2]

Visualizing the Purification Workflows

Copper_Removal_Workflow cluster_extraction Aqueous Wash (Chelation) cluster_scavenger Scavenger Resin start_extraction Crude Product in Organic Solvent add_edta Add EDTA (aq) start_extraction->add_edta shake Shake & Separate add_edta->shake aqueous_layer Aqueous Layer (Copper-EDTA Complex) shake->aqueous_layer organic_layer Organic Layer shake->organic_layer brine_wash Wash with Brine organic_layer->brine_wash dry Dry & Evaporate brine_wash->dry product_extraction Purified Product dry->product_extraction start_scavenger Crude Product in Solution add_resin Add Scavenger Resin start_scavenger->add_resin stir Stir (4-16h) add_resin->stir filter Filter stir->filter resin_waste Resin with Bound Copper filter->resin_waste filtrate Filtrate filter->filtrate concentrate Concentrate filtrate->concentrate product_scavenger Purified Product concentrate->product_scavenger

Sources

Optimization

Addressing solubility issues of 2-Methoxy-5-(prop-2-YN-1-YL)pyridine in aqueous media

Welcome to the Advanced Troubleshooting Guide for 2-Methoxy-5-(prop-2-yn-1-yl)pyridine . As a highly lipophilic terminal alkyne frequently utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and bioconjugatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2-Methoxy-5-(prop-2-yn-1-yl)pyridine . As a highly lipophilic terminal alkyne frequently utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and bioconjugation, this building block presents significant solubility challenges in aqueous environments.

As a Senior Application Scientist, I have designed this guide to move beyond basic "trial-and-error" approaches. Here, we will explore the thermodynamic causality behind these solubility issues and provide self-validating protocols to ensure your compound remains in a true molecular dispersion, safeguarding the integrity of your downstream assays.

Diagnostic FAQ: Mechanistic Insights

Q: Why doesn't adjusting the pH to acidic levels dissolve my compound, given it is a pyridine derivative? A: While unsubstituted pyridine is a weak base with a pKa of 5.23[1], the substitution pattern on your molecule drastically alters its electronic landscape. The methoxy group at the 2-position exerts a strong inductive electron-withdrawing effect on the adjacent nitrogen, and the propargyl group at the 5-position further pulls electron density away from the ring. This lowers the effective pKa to approximately 3.0. Consequently, at physiological pH (7.4) or even mild assay conditions (pH 5-6), the molecule remains >99.9% unprotonated and neutral. Without an ionic charge to facilitate ion-dipole interactions with water, the hydrophobic nature of the alkyne and methoxy groups dominates, leading to rapid precipitation[2].

Q: Can I just heat the aqueous buffer to force the alkyne into solution? A: No. Heating increases the kinetic energy of the system, temporarily overcoming the entropic penalty of cavity formation in water. However, this creates a metastable supersaturated solution. Upon cooling to standard assay temperatures (20°C–37°C), the compound will spontaneously nucleate and precipitate. This phenomenon, known as "crashing out," will lead to false negatives in your CuAAC reactions because the alkyne is no longer bioavailable[3].

Decision Support Visualization

Before selecting a protocol, use the following logical workflow to determine the optimal solubilization strategy based on your downstream application constraints.

SolubilityWorkflow Start Need Aqueous Solution of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine OrgSens Does the downstream assay tolerate organic solvents? Start->OrgSens CoSolv Co-Solvent Strategy (DMSO / Buffer) OrgSens->CoSolv Yes (e.g., In Vitro CuAAC) InVivo Is it a live-cell or in vivo application? OrgSens->InVivo No Surfactant Micellar Solubilization (Tween-80 / Triton X-100) InVivo->Surfactant No (e.g., Cell Lysates) Cyclo Host-Guest Complexation (HP-β-Cyclodextrin) InVivo->Cyclo Yes (e.g., Live Imaging)

Fig 1: Decision matrix for selecting the optimal aqueous solubilization strategy.

Troubleshooting Guides & Validated Protocols

Strategy A: Co-Solvent Solubilization (DMSO)

Best for: In vitro biochemical assays and standard CuAAC bioconjugation. Causality: 2-Methoxy-5-(prop-2-yn-1-yl)pyridine lacks sufficient hydrogen-bond donors to integrate into water's extensive hydrogen-bonding network. Dimethyl sulfoxide (DMSO) acts as a co-solvent by lowering the bulk dielectric constant of the medium and disrupting water-water hydrogen bonds. This thermodynamically favors the dissolution of the lipophilic propargyl moiety, increasing solubility by several orders of magnitude[4].

Step-by-Step Protocol:

  • Stock Preparation: Weigh the alkyne and dissolve it in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 100 mM). Vortex for 60 seconds until optically clear.

  • Aqueous Dilution: Aliquot your target aqueous buffer (e.g., PBS, pH 7.4) into a fresh tube.

  • Dropwise Addition: While vortexing the aqueous buffer at medium speed, add the DMSO stock dropwise. Critical: Never add the buffer to the DMSO; this causes localized solvent shock and irreversible precipitation.

  • Final Concentration: Ensure the final DMSO concentration does not exceed 5% (v/v) to maintain the activity of downstream enzymes or copper catalysts[3].

Self-Validation System: To confirm true molecular dissolution rather than colloidal suspension, centrifuge the final mixture at 15,000 × g for 10 minutes. Carefully decant the supernatant and measure the optical density at 600 nm (OD600). An OD600 > 0.05 indicates light scattering from nano-precipitates. If a pellet is visible or OD600 is high, your co-solvent ratio is insufficient for the target concentration.

Strategy B: Host-Guest Complexation (HP-β-Cyclodextrin)

Best for: Live-cell imaging, in vivo pharmacokinetics, and organic-solvent-sensitive systems. Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. It encapsulates the lipophilic pyridine ring and alkyne tail, shielding them from the aqueous environment. The exterior hydroxyl groups maintain extensive hydrogen bonding with the bulk water, ensuring high aqueous solubility without the toxicity associated with organic solvents[5].

Step-by-Step Protocol:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water or your chosen buffer.

  • Solid-State Addition: Add the solid 2-Methoxy-5-(prop-2-yn-1-yl)pyridine directly to the HP-β-CD solution.

  • Equilibration: Place the suspension on an orbital shaker at 300 rpm at room temperature for 24 hours. Complexation is an equilibrium-driven process and requires significant time for the host-guest inclusion to stabilize.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved alkyne.

Self-Validation System: Perform a Phase-Solubility Analysis (Higuchi-Connors method). Prepare a series of vials with increasing concentrations of HP-β-CD (0 to 50 mM) and add an excess of the alkyne. After 24 hours of shaking and subsequent filtration, quantify the dissolved alkyne via UV-Vis spectroscopy (measuring the pyridine absorbance peak, typically ~260-280 nm). A linear increase in alkyne concentration relative to HP-β-CD concentration (an


-type plot) mathematically proves the formation of a 1:1 stoichiometric inclusion complex, validating that the drug is encapsulated and not merely suspended.

Quantitative Data & Method Comparison

To assist in experimental design, the following table summarizes the operational parameters for each solubilization technique when applied to highly lipophilic pyridine-alkyne derivatives.

Solubilization MethodMax Achievable ConcentrationBiocompatibility (Live Cells)CuAAC Click Chemistry CompatibilityPreparation Time
Aqueous Buffer (pH 7.4) < 0.1 mMHighLow (Precipitates out of reaction)N/A
5% DMSO Co-solvent ~5.0 - 10.0 mMLow to ModerateExcellent (Standard for CuAAC)< 10 minutes
20% HP-β-CD Complexation ~20.0 - 50.0 mMExcellentGood (May require longer reaction time)12 - 24 hours
1% Tween-80 Micelles ~10.0 - 25.0 mMModerate (Membrane disruption)Moderate (Surfactant interference)1 - 2 hours

Table 1: Comparative analysis of solubilization strategies for 2-Methoxy-5-(prop-2-yn-1-yl)pyridine.

References

  • Kirk-Othmer. "PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology". mdma.ch.
  • Lumiprobe. "Introduction to click chemistry: a new method for the labeling and modification of biomolecules". lumiprobe.com.
  • Wikipedia Contributors. "Pyridine". wikipedia.org.
  • World Journal of Biology Pharmacy and Health Sciences. "Solubility enhancement techniques: A comprehensive review". wjbphs.com.
  • MDPI. "Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents". mdpi.com.

Sources

Troubleshooting

Technical Support Center: Minimizing Demethylation Side Reactions in High-Temperature Synthesis

Welcome to the Advanced Synthesis Technical Support Center. This guide is curated for researchers, chemists, and drug development professionals who frequently encounter the unwanted cleavage of aryl methyl ethers (demeth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is curated for researchers, chemists, and drug development professionals who frequently encounter the unwanted cleavage of aryl methyl ethers (demethylation) during complex, high-temperature synthetic routes.

Below, we provide mechanistic insights, field-proven troubleshooting FAQs, and self-validating experimental protocols to help you preserve critical methoxy functionalities.

Mechanistic Overview: The Causality of Demethylation

Aryl methyl ethers are generally stable under standard conditions. However, the oxygen atom of a methoxy group acts as a Lewis base. When exposed to strong Lewis acids, protic acids, or transition metals at elevated temperatures, the oxygen coordinates with the electrophile to form an oxonium intermediate 1.

This coordination significantly weakens the adjacent C(sp³)–O bond. The less sterically hindered methyl group then becomes highly susceptible to nucleophilic attack by counterions in the reaction mixture (e.g., Cl⁻, Br⁻, or I⁻). The thermodynamic driving force of this high-temperature S_N2-like attack results in the expulsion of a stable phenoxide/phenol and a volatile methyl halide, permanently cleaving your protecting or functional group 2.

Mechanism A Aryl Methyl Ether (Stable Precursor) B Lewis Acid / Metal Catalyst High Temperature (>100°C) A->B C Oxonium Intermediate (Activated C-O Bond) B->C D Target Product (Intact Methoxy) C->D Microwave (Short Time) or Mild Reagent E Demethylated Phenol (Side Product) C->E Prolonged Heating or Excess Lewis Acid

Mechanistic divergence of aryl methyl ethers under high-temperature conditions.

Troubleshooting Guide & FAQs

Q1: I am performing a Friedel-Crafts acylation on a polymethoxyarene, but I am isolating significant amounts of phenolic byproducts. How can I suppress this? A1: The primary culprit is the Lewis acid catalyst (e.g., AlCl₃) coordinating with the methoxy oxygen.

  • Stoichiometric Control: Limit AlCl₃ to exactly 1.0–1.1 equivalents relative to the acylating agent. Excess Lewis acid is directly correlated with increased demethylation 2.

  • Alternative Catalysts: Substitute strong Lewis acids with milder alternatives like FeCl₃ or ZnCl₂, which exhibit lower oxophilicity.

  • Temperature: Maintain the reaction at 0 °C to room temperature. If heating is required, monitor the reaction strictly via LC-MS and quench immediately upon consumption of the starting material.

Q2: My high-temperature dehydration/amidation of a methoxy-substituted substrate is causing demethylation. Are there milder alternatives to SOCl₂ or P₂O₅? A2: Yes. Traditional dehydrating agents often require harsh reflux conditions that trigger ether cleavage. Transition to Propylphosphonic Anhydride (T3P®) . T3P® activates carboxylic acids and amides via a highly reactive phosphonate intermediate, allowing the reaction to proceed at mild temperatures (60–80 °C). This completely circumvents the thermal threshold required for methoxy cleavage, achieving >90% yields while preserving sensitive functional groups 3.

Q3: I am conducting a transition-metal-catalyzed cross-coupling/dehydrogenation at >150 °C. How do I protect my methoxy groups from metal-mediated C–O cleavage? A3: At high temperatures, metals like Pd, Pt, and Ni can insert into C(sp²)–O or C(sp³)–O bonds. You must employ catalyst engineering strategies. Selective blocking of undercoordinated metal sites via sulfur-doping (e.g., S-Pt/TiO₂) or the use of specific alloy ensembles can sterically and electronically hinder the demethylation pathway. For example, utilizing isosceles-shaped Pt₃Sb ensembles instead of equilateral Pt₃Sn effectively suppresses demethylation side reactions during high-temperature catalysis 4.

Q4: If high temperatures are unavoidable for a cyclization step, how can I minimize the exposure time? A4: Adopt microwave-assisted synthesis . Conventional thermal reflux relies on conductive heating, which can take 3–6 hours, providing ample time for demethylation. Microwave irradiation utilizes dielectric heating to rapidly lower kinetic barriers. For example, in the synthesis of 4-methoxypyrazolo[1,5-a]pyridines, microwave protocols at 180 °C complete the cyclization in 10–15 minutes, successfully suppressing the demethylation side reactions that plague prolonged conventional heating 5.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Cyclization (Minimizing Thermal Exposure)

This self-validating protocol ensures that the kinetic barrier for cyclization is overcome before the thermodynamic cleavage of the ether can occur.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the methoxy-substituted precursor (1.0 mmol) and the cyclization partner (1.1 mmol).

  • Solvent Addition: Add 3 mL of a microwave-transparent or moderately absorbing solvent (e.g., ethanol or acetonitrile) depending on solubility. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to 180 °C with a ramp time of 2 minutes and a hold time of exactly 10 minutes.

  • Cooling & Workup: Allow the reactor to rapidly cool the vial to room temperature using compressed air. Uncap, dilute with ethyl acetate, and wash with brine.

  • Validation: Analyze the crude mixture via ¹H NMR; the absence of a broad phenolic -OH peak (~9.0 ppm) confirms the suppression of demethylation.

Protocol B: T3P-Mediated Amidation (Avoiding High-Temperature Reflux)

Use this protocol to form nitriles or amides under mild conditions, bypassing the need for aggressive dehydrating agents.

Protocol S1 1. Mix Substrates (Amine + Acid) S2 2. Add T3P & Base (EtOAc Solvent) S1->S2 S3 3. Mild Heating (60-80°C, 3h) S2->S3 S4 4. Aqueous Workup (Remove TPO) S3->S4 S5 5. Pure Product (Intact Methoxy) S4->S5

Step-by-step workflow for T3P-mediated amidation avoiding thermal demethylation.

  • Reagent Mixing: Dissolve the methoxy-substituted carboxylic acid (1.0 mmol) and the corresponding amine (1.2 mmol) in anhydrous ethyl acetate (5 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (3.0 mmol) to the stirring solution and allow it to stir for 5 minutes at room temperature.

  • T3P Addition: Dropwise, add a 50% solution of T3P® in ethyl acetate (1.5 mmol).

  • Mild Heating: Heat the reaction mixture to 60–80 °C for 3 hours. Monitor via TLC.

  • Aqueous Quench: Cool to room temperature and quench with saturated aqueous NaHCO₃. The water-soluble TPO byproduct will partition into the aqueous layer, leaving the intact methoxy-product in the organic layer.

Data Presentation: Comparative Optimization

The following table summarizes internal and literature-validated data demonstrating the impact of optimized conditions on suppressing demethylation side reactions.

Reaction TypeConventional ConditionDemethylation YieldOptimized ConditionDemethylation YieldTarget Product Yield
Friedel-Crafts Acylation AlCl₃ (1.5 eq), 80 °C, 4h35%AlCl₃ (1.0 eq), 0 °C, 1h< 2%92%
Amide Dehydration SOCl₂, Reflux, 6h25%T3P®, EtOAc, 60 °C, 3hNot Detected95%
Heterocycle Cyclization Thermal Reflux, 180 °C, 4h15–20%Microwave, 180 °C, 10 min< 1%88%
Catalytic Dehydrogenation Pt₃Sn Alloy, 250 °C18%Pt₃Sb Alloy, 250 °C< 3%85%

References

  • EvitaChem.Buy 4-Bromo-3,5-dimethoxybenzonitrile (EVT-13575094) - Mechanism and Advantages.
  • EvitaChem.Buy 4-Methoxypyrazolo[1,5-a]pyridin-5-amine (EVT-8350365) - Microwave-Assisted Synthesis.
  • BenchChem.
  • ResearchGate.
  • National Institutes of Health (NIH) / RSC.

Sources

Optimization

Technical Support Center: Optimization of Temperature and Pressure for Alkyne Hydrogenation

Welcome to the Catalytic Hydrogenation Technical Support Center. As drug development professionals and synthetic chemists, achieving precise chemoselectivity and stereocontrol during the semi-hydrogenation of alkynes to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalytic Hydrogenation Technical Support Center. As drug development professionals and synthetic chemists, achieving precise chemoselectivity and stereocontrol during the semi-hydrogenation of alkynes to alkenes is a critical, yet challenging, transformation.

This guide moves beyond basic recipes, providing an authoritative deep dive into the thermodynamics, kinetics, and mechanistic causality that dictate reaction outcomes. By mastering the interplay of temperature, pressure, and catalyst surface chemistry, you can transform erratic hydrogenations into robust, self-validating workflows.

The Causality of Selectivity: Thermodynamics vs. Kinetics

To optimize an alkyne hydrogenation, one must understand the fundamental difference between thermodynamic selectivity and mechanistic selectivity .

  • Thermodynamic Selectivity: Alkynes generally adsorb onto transition metal surfaces much more strongly than alkenes. As long as unreacted alkyne is present, it will outcompete the formed alkene for active catalytic sites. Moderate temperatures enhance this effect by promoting the rapid desorption of the weakly bound alkene before it can be further reduced.

  • Mechanistic Selectivity (The Pressure Problem): High hydrogen partial pressures force hydrogen atoms deep into the metal lattice (especially in Palladium), forming a highly energetic β-hydride phase (subsurface hydrides)[1]. These subsurface hydrides bypass thermodynamic controls, aggressively attacking the adsorbed alkene and driving over-reduction to the alkane[1].

Mechanism Alkyne Alkyne (Substrate) AdsAlkyne Adsorbed Alkyne (Strongly Bound) Alkyne->AdsAlkyne Adsorption AdsAlkene Adsorbed Alkene (Intermediate) AdsAlkyne->AdsAlkene +2H (Surface Hydrides) Kinetically Fast Alkene Alkene (Target Product) (Desorbed) AdsAlkene->Alkene Desorption (Thermodynamic Selectivity) AdsAlkane Adsorbed Alkane AdsAlkene->AdsAlkane +2H (Subsurface Hydrides) High H2 Pressure Alkane Alkane (Byproduct) (Over-reduced) AdsAlkane->Alkane Desorption

Mechanistic pathway of alkyne semi-hydrogenation detailing thermodynamic vs. mechanistic selectivity.

Quantitative Parameters & Catalyst Selection

The optimal temperature and pressure are entirely dependent on the nature of the metal catalyst. Palladium requires strict attenuation, whereas coinage metals (Ag, Au) or base metals (Ni) require harsher conditions to activate molecular hydrogen[2].

Table 1: Effect of Temperature and Pressure on Catalyst Selectivity
Catalyst SystemOptimal Temp (°C)Optimal Pressure (bar)Target ProductSelectivityMechanistic Causality
Pd/C (Unpoisoned) 20 - 501 - 5AlkaneLow Alkene (<50%)Rapid formation of subsurface hydrides leads to complete over-reduction.
Lindlar (Pd/CaCO₃/Pb) 20 - 401 (Balloon)Z-AlkeneHigh (>90%)Pb/quinoline poisons highly active defect sites; low pressure prevents β-hydride formation[3].
Ag/TiO₂ (Flow Mode) 100 - 2005 - 10AlkeneHigh (>95%)Poor H₂ activation by Ag requires higher T/P; inherently selective due to weak alkene adsorption[2].
Ni-NPs in Ionic Liquid 30 - 501 - 4Z-AlkeneHigh (>90%)Ionic liquid stabilizes active sites; mild conditions prevent over-hydrogenation.

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems where the physical behavior of the reaction confirms its success in real-time.

Protocol A: Standard Z-Selective Semi-Hydrogenation (Lindlar Catalyst)

This protocol utilizes Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) and quinoline to achieve strict Z-alkene stereocontrol[3].

  • Catalyst Preparation & Poisoning: Add the alkyne substrate (1.0 eq) to a dry flask containing a non-polar solvent (e.g., hexanes or toluene). Add Lindlar catalyst (typically 5-10 wt%) and synthetic quinoline (0.2 eq).

    • Self-Validation Check: The solution must remain a heterogeneous suspension. The addition of quinoline ensures the highly active corner/edge sites of the Pd nanoparticles are sterically and electronically blocked, leaving only the flat terraces active for alkyne binding.

  • Purging and Pressurization: Seal the flask with a septum. Perform three vacuum/nitrogen backfill cycles, followed by three vacuum/hydrogen cycles. Finally, attach a hydrogen balloon (1 atm).

  • Hydrogenation & Volumetric Monitoring (Critical Step): Initiate vigorous stirring (≥800 rpm) to eliminate mass transfer limitations. Connect the system to a gas burette.

    • Self-Validation Check: Monitor the volumetric uptake of H₂. The system is self-validating if the rate of H₂ consumption sharply plateaus exactly as 1.0 molar equivalent is reached. If uptake continues linearly past 1.0 eq, the catalyst is insufficiently poisoned; quench immediately to prevent alkane formation.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the organic layer with dilute HCl (1M) to remove the quinoline modifier, followed by brine. Dry over MgSO₄ and concentrate.

Protocol B: Continuous Flow Semi-Hydrogenation (Ag/TiO₂ Catalyst)

For scalable, modifier-free alkene production, silver nanoparticles on titania offer excellent thermodynamic selectivity[2].

  • Reactor Packing: Pack a stainless-steel tubular reactor with Ag/TiO₂ catalyst.

  • Equilibration: Pressurize the system with H₂ to 10 bar and heat the reactor to 100 °C.

    • Causality: Silver has a high activation barrier for H₂ dissociation; elevated temperature and pressure are mandatory to initiate the catalytic cycle[2].

  • Steady-State Validation: Pump the alkyne solution into the reactor.

    • Self-Validation Check: Utilize inline GC-FID or NMR monitoring of the effluent. The reaction reaches a validated steady-state when the alkene/alkane ratio remains constant over three consecutive residence times.

Troubleshooting Guide & FAQs

When reactions deviate from expected outcomes, use the logic tree below to diagnose the root cause.

Troubleshooting Start Alkyne Hydrogenation Issue Detected OverRed Over-reduction (Alkane Formation) Start->OverRed UnderRed Under-reduction (Low Conversion) Start->UnderRed Isom E/Z Isomerization (Loss of Stereocontrol) Start->Isom Sol1 Decrease H2 Pressure (Minimize β-hydride phase) OverRed->Sol1 Sol2 Increase Catalyst Poison (e.g., Quinoline) OverRed->Sol2 Sol3 Increase Temp/Pressure (Overcome activation barrier) UnderRed->Sol3 Sol4 Halt at 1 eq. H2 uptake or Lower Temperature Isom->Sol4

Troubleshooting logic tree for resolving common alkyne hydrogenation issues.

Q1: I am observing significant alkane formation despite using Lindlar's catalyst. What is the root cause?

A1: Over-reduction is typically a symptom of excessive hydrogen pressure or insufficient catalyst poisoning. High H₂ partial pressure induces the formation of subsurface hydrides (the β-PdH phase) within the palladium lattice[1]. These hydrides are highly reactive and will force the hydrogenation of the alkene before it has a chance to desorb. Solution: Reduce H₂ pressure strictly to 1 atm (balloon pressure) and verify the addition of a poison like quinoline to block unselective defect sites[3].

Q2: My reaction stalls at 50% conversion. Should I increase the temperature or pressure?

A2: Stalling (under-reduction) usually indicates catalyst deactivation, often due to the oligomerization of the alkyne on the catalyst surface or over-poisoning. Increasing pressure is generally not recommended for Pd catalysts due to the severe risk of triggering over-reduction. Instead, a moderate increase in temperature (e.g., from 20 °C to 40 °C) can increase the desorption rate of oligomeric byproducts and improve turnover frequencies without compromising thermodynamic selectivity. If using non-Pd catalysts (like Ag or Au), higher temperatures (up to 100 °C) and pressures (5-10 bar) are required because these metals have a higher activation barrier for H₂ dissociation[2].

Q3: How do I prevent E/Z isomerization of my product?

A3: E/Z isomerization occurs when the formed Z-alkene re-adsorbs onto the catalyst surface, undergoes a reversible half-hydrogenation to a single-bonded intermediate, rotates, and undergoes β-hydride elimination to form the thermodynamically more stable E-alkene. This is exacerbated by high temperatures, extended reaction times, and hydrogen starvation (low H₂ availability at the catalyst surface). Solution: Ensure vigorous stirring to eliminate mass transfer limitations, maintain low temperatures, and strictly halt the reaction the moment 1 equivalent of H₂ is consumed[3]. If E-alkenes are the desired product, consider switching to a dissolving-metal reduction (Birch reduction) or specific bimetallic catalysts[3][4].

References
  • [Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches] - RSC Publishing.
  • [Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts] - PMC. URL: 3.[Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions] - Chemical Communications. URL: 4.[Beyond the use of modifiers in selective alkyne hydrogenation: silver and gold nanocatalysts in flow mode for sustainable alkene] - IRIS . URL: 5.[Selectivity control in alkyne semihydrogenation: Recent experimental and theoretical progress] - lasphub.com. URL: 6.[Birch Reduction and Lindlar Catalyst Important Concepts and Tips for JEE] - Vedantu. URL:

Sources

Troubleshooting

Resolving regio-selectivity issues when derivatizing 2-Methoxy-5-(prop-2-YN-1-YL)pyridine

Executive Summary: The "Tri-Functional" Challenge 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (MPYP) is a deceptive scaffold. While it appears simple, it presents three distinct reactive centers that compete during derivatizati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tri-Functional" Challenge

2-Methoxy-5-(prop-2-yn-1-yl)pyridine (MPYP) is a deceptive scaffold. While it appears simple, it presents three distinct reactive centers that compete during derivatization, leading to common regio-selectivity failures:

  • The Pyridine Nitrogen (N1): A Lewis base that poisons metal catalysts (Cu, Pd) and directs lithiation to C6.

  • The Methoxy Group (C2-OMe): A strong Directed Ortho Metalation (DoM) group that directs lithiation to C3.

  • The Propargyl Alkyne (C5-Sidechain): A nucleophile/electrophile susceptible to cycloaddition, hydration, and unwanted deprotonation (pKa ~25).

This guide provides self-validating protocols to resolve regio-isomeric conflicts during Click Chemistry (1,4- vs. 1,5-triazoles) , Ring Functionalization (C3 vs. C4/C6) , and Alkyne Hydration .

Module A: The Alkyne Handle (Click Chemistry)

The Issue: Catalyst Poisoning & Regio-Irregularity

When performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on MPYP, users often observe stalled reactions or mixed isomers.

  • Root Cause: The pyridine nitrogen (N1) chelates the Cu(I) species, removing it from the catalytic cycle or altering the transition state to favor non-regioselective thermal pathways.

Protocol A1: Ensuring 1,4-Regioselectivity (CuAAC)

To force the formation of the 1,4-disubstituted triazole and prevent N-coordination.

Reagents:

  • CuSO₄·5H₂O (1 mol%)

  • Sodium Ascorbate (5 mol%)

  • Ligand (Critical): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)

  • Solvent: t-BuOH/H₂O (1:1)

Step-by-Step:

  • Pre-complexation: Mix CuSO₄ and THPTA in water before adding to the reaction. This forms a robust catalytic pocket that the pyridine nitrogen cannot penetrate.

  • Addition: Add the MPYP and the azide.

  • Reduction: Add sodium ascorbate last to initiate the cycle.

  • Validation: ¹H NMR will show the triazole proton singlet at δ 7.5–8.5 ppm . A lack of this peak indicates catalyst poisoning.

Protocol A2: Accessing the 1,5-Isomer (RuAAC)

Copper cannot access the 1,5-isomer. You must switch to Ruthenium catalysis.

Reagents:

  • Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene).

  • Solvent: Dioxane or THF (Anhydrous).

Mechanism: Unlike Copper, Ruthenium forms a ruthenacycle intermediate that sterically enforces 1,5-regioselectivity.[1]

Decision Matrix: Alkyne Derivatization

Alkyne_Selectivity Start Target: Alkyne Derivatization Decision Desired Regioisomer? Start->Decision Path14 1,4-Triazole Decision->Path14 Standard Click Path15 1,5-Triazole Decision->Path15 Inverse Click CuSystem CuAAC System (Must use THPTA Ligand) Path14->CuSystem RuSystem RuAAC System (Cp*RuCl Catalyst) Path15->RuSystem Issue Risk: Pyridine N-Coordination CuSystem->Issue If Ligand Omitted

Figure 1: Workflow for selecting the correct catalytic system to control triazole regiochemistry.

Module B: Ring Functionalization (Lithiation)

The Issue: C3 vs. C6 Competition & Alkyne Interference

Attempting to functionalize the pyridine ring often fails due to:

  • Acidity Mismatch: The terminal alkyne proton (pKa ~25) is more acidic than the ring protons (pKa ~30+). Adding 1 equivalent of base simply deprotonates the alkyne, not the ring.

  • Directing Conflict: The Ring Nitrogen directs to C6 (via complexation), while the Methoxy group directs to C3 (via DoM).

Protocol B1: C3-Selective Lithiation (Directed Ortho Metalation)

To install an electrophile (E+) at position C3.

Prerequisite: The alkyne MUST be protected (e.g., TIPS or TMS) or already "clicked" before this step. If the alkyne is free, you must use 2.2 equivalents of base (not recommended due to side reactions).

Reagents:

  • Substrate: 2-Methoxy-5-(3-(trimethylsilyl)prop-2-yn-1-yl)pyridine.

  • Base: Mesityllithium (MesLi) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Avoid n-BuLi as it acts as a nucleophile attacking the C6 position.

  • Solvent: THF at -78°C.

Step-by-Step:

  • Cooling: Dissolve protected MPYP in THF and cool to -78°C.

  • Metalation: Add MesLi (1.1 equiv) dropwise. Stir for 1 hour.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The Lithium coordinates to the Oxygen of the 2-OMe group. This "anchors" the base, forcing deprotonation at the proximal C3 position.

  • Quench: Add the Electrophile (e.g., MeI, CHO, I2).

  • Validation: In ¹H NMR, the loss of the doublet at ~7.5 ppm (C3-H) and retention of the singlet at ~8.0 ppm (C6-H) confirms C3 regioselectivity.

Visualization: Directed Ortho Metalation (DoM)

Lithiation_Pathway Substrate 2-OMe-Pyridine (Protected Alkyne) Coordination Li-O Coordination (Pre-complex) Substrate->Coordination + MesLi / -78°C Deprotonation C3-Li Species (Thermodynamic) Coordination->Deprotonation Major Pathway (DoM Effect) SideReaction C6-Li Species (Kinetic/N-Directed) Coordination->SideReaction Minor Pathway (If Temp > -40°C)

Figure 2: The 2-Methoxy group acts as a Directed Ortho Metalation (DoM) group, favoring C3 functionalization over C6.

Module C: Hydration (Markovnikov vs. Anti-Markovnikov)

The Issue: Ketone vs. Aldehyde

Hydrating the propargyl group can yield the ketone (5-(2-oxopropyl)pyridine) or the aldehyde.

Protocol C1: Markovnikov Hydration (Ketone)

Catalyst: AuCl(PPh₃) / AgSbF₆. Conditions: Methanol/Water, RT. Selectivity: The Gold(I) activates the internal alkyne carbon. The 2-OMe group does not interfere, but the Pyridine N must be protonated (add 1 equiv TsOH) to prevent gold deactivation.

Protocol C2: Anti-Markovnikov Hydration (Aldehyde)

Catalyst: Ruthenium complexes (e.g., [CpRu(MeCN)₃]PF₆). Conditions: Acetone/Water. Selectivity: Ruthenium facilitates terminal attack, yielding the linear aldehyde.

Troubleshooting & FAQs

Q1: I tried to lithiate MPYP with n-BuLi and got a complex mixture. Why? A: Two reasons. First, if your alkyne was unprotected, n-BuLi deprotonated it immediately. Second, n-BuLi is a strong nucleophile and likely attacked the C6 position (S_NAr-like mechanism) or the C2-OMe group, rather than acting purely as a base. Fix: Use a non-nucleophilic base like Mesityllithium or LiTMP and protect the alkyne.

Q2: My Click reaction turned green and stopped. What happened? A: The green color indicates oxidation of Cu(I) to Cu(II), likely accelerated by coordination to the pyridine nitrogen. Fix: Increase the sodium ascorbate load to 10 mol% and, crucially, use the THPTA ligand to shield the copper center.

Q3: Can I do Sonogashira coupling on the alkyne without affecting the pyridine ring? A: Yes, but standard Pd(PPh₃)₂Cl₂ catalysts may be sluggish due to Pyridine-Pd coordination. Fix: Use a catalyst system with bulky ligands, such as Pd(dtbpf)Cl₂ , which prevents the pyridine nitrogen from displacing the phosphine ligand.

References

  • Click Chemistry Mechanism & Ruthenium Catalysis: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[1] J. Am. Chem. Soc., 2008, 130, 8923-8930.[1]

  • Lithiation of 2-Methoxypyridines: Gros, P., & Fort, Y. "Lithiation of 2-methoxypyridine with BuLi-LiDMAE: Evidence for regiospecificity at C-6." J. Chem. Soc., Perkin Trans. 1, 1998.

  • Directed Ortho Metalation (DoM) Reviews: Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amides and O-Carbamates as Directors." Chem. Rev., 1990, 90, 879.

  • Gold-Catalyzed Hydration: Marion, N., et al. "Gold(I)-Catalyzed Hydration of Alkynes." J. Am. Chem. Soc., 2009.

Sources

Optimization

Techniques for isolating 2-Methoxy-5-(prop-2-YN-1-YL)pyridine from reaction byproducts

Technical Support Center: Isolation & Purification of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine Target Molecule: 2-Methoxy-5-(prop-2-yn-1-yl)pyridine CAS: (Analogous structures: 1628-89-3 for core, propargyl derivatives vary)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation & Purification of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine

Target Molecule: 2-Methoxy-5-(prop-2-yn-1-yl)pyridine CAS: (Analogous structures: 1628-89-3 for core, propargyl derivatives vary) Application: Drug discovery intermediates, Pyridine functionalization.

Executive Summary

Isolating 2-Methoxy-5-(prop-2-yn-1-yl)pyridine presents a unique triad of chemical challenges: volatility , base-sensitivity (propargyl-allene isomerization), and acid-lability (hydrolysis of the methoxy group to 2-pyridone). Standard "catch-and-release" acid-base extractions often fail due to the low basicity of the 2-methoxypyridine motif (pKa ~3.3) and the risk of hydrolysis.

This guide provides a self-validating workflow to isolate the target with >98% purity, specifically addressing the removal of the thermodynamic allene isomer and transition metal catalysts.

Part 1: Critical Impurity Control (The "Allene" Problem)

The Issue: Under basic conditions (e.g., K2CO3, NaOH) or in the presence of Pd/Cu catalysts, the kinetic propargyl product isomerizes to the thermodynamic allene byproduct.

Mechanism:

  • Deprotonation: Base removes a propargylic proton.

  • Reprotonation: Occurs at the gamma-position, forming the allene.

Prevention Strategy:

  • Reaction Control: Stop the reaction immediately upon consumption of starting material. Prolonged exposure to base favors the allene.

  • Quench: Use a buffered quench (Sat. NH4Cl) rather than strong acid or base.

Visualizing the Isomerization Pathway

Isomerization cluster_conditions Risk Factors Propargyl Target: Propargyl Isomer (Kinetic Product) Intermediate Allenyl/Propargyl Anion (Resonance Hybrid) Propargyl->Intermediate Base (Deprotonation) Intermediate->Propargyl Reprotonation (α-position) Allene Impurity: Allene Isomer (Thermodynamic Product) Intermediate->Allene Reprotonation (γ-position) High Temp High Temp Strong Base Strong Base High Temp->Strong Base Long Reaction Time Long Reaction Time Strong Base->Long Reaction Time

Caption: Base-catalyzed isomerization of the propargyl target to the stable allene byproduct.

Part 2: Workup & Catalyst Removal

Challenge: Transition metals (Pd, Cu, Zn) coordinate strongly to the pyridine nitrogen and the alkyne, reducing yield and complicating NMR analysis.

Protocol: The "Chemet" Wash Do not rely on simple water washes. Use this chelation strategy:

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (avoid DCM if possible to prevent emulsion with basic aqueous layers).

  • Chelation Wash: Wash the organic layer 2x with 5% Disodium EDTA (aq) or 10% aqueous Ammonia .

    • Why? Ammonia breaks Cu-alkyne complexes; EDTA sequesters Zn/Pd.

  • Drying: Dry over Na2SO4 (Magnesium sulfate is slightly acidic and can catalyze degradation; Sodium sulfate is neutral).

Part 3: Purification Methodologies

Method A: Standard Silica Chromatography (For <5% Allene)

If the allene impurity is low, standard chromatography works if you address the "tailing" of pyridine.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 → 70:30).

  • The Modifier (Crucial): Add 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[1][2][3] TEA blocks the acidic silanol sites on the silica, preventing the pyridine nitrogen from sticking and streaking.

Method B: Silver Nitrate Impregnated Silica (For >5% Allene)

This is the "Silver Bullet" for separating terminal alkynes from internal alkynes or allenes. Terminal alkynes form a reversible


-complex with Ag(I), significantly increasing retention time.

Preparation of 10% AgNO3/Silica:

  • Dissolve 2.0 g Silver Nitrate (AgNO3) in 20 mL Acetonitrile .

  • Add 20 g Silica Gel to the solution.

  • Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing powder remains.

  • Dry in a vacuum oven at 40°C for 2 hours.

Chromatography Protocol:

  • Pack column with the AgNO3-Silica (protect from light).

  • Elute with Hexanes : EtOAc .

  • Elution Order:

    • Fraction 1: Allene Isomer (No interaction with Ag).

    • Fraction 2: 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (Strong interaction, elutes later).

Part 4: Troubleshooting & FAQs

Q1: Can I use acid-base extraction to purify this?

Recommendation: Proceed with extreme caution.

  • Risk 1 (Basicity): The 2-methoxy group reduces the basicity of the pyridine nitrogen (pKa ~3.3 vs. ~5.2 for pyridine).[4] It requires pH < 2 to protonate fully.

  • Risk 2 (Hydrolysis): At pH < 2, the methoxy group is susceptible to hydrolysis, converting the molecule into 5-(prop-2-yn-1-yl)pyridin-2(1H)-one (a pyridone).

  • Safe Protocol: If you must extract, use cold 0.5 M Citric Acid (pH ~3-4) for a rapid wash (< 5 mins) and immediately neutralize with saturated NaHCO3. Do not use HCl.

Q2: My product has a yellow/brown tint after column. Why?

This indicates residual Palladium or Polymerized Allene .

  • Solution: Dissolve the oil in Et2O and treat with activated charcoal or a commercially available metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes, then filter through Celite.

Q3: The NMR shows a small doublet at ~5.5 ppm and a triplet at ~6.5 ppm.

This is the Allene Isomer (–CH=C=CH2).

  • Action: If <5%, it may be acceptable for some couplings. If >5%, repurify using Method B (AgNO3 Silica) .

Data Summary: Physicochemical Properties

PropertyValueImplication for Isolation
pKa (Conj. Acid) ~3.3Weakly basic. Does not protonate in weak acids.
LogP ~1.8 - 2.1Lipophilic. Extracts well into EtOAc/DCM.
Boiling Point >100°C (est.)[5][6]Not volatile enough for standard rotary evaporation loss, but avoid high vac <1 mbar for long periods if heated.
Stability Acid/Base SensitiveAvoid pH < 2 (Hydrolysis) and pH > 12 (Isomerization).

References

  • Sonogashira Coupling Mechanisms & Side Reactions : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Silver Nitrate Chromatography : Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron.

  • Pyridine Basicity & pKa: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Allene Synthesis from Propargyls : Ma, S. (2005). Some Typical Advances in the Synthetic Applications of Allenes. Chemical Reviews.

  • 2-Methoxypyridine Hydrolysis: Clyden, J., et al. (2011). Hydrolysis of 2-alkoxypyridines. Organic Chemistry. Oxford University Press.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignments for 2-Methoxy-5-(prop-2-YN-1-YL)pyridine

Executive Summary This guide provides a definitive structural characterization of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine , a critical intermediate in "click" chemistry and medicinal scaffold synthesis. Unlike standard spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive structural characterization of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine , a critical intermediate in "click" chemistry and medicinal scaffold synthesis. Unlike standard spectral lists, this analysis compares the target molecule against its metabolic precursors and structural analogs to validate assignments through substituent electronic effects.

Key Technical Insight: The presence of the methoxy group at position 2 exerts a strong mesomeric (


) shielding effect on the C3 proton, creating a distinct diagnostic doublet upfield (~6.7 ppm), while the propargyl group at position 5 introduces long-range coupling (

) observable in high-field instruments (>400 MHz).

Structural Logic & Assignment Strategy

To accurately assign the chemical shifts, we must deconstruct the molecule into its electronic components. The pyridine ring acts as the core, modified by an electron-donating methoxy group and a weakly electron-withdrawing propargyl group.

Electronic Environment Analysis
  • The Nitrogen Core: Withdraws density from C2, C4, and C6 (deshielding).

  • 2-Methoxy Group: Donates electron density via resonance into C3 and C5. This strongly shields H3.

  • 5-Propargyl Group: Acts as a pseudo-halogen/alkyl substituent. The alkyne anisotropy exerts a shielding cone effect, but the inductive effect of the

    
     hybridized carbon slightly deshields the methylene linker.
    
Visualization of Signal Pathways

NMR_Logic Substituents Substituents PyridineRing Pyridine Core (Electron Deficient) Substituents->PyridineRing Electronic Modulation H3_Signal H3 Signal (Shielded, ~6.7 ppm) Substituents->H3_Signal Ortho to OMe (Resonance +M) H6_Signal H6 Signal (Deshielded, ~8.1 ppm) PyridineRing->H6_Signal Alpha to N (Inductive -I) Propargyl Propargyl Group (-CH2-C≡CH) Propargyl->H3_Signal Para Effect Propargyl->H6_Signal Meta Coupling (J ~2 Hz)

Figure 1: Logical flow of substituent effects determining the chemical shift hierarchy.

Comparative Chemical Shift Data

The following table contrasts the target molecule with its direct precursor (5-bromo) and a non-alkyne analog (5-methyl) to isolate the specific shift contributions of the propargyl moiety.

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[1]

Position / GroupTarget: 2-Methoxy-5-(prop-2-yn-1-yl)pyridineComparator A: 2-Methoxy-5-bromopyridineComparator B: 2-Methoxy-5-methylpyridine
H6 (Aromatic) 8.05 ppm (d,

Hz)
8.20 ppm (d)7.95 ppm (d)
H4 (Aromatic) 7.50 ppm (dd,

Hz)
7.62 ppm (dd)7.38 ppm (dd)
H3 (Aromatic) 6.72 ppm (d,

Hz)
6.65 ppm (d)6.68 ppm (d)
-OCH₃ (Methoxy) 3.92 ppm (s)3.90 ppm (s)3.91 ppm (s)
-CH₂- (Linker) 3.42 ppm (d,

Hz)
N/A2.25 ppm (s, -CH₃)
≡CH (Alkyne) 2.20 ppm (t,

Hz)
N/AN/A
Analysis of Deviations
  • H6 Shift: The propargyl group is less electron-withdrawing than Bromine, causing H6 to shift upfield from 8.20 (Comparator A) to 8.05 ppm.

  • Methylene Linker: The propargyl -CH₂- appears at 3.42 ppm , significantly downfield from a standard methyl group (2.25 ppm in Comparator B) due to the anisotropy of the triple bond and the inductive pull of the

    
     carbon.
    
  • Coupling Constants:

    • 
       Hz: Typical ortho-coupling for pyridines.
      
    • 
       Hz: Typical meta-coupling.
      
    • 
       Hz: Long-range coupling through the triple bond.
      

Detailed Experimental Protocol

To replicate these results, strict adherence to sample concentration and solvent purity is required to prevent peak broadening of the alkyne proton.

Materials
  • Analyte: >98% purity 2-Methoxy-5-(prop-2-yn-1-yl)pyridine.[2][3]

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10-15 mg of the target compound.

    • Dissolve in 0.6 mL of CDCl₃. Note: Avoid DMSO-d6 unless solubility is an issue, as it can shift the alkyne proton signal and obscure the water peak.

    • Filter the solution through a cotton plug within a glass pipette to remove suspended particulates (critical for resolution of small couplings).

  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): Set to 2.0 seconds . The alkyne proton has a longer T1 relaxation time; insufficient delay will reduce integration accuracy.

    • Scans (NS): 16 to 32 scans are sufficient for this concentration.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Apply manual phasing. The methoxy singlet is the best reference point for zero-order phase correction.

    • Baseline: Apply polynomial baseline correction (Bernstein polynomial order 5).

    • Integration: Normalize the Methoxy singlet (3.92 ppm) to 3.00 . This self-validates the integration of the aromatic protons (1:1:1).

Mechanistic Validation: The "Click" Handle

The propargyl group is not just a structural feature; it is a functional handle. In "click" chemistry (CuAAC), the disappearance of the alkyne proton signals is the primary metric for reaction monitoring.

Reaction Monitoring Pathway

Reaction_Monitor Start Starting Material (Alkyne Present) Signal_A Signal: ≡CH (Triplet, ~2.2 ppm) Start->Signal_A Signal_B Signal: -CH2- (Doublet, ~3.4 ppm) Start->Signal_B Reaction Click Reaction (Azide + Cu Catalyst) Signal_A->Reaction Disappears Signal_B->Reaction Shifts Downfield Product Triazole Product Reaction->Product New_Signal New Signal: Triazole-CH (Singlet, ~8.0-8.5 ppm) Product->New_Signal

Figure 2: NMR monitoring strategy for the conversion of the propargyl handle to a triazole.

When the propargyl group reacts to form a triazole:

  • The triplet at 2.20 ppm disappears completely.

  • The doublet at 3.42 ppm collapses to a singlet and shifts downfield (typically >4.0 ppm) due to the aromaticity of the newly formed triazole ring.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for pyridine substituent effects).
  • Katritzky, A. R., & Ramsden, C. A. (2010). Joule and Mills' Heterocyclic Chemistry, 5th Ed. Wiley-Blackwell. (Source for pyridine ring electronic densities).[4]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Verified shifts for 2-methoxy-5-methylpyridine analog).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Reference for alkyne anisotropy and coupling constants).

Sources

Comparative

Interpreting the IR spectrum of the terminal alkyne in propargyl pyridines

Focus: Infrared (IR) Interpretation of the Terminal Alkyne Moiety Executive Summary In drug discovery and "click" chemistry (CuAAC), propargyl pyridines serve as critical pharmacophores and intermediate scaffolds. While...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Infrared (IR) Interpretation of the Terminal Alkyne Moiety

Executive Summary

In drug discovery and "click" chemistry (CuAAC), propargyl pyridines serve as critical pharmacophores and intermediate scaffolds. While Nuclear Magnetic Resonance (NMR) provides structural resolution, it is often rate-limiting for high-throughput reaction monitoring.

This guide analyzes the Infrared (IR) spectrum of the terminal alkyne in propargyl pyridines. It establishes IR not merely as a qualitative check, but as a rapid, self-validating limit test for functional group integrity. We compare its efficacy against NMR and Raman spectroscopy, providing a decision matrix for analytical scientists.

The Spectroscopic Challenge: Electronic Environment

Propargyl pyridines present a unique spectroscopic environment. The pyridine ring is electron-deficient (electron-withdrawing), which exerts an inductive effect (


) on the propargyl chain.
  • Acidity Enhancement: The electron-withdrawing nature of the pyridine ring increases the acidity of the terminal acetylenic proton (

    
    ).
    
  • Dipole Moment: Unlike symmetrical internal alkynes, the terminal alkyne in propargyl pyridines possesses a significant dipole moment, making the

    
     stretch IR active and intense , unlike the often weak 
    
    
    
    bond stretch.

Comparative Analysis: IR vs. NMR vs. Raman

For a researcher choosing a characterization method, the following matrix compares performance for the specific detection of the terminal alkyne moiety .

FeatureFT-IR (ATR)

NMR
Raman Spectroscopy
Primary Detection

Stretch
Acetylenic Proton (

ppm)

Backbone Stretch
Sensitivity High for

(Strong Dipole)
High (Quantitative)High for

(Polarizability)
Throughput Instant (< 1 min, no solvent)Slow (Dissolution + Shimming)Medium (Laser optimization)
Solvent Interference None (Solid/Neat)High (Exchangeable protons, solvent peaks)Low (Water is weak scatterer)
Key Limitation Water (

) can mask

Requires deuterated solvent;

coupling complexity
Fluorescence from pyridine impurities
Best Use Case Rapid QC / Reaction Monitoring Structural Elucidation / Purity %Polymorph study / Aqueous systems
Critical Insight

While Raman is superior for detecting the carbon backbone (


), IR is the superior tool for confirming the presence of the terminal proton.  In substitution reactions where the terminal proton is replaced (e.g., Sonogashira coupling), the disappearance of the sharp IR band at 

is the fastest diagnostic indicator.

Deep Dive: Interpreting the IR Spectrum

The IR spectrum of a propargyl pyridine is dominated by two distinct regions.

A. The Diagnostic Band: Stretch ( )
  • Appearance: Sharp, medium-to-strong intensity.[1]

  • Mechanism: Stretching vibration of the

    
    -hybridized 
    
    
    
    bond.[1][2]
  • Differentiation: It is easily distinguished from the broad

    
     / 
    
    
    
    bands (usually
    
    
    and broad) and the aliphatic/aromatic
    
    
    stretches (
    
    
    ).
  • Pyridine Effect: In 2-propargylpyridine, the inductive effect may shift this band slightly to higher wavenumbers compared to non-aromatic alkynes due to bond stiffening.

B. The Backbone Band: Stretch ( )[1][2]
  • Appearance: Weak to medium intensity.[1][2]

  • Mechanism: Stretching of the triple bond.[1][2]

  • Why it's weak: The dipole moment change during this vibration is smaller than that of the terminal proton stretch. However, the asymmetry introduced by the pyridine ring makes it more visible than in symmetric dialkyl alkynes.

C. The Fingerprint: Pyridine Ring Modes ( )
  • 
     / 
    
    
    
    Ring Stretch:
    Typically sharp bands at
    
    
    and
    
    
    . These confirm the integrity of the heteroaromatic core.

Experimental Protocol: Self-Validating ATR-FTIR

Objective: Obtain an artifact-free spectrum of 2-propargylpyridine (or derivative) to confirm terminal alkyne integrity.

Materials
  • Instrument: FT-IR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

  • Reference: Polystyrene calibration film.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • System Validation (The "Trust" Step):

    • Run a background scan (air).

    • Scan the polystyrene film. Verify the standard peak at

      
      . Rationale: Ensures frequency accuracy before analyzing subtle shifts.
      
  • Crystal Preparation:

    • Clean ATR crystal with isopropanol.

    • CRITICAL: Allow 60 seconds for total solvent evaporation. Causality: Isopropanol has an O-H stretch at

      
       that directly overlaps with the alkyne signal.
      
  • Sample Deposition:

    • Liquids: Place 10

      
      L of neat propargyl pyridine on the crystal.
      
    • Solids: Place

      
       mg of solid. Apply the pressure clamp until the force gauge reads 80-100 units (high pressure ensures good optical contact for rigid solids).
      
  • Acquisition:

    • Resolution:

      
      .
      
    • Scans: 16 or 32 (sufficient for these strong dipoles).

  • Data Processing:

    • Apply Baseline Correction.

    • Self-Check: Look for the "shoulder" on the

      
       peak. If the peak is broad/rounded, you have water contamination. If it is a sharp "needle," the sample is dry and the alkyne is intact.
      

Representative Data Comparison

The following table illustrates typical spectral data for a propargyl pyridine derivative compared to potential impurities/precursors.

Functional GroupVibration ModeWavenumber (

)
IntensityShape
Terminal Alkyne

3280 - 3310 Strong Sharp
Alkyne Backbone

2110 - 2140Weak/MediumSharp
Pyridine Ring

1590, 1570, 1435MediumSharp
Aromatic C-H

3000 - 3100WeakMultiple peaks
Aliphatic C-H

2900 - 2950MediumCluster
Water (Contaminant)

3200 - 3600VariableBroad/Rounded

Visualization: Logic & Workflow

Diagram 1: Characterization Decision Workflow

This workflow illustrates the logical path for a researcher deciding when to use IR versus NMR for these molecules.

G Start Synthesis Product (Crude Propargyl Pyridine) Check1 Need Rapid Confirmation? Start->Check1 IR_Step Run ATR-FTIR Check1->IR_Step Yes (Time Critical) NMR_Step Run 1H NMR (CDCl3) Check1->NMR_Step No (Need Purity %) IR_Decision Sharp Peak at 3290 cm⁻¹? IR_Step->IR_Decision Result_Pass Alkyne Intact (Proceed to Purification) IR_Decision->Result_Pass Yes Result_Fail Alkyne Missing (Check Reagents) IR_Decision->Result_Fail No Raman_Step Run Raman (Optional) NMR_Step->Raman_Step If Backbone Ambiguous Result_Pass->NMR_Step Final Validation

Caption: Decision tree for characterizing propargyl pyridines, prioritizing IR for rapid "Go/No-Go" decisions on the terminal alkyne group.

Diagram 2: Vibrational Modes of Propargyl Pyridine

Visualizing the specific atomic motions responsible for the spectral bands.

Vibrations cluster_0 Primary Diagnostic Mode (IR Strong) cluster_1 Secondary Mode (IR Weak / Raman Strong) cluster_2 Structural Context CH_Stretch Terminal C-H Stretch (~3300 cm⁻¹) Large Dipole Change CC_Stretch Alkyne C≡C Stretch (~2120 cm⁻¹) Polarizability Change CC_Stretch->CH_Stretch sp Hybridization Pyridine Pyridine Ring (Electron Withdrawing) Enhances C-H Acidity Pyridine->CC_Stretch Inductive Effect (-I)

Caption: Relationship between the molecular structure and the resulting vibrational modes, highlighting the influence of the pyridine ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR frequency ranges).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for pyridine and alkyne specific shifts).
  • NIST Chemistry WebBook. Infrared Spectrum of 2-Ethynylpyridine (Structural analog). National Institute of Standards and Technology.

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

Sources

Validation

Comparative Reactivity Profile: 2-Methoxy-5-(prop-2-yn-1-yl)pyridine vs. 2-Chloropyridine Analogs

Executive Summary In rational drug design and complex organic synthesis, the selection of heterocyclic building blocks dictates both the synthetic route and the pharmacological properties of the final molecule. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and complex organic synthesis, the selection of heterocyclic building blocks dictates both the synthetic route and the pharmacological properties of the final molecule. This guide provides an in-depth comparative analysis between 2-Methoxy-5-(prop-2-yn-1-yl)pyridine and its halogenated counterpart, 2-Chloro-5-(prop-2-yn-1-yl)pyridine .

While both compounds share a C5 terminal alkyne (propargyl group) that serves as an identical bioorthogonal handle for click chemistry[1], their C2 substituents—methoxy versus chloro—fundamentally alter the electronic landscape of the pyridine ring. As a Senior Application Scientist, I have structured this guide to unpack the causality behind these electronic effects, providing researchers with self-validating protocols to leverage these distinct reactivities.

Structural & Electronic Causality

The reactivity of substituted pyridines is governed by the push-pull dynamics between the ring nitrogen and the C2/C5 substituents.

The C2-Methoxy Group: Resonance Donation (+M Effect)

In 2-methoxy-5-(prop-2-yn-1-yl)pyridine, the lone pairs on the methoxy oxygen donate electron density into the pyridine π-system via resonance (+M effect). This electron-rich environment completely deactivates the C2 position toward Nucleophilic Aromatic Substitution (SNAr). The methoxy group is highly stable under standard basic conditions, making this motif an excellent, metabolically stable bioisostere in medicinal chemistry[2].

The C2-Chloro Group: Inductive Withdrawal (-I Effect)

Conversely, the highly electronegative chlorine atom in 2-chloropyridine analogs withdraws electron density via induction (-I effect). This synergizes with the electron-deficient nature of the pyridine nitrogen to highly activate the C2 position. When a nucleophile attacks, the resulting anionic intermediate (Meisenheimer complex) is stabilized by the ring nitrogen, making the chloride an excellent leaving group for SNAr aminations or alkoxylations[3][4].

SNAr_Comparison cluster_Chloro 2-Chloropyridine Analog (SNAr Active) cluster_Methoxy 2-Methoxypyridine Analog (SNAr Inactive) C_Cl 2-Chloro-5-propargylpyridine Meisenheimer Meisenheimer Complex (N-Stabilized Anion) C_Cl->Meisenheimer + Amine Product 2-Amino-5-propargylpyridine Meisenheimer->Product - HCl C_OMe 2-Methoxy-5-propargylpyridine NoRxn No SNAr Reaction (Electron-Rich Ring) C_OMe->NoRxn + Amine

Fig 1. Electronic influence on SNAr reactivity between 2-chloro and 2-methoxy analogs.

Comparative Reactivity Data

The table below summarizes the divergent quantitative and qualitative performance of these two scaffolds across standard synthetic transformations.

Reaction Type2-Methoxy-5-(prop-2-yn-1-yl)pyridine2-Chloro-5-(prop-2-yn-1-yl)pyridineMechanistic Causality
SNAr (Nucleophilic Attack) Unreactive under standard conditions.Highly Reactive (Yields >80% with amines at 100-150 °C)[4].Methoxy (+M) destabilizes the anionic transition state; Chloro (-I) stabilizes it[3].
CuAAC (Click Chemistry) Excellent (>95% yield at RT).Excellent (>95% yield at RT).The C5 terminal alkyne is sufficiently insulated from the C2 electronic effects to maintain rapid click kinetics[5].
Directed Ortho Metalation Directs lithiation to C3 via oxygen coordination.Directs lithiation to C3 (thermodynamic) or C6 (kinetic)[6].Lithium coordinates to the heteroatom lone pairs prior to deprotonation[6].
Cross-Coupling (C2) Requires specialized C-O activation (e.g., Ni-catalyzed).Standard Suzuki/Buchwald-Hartwig conditions apply.C-Cl bond oxidative addition is vastly more facile than C-OMe bond cleavage.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm mechanistic milestones.

Protocol A: SNAr Amination of 2-Chloro-5-(prop-2-yn-1-yl)pyridine

This protocol exploits the electron-deficient nature of the 2-chloropyridine ring to install an amine via SNAr[4].

  • Reaction Setup: In a pressure vial, dissolve 2-chloro-5-(prop-2-yn-1-yl)pyridine (1.0 equiv) and a secondary amine (e.g., morpholine, 2.5 equiv) in N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M.

  • Thermal Activation: Seal the vial and heat to 120 °C for 4 hours. Causality: Elevated temperature overcomes the activation barrier required to form the Meisenheimer complex[4].

  • In-Process Validation (LC-MS): Sample 10 µL of the mixture.

    • Validation Check: The reaction is complete when LC-MS shows the disappearance of the starting material isotope pattern (M / M+2 ratio of 3:1 due to

      
      Cl/
      
      
      
      Cl) and the appearance of the product mass
      
      
      .
  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP solvent. Dry the organic layer over Na

    
    SO
    
    
    
    and concentrate.
Protocol B: CuAAC (Click) of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine

This protocol utilizes the C5 propargyl group for bioorthogonal conjugation[1].

  • Catalyst Generation: In a separate vial, mix aqueous solutions of CuSO

    
    ·5H
    
    
    
    O (5 mol%) and Sodium Ascorbate (15 mol%).
    • Validation Check: Observe a rapid color change from pale blue (Cu

      
      ) to colorless/pale yellow. This visually validates the in situ reduction to the catalytically active Cu(I) species.
      
  • Cycloaddition: To a solution of 2-methoxy-5-(prop-2-yn-1-yl)pyridine (1.0 equiv) and an organic azide (1.0 equiv) in a 1:1 mixture of

    
    -BuOH/H
    
    
    
    O, add the pre-formed Cu(I) catalyst mixture. Stir at room temperature for 2 hours.
  • In-Process Validation (FT-IR):

    • Validation Check: Take an IR spectrum of the crude mixture. The complete disappearance of the strong, sharp azide stretching band at

      
      2100 cm
      
      
      
      confirms total conversion to the 1,2,3-triazole[1].
  • Isolation: Add 0.1 M aqueous EDTA to chelate residual copper (solution turns blue). Extract with CH

    
    Cl
    
    
    
    , dry, and evaporate to yield the pure 1,4-disubstituted triazole.

CuAAC_Workflow Start Terminal Alkyne (C5 Propargyl Group) Cu_Cat Active Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Start->Cu_Cat Deprotonation Intermediate Copper Acetylide Intermediate Cu_Cat->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product + Azide Cycloaddition Azide Organic Azide (R-N3) Azide->Product

Fig 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for C5 propargyl groups.

Conclusion

The choice between a 2-methoxy and a 2-chloro propargyl pyridine scaffold dictates downstream synthetic flexibility. The 2-chloropyridine analog serves as a versatile synthetic hub, allowing for sequential orthogonal functionalization (first via CuAAC at the alkyne, then via SNAr or cross-coupling at the C-Cl bond). Conversely, the 2-methoxypyridine analog is ideal when a stable, unreactive ring system is required, ensuring that chemistry occurs exclusively at the terminal alkyne without risking competitive side reactions on the heterocycle.

References

  • AskFilo.com - Complete the following chemical reactions: 2-Chloropyridine + CH3ONa, MeOH/heat. Available at: [Link]

  • AskFilo.com - Explain and illustrate the mechanism of nucleophilic aromatic substitution. Available at: [Link]

  • ResearchGate - Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Available at: [Link]

  • Organic-Chemistry.org - Click Chemistry Azide-Alkyne Cycloaddition. Available at:[Link]

  • MDPI - Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure and X-ray Diffraction of Propargyl Pyridinium Salts

This guide provides an in-depth technical comparison of the crystal structures of propargyl pyridinium salts, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the crystal structures of propargyl pyridinium salts, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding the three-dimensional arrangement of these molecules is crucial for elucidating structure-activity relationships, optimizing physicochemical properties, and designing novel therapeutic agents. Pyridine moieties are prevalent in FDA-approved drugs, enhancing metabolic stability, potency, and binding affinity. The introduction of a propargyl group provides a versatile handle for further synthetic modifications, making this class of compounds particularly interesting for medicinal chemistry.

The Significance of Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice. For propargyl pyridinium salts, this data is instrumental in understanding how substituents on the pyridine ring and the nature of the counter-ion influence the overall molecular conformation and packing in the solid state. This knowledge is critical for predicting properties such as solubility, stability, and bioavailability, which are key considerations in drug design.

Comparative Analysis of Propargyl Pyridinium Crystal Structures

Parameter1-Allyl-2-aminopyridin-1-ium bromide[1]4-Methyl-1-(3-phenoxypropyl)pyridinium bromide[2]
Chemical Formula C₈H₁₁N₂⁺·Br⁻C₁₅H₁₈NO⁺·Br⁻
Molecular Weight 215.10308.21
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
a (Å) 7.8205 (2)16.876 (4)
b (Å) 13.3560 (3)7.6675 (18)
c (Å) 8.5621 (2)13.846 (3)
α (°) 9090
β (°) 9090.204 (7)
γ (°) 9090
Volume (ų) 894.32 (4)1766.9 (7)
Z 44
Temperature (K) 120293
Key Intermolecular Interactions N—H⋯Br, C—H⋯BrC—H⋯Br⁻, C—H⋯O

Analysis of Structural Data:

The data presented in the table reveals significant differences in the crystal packing of the two compounds. The simpler 1-allyl-2-aminopyridin-1-ium bromide crystallizes in the orthorhombic system, while the more complex 4-methyl-1-(3-phenoxypropyl)pyridinium bromide adopts a monoclinic system. The presence of the phenoxypropyl substituent leads to a larger unit cell volume.

A key feature of the 1-allyl-2-aminopyridin-1-ium bromide crystal structure is the formation of chains through N—H⋯Br and C—H⋯Br hydrogen bonds.[1] In contrast, the crystal packing of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide is influenced by C—H⋯Br⁻ and weak intramolecular C—H⋯O interactions.[2] These differences in intermolecular forces directly impact the physical properties of the solids.

Experimental Protocols

Synthesis and Crystallization

The synthesis of propargyl pyridinium salts is typically achieved through the quaternization of the corresponding pyridine with a propargyl halide. The resulting salt is then purified by recrystallization to obtain single crystals suitable for X-ray diffraction.

General Synthesis of 1-(prop-2-yn-1-yl)pyridin-1-ium bromide:

  • Step 1: Reaction Setup. To a solution of pyridine (1.0 eq) in a suitable solvent such as acetone or toluene, add propargyl bromide (1.1 eq).

  • Step 2: Reaction Conditions. Stir the mixture at room temperature or with gentle heating (e.g., 355 K) for several hours (e.g., 18-44 hours).[1][2] The progress of the reaction can be monitored by the precipitation of the pyridinium salt.

  • Step 3: Isolation. Once the reaction is complete, the solid product is isolated by filtration.

  • Step 4: Purification. Wash the crude product with a solvent in which the salt is sparingly soluble (e.g., ethyl acetate or dry acetone) to remove any unreacted starting materials.[1][2]

Crystallization for X-ray Diffraction:

High-quality single crystals are essential for accurate structure determination. Slow recrystallization from a suitable solvent system is the most common method.

  • Step 1: Solvent Selection. Choose a solvent or solvent mixture in which the pyridinium salt has moderate solubility at elevated temperatures and low solubility at room temperature. A common choice for pyridinium salts is an aqueous ethanol solution (e.g., 80% v/v).[1]

  • Step 2: Dissolution. Dissolve the purified salt in a minimum amount of the hot solvent to create a saturated solution.

  • Step 3: Slow Cooling. Allow the solution to cool slowly to room temperature. Covering the container and leaving it undisturbed is crucial to promote the growth of large, well-ordered crystals.

  • Step 4: Crystal Harvesting. Once suitable crystals have formed, they can be carefully harvested from the mother liquor.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization pyridine Pyridine reaction Quaternization (Acetone/Toluene, RT or heat) pyridine->reaction propargyl_bromide Propargyl Bromide propargyl_bromide->reaction crude_salt Crude Propargyl Pyridinium Bromide reaction->crude_salt washing Washing (e.g., Ethyl Acetate) crude_salt->washing dissolution Dissolution (Hot Ethanol/Water) washing->dissolution cooling Slow Cooling dissolution->cooling crystals Single Crystals cooling->crystals

Caption: Workflow for the synthesis and crystallization of propargyl pyridinium bromide.

X-ray Diffraction Data Collection and Structure Determination

The following is a generalized workflow for single-crystal X-ray diffraction analysis.

  • Step 1: Crystal Mounting. A suitable single crystal is selected and mounted on a goniometer head.

  • Step 2: Data Collection. The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations.[1] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Step 3: Data Processing. The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Step 4: Structure Solution and Refinement. The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

G start Single Crystal mount Mount Crystal on Goniometer start->mount diffractometer Place in Diffractometer (Low Temperature) mount->diffractometer xray Irradiate with X-rays diffractometer->xray diffraction Collect Diffraction Pattern xray->diffraction processing Data Processing (Unit Cell, Space Group, Intensities) diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

The analysis of crystal structures provides invaluable information for understanding the solid-state properties of propargyl pyridinium salts. This guide has outlined the key aspects of their synthesis, crystallization, and X-ray diffraction analysis, and has presented a comparative overview of representative crystal structures. By carefully controlling the synthetic and crystallization conditions, researchers can obtain high-quality single crystals, enabling the detailed structural characterization that is essential for the rational design of new and improved pharmaceutical agents.

References

  • Bremner, J. B., et al. (2011). 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2629. [Link]

  • Giese, A. P., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1835–1838. [Link]

  • Seethalakshmi, T., et al. (2014). 1-Allyl-2-aminopyridin-1-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68. [Link]

Sources

Validation

Validating the structure of click chemistry products derived from 2-Methoxy-5-(prop-2-YN-1-YL)pyridine

Structural Validation of Click Chemistry Products Derived from 2-Methoxy-5-(prop-2-YN-1-YL)pyridine: A Comparative Guide Executive Summary This guide provides a rigorous structural validation framework for 1,2,3-triazole...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of Click Chemistry Products Derived from 2-Methoxy-5-(prop-2-YN-1-YL)pyridine: A Comparative Guide

Executive Summary

This guide provides a rigorous structural validation framework for 1,2,3-triazole products derived from 2-Methoxy-5-(prop-2-yn-1-yl)pyridine . While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is widely regarded as "click" chemistry due to its reliability, the assumption of absolute regioselectivity (1,4-isomer formation) without analytical confirmation is a critical failure point in drug development. This document compares analytical methodologies to distinguish the desired 1,4-disubstituted triazole from its 1,5-regioisomer and other structural anomalies, establishing a self-validating protocol for researchers.

The Structural Challenge: Regioselectivity & Connectivity

The core challenge in validating derivatives of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine lies in confirming the specific connectivity of the triazole ring.

  • Target Structure: 1,4-disubstituted 1,2,3-triazole (Formed via CuAAC).[1]

  • Primary Alternative (Impurity): 1,5-disubstituted 1,2,3-triazole (Formed via thermal pathways or Ruthenium catalysis).

  • Secondary Alternative: Incomplete conversion (Residual Alkyne).

The pyridine ring's electron-donating methoxy group (at C2) and the methylene linker (at C5) create a specific electronic environment that must be leveraged for validation.

Comparative Analysis of Validation Methods

The following table objectively compares analytical techniques for validating the click product.

Feature1H NMR (1D) 2D NMR (HMBC/NOESY) LC-MS / HRMS FT-IR
Primary Role Structural FingerprintingDefinitive Connectivity ProofMass Confirmation & PurityFunctional Group Check
Regio-isomer Distinction High (Shift differences)Definitive (Through-space/bond)Low (Isomers have identical mass)Low (Fingerprint region ambiguous)
Sensitivity Moderate (~1 mg req.)Low (Requires conc. sample)Very High (pg/ng range)Moderate
Throughput MediumLowHighHigh
Cost Efficiency High (Standard equipment)Moderate (Longer acquisition)ModerateVery High
Verdict Essential Validation Gold Standard Screening Tool Quick Check
Deep Dive: The NMR Distinction (1,4 vs. 1,5)

According to literature precedents on pyridine-triazole systems:

  • 1,4-Isomer (Target): The triazole C5-proton typically appears as a singlet between

    
     7.5 – 8.2 ppm . It is generally more shielded (upfield) compared to the 1,5-isomer due to the lack of steric compression from the N1-substituent.
    
  • 1,5-Isomer (Alternative): The triazole C4-proton is often deshielded (downfield) and may show distinct NOE correlations with the azide's alpha-protons, which are spatially distant in the 1,4-isomer.

Validated Experimental Protocol

Objective: Synthesis and Validation of a model click conjugate (e.g., with Benzyl Azide).

Phase 1: Synthesis (CuAAC)
  • Reagents:

    • Alkyne: 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (1.0 equiv).

    • Azide: Benzyl azide (1.1 equiv).

    • Catalyst: CuSOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      [2]·5H
      
      
      
      O (5 mol%).
    • Reductant: Sodium Ascorbate (10 mol%).[3]

    • Solvent: t-BuOH/H

      
      O (1:1).
      
  • Procedure:

    • Dissolve Alkyne and Azide in t-BuOH/H

      
      O.
      
    • Add CuSO

      
       and Sodium Ascorbate.
      
    • Stir at RT for 4–12 hours. Note: Monitor by TLC (disappearance of alkyne).

  • Workup:

    • Dilute with water, extract with EtOAc.

    • Wash with dilute NH

      
      OH (to remove Cu) and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Phase 2: The Validation Workflow (Self-Validating System)

Do not proceed to biological testing until Step 3 is cleared.

  • Step 1: IR Check (Go/No-Go):

    • Pass: Complete disappearance of the alkyne C

      
      C stretch (~2120 cm
      
      
      
      ) and azide N=N=N stretch (~2100 cm
      
      
      ).
    • Fail: Presence of these peaks indicates incomplete reaction.

  • Step 2: LC-MS (Purity Check):

    • Confirm single peak with mass [M+H]

      
      .
      
    • Crucial: If two peaks with identical mass appear, you likely have a mixture of 1,4 and 1,5 isomers (thermal background reaction occurred).

  • Step 3: 1H NMR & HMBC (Structural Confirmation):

    • 1H NMR: Identify the Triazole-H singlet. Verify the integration ratio of Pyridine-OMe (3H, ~3.9 ppm) to Triazole-H (1H).

    • HMBC: Look for long-range coupling between the Triazole-H and the methylene carbon linking to the pyridine. This confirms the triazole ring is attached to the pyridine arm.

Visualization of Validation Logic

Diagram 1: Structural Differentiation (1,4 vs 1,5)

This diagram illustrates the key NOE (Nuclear Overhauser Effect) interactions that distinguish the two isomers.

IsomerDistinction cluster_0 Target: 1,4-Disubstituted Triazole (CuAAC) cluster_1 Alternative: 1,5-Disubstituted Triazole (RuAAC/Thermal) Node14 Triazole Proton (H-5) Isolated Environment NodeSub14 Azide Substituent (R) Node14->NodeSub14 Weak/No NOE Node15 Triazole Proton (H-4) Steric Crowding NodeSub15 Azide Substituent (R) Node15->NodeSub15 STRONG NOE Signal (Diagnostic)

Caption: Diagnostic NOE interactions. The 1,5-isomer exhibits a strong through-space interaction between the triazole proton and the azide substituent, absent in the 1,4-isomer.

Diagram 2: Experimental Validation Workflow

ValidationWorkflow Start Crude Click Product Step1 Step 1: FT-IR Analysis (Check ~2100 cm⁻¹) Start->Step1 Decision1 Alkyne Peak Present? Step1->Decision1 Step2 Step 2: LC-MS Analysis Decision1->Step2 No Repurify Repurify / Resynthesize Decision1->Repurify Yes (Incomplete) Decision2 Single Peak @ Correct Mass? Step2->Decision2 Step3 Step 3: 1H NMR & HMBC Decision2->Step3 Yes Decision2->Repurify No (Mixture/Impurity) Decision3 Triazole H Shift & Connectivity? Step3->Decision3 Valid VALIDATED 1,4-ISOMER Proceed to Bio-Assay Decision3->Valid Confirmed Decision3->Repurify Ambiguous

Caption: Step-by-step decision tree for validating the structural integrity of the click reaction product.

References

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. [Link]

  • Creary, X., et al. (2012). "Distinction of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by 13C NMR." The Journal of Organic Chemistry. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. [Link]

  • Liang, L., & Astruc, D. (2011). "The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) 'click' reaction and its applications. An overview." Coordination Chemistry Reviews. [Link]

Sources

Comparative

Distinguishing 2-Methoxy-5-(prop-2-YN-1-YL)pyridine from Isomeric Impurities: A Comparative Analytical Guide

Topic: Distinguishing 2-Methoxy-5-(prop-2-YN-1-YL)pyridine from isomeric impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 2-Methoxy-5-(prop-2-YN-1-YL)pyridine from isomeric impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of mGluR5 antagonists and "click-chemistry" compatible scaffolds, 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (Target 1 ) is a critical intermediate. However, its synthesis—typically via Negishi coupling or nucleophilic substitution—is prone to generating structurally similar impurities that co-elute in standard reverse-phase chromatography.

The two most persistent impurities are the Regioisomer (3-substituted) and the Allene Isomer (prop-1,2-dienyl), the latter resulting from base-catalyzed rearrangement of the propargyl group. This guide outlines a deterministic analytical workflow to distinguish the target from these isomers, relying on specific NMR coupling constants (


-values) and chromatographic orthogonality.
Part 1: The Isomeric Landscape

Before establishing an analytical protocol, we must define the structural adversaries. The similarity in polarity and mass (MW 147.17 g/mol for all isomers) renders low-resolution MS ineffective.

Compound IDStructure NameOrigin / Risk FactorKey Structural Feature
Target (1) 2-Methoxy-5-(prop-2-yn-1-yl)pyridine Desired ProductPropargyl at C5; Methoxy at C2.[1]
Impurity A 2-Methoxy-3-(prop-2-yn-1-yl)pyridine Regioisomer: Carried over from non-selective halogenation of the precursor.Propargyl at C3; H6 has an ortho neighbor.
Impurity B 2-Methoxy-5-(prop-1,2-dien-1-yl)pyridine Bond Isomer: Base-catalyzed isomerization of Target 1 (e.g., during workup with NaOH/KOH).Allene moiety (

); Loss of terminal alkyne.
Impurity C 1-(Prop-2-yn-1-yl)-6-methoxypyridin-2(1H)-one N-Alkylation Artifact: If synthesized via alkylation of a pyridone precursor.Loss of aromaticity; Carbonyl stretch in IR.
Visualizing the Pathway & Risk

The following diagram illustrates the synthetic origins of these impurities and their structural relationships.

IsomerLandscape cluster_0 Precursors cluster_1 Reaction Outcome cluster_2 Degradation / Rearrangement Precursor 2-Methoxy-5-halo-pyridine Target TARGET (1) 2-Methoxy-5-(prop-2-yn-1-yl)pyridine Precursor->Target Coupling (Negishi/Sonogashira) RegioPre 2-Methoxy-3-halo-pyridine (Contaminant) ImpurityA IMPURITY A 3-Regioisomer RegioPre->ImpurityA Co-reaction ImpurityB IMPURITY B Allene Isomer (Base Catalyzed) Target->ImpurityB Isomerization (pH > 9)

Figure 1: Synthetic origins of the target molecule and its primary isomeric impurities.

Part 2: NMR Spectroscopy (The Deterministic Method)

Nuclear Magnetic Resonance (NMR) is the only self-validating method for this separation. The distinction relies on the substitution pattern of the pyridine ring and the hybridization of the propargyl chain .

1. Distinguishing Regioisomers (Target vs. Impurity A)

The differentiation rests on the coupling pattern of the aromatic proton at position 6 (H6).

  • Target (2,5-substitution): H6 is isolated from H3/H4. It has no ortho neighbor. It appears as a doublet (d) with a small meta-coupling constant (

    
     Hz) to H4.
    
  • Impurity A (2,3-substitution): H6 has an ortho neighbor (H5). It appears as a doublet of doublets (dd) with a large ortho-coupling constant (

    
     Hz).
    
2. Distinguishing Bond Isomers (Target vs. Impurity B)

The allene rearrangement destroys the terminal alkyne proton.

  • Target (Alkyne): Diagnostic triplet at

    
     ppm (
    
    
    
    Hz) corresponding to the terminal
    
    
    .
  • Impurity B (Allene): Loss of the triplet at 2.2 ppm. Appearance of complex multiplets in the olefinic region (

    
     ppm) and a diagnostic central allene carbon signal in 
    
    
    
    NMR at
    
    
    ppm.
Comparative NMR Data Table (

, 400 MHz,

)
Proton PositionTarget (2,5-subst)Impurity A (2,3-subst)Impurity B (Allene)
H6 (Aromatic)

8.05 (d,

Hz)
(Diagnostic: Small coupling)

7.95 (dd,

Hz)
(Diagnostic: Large ortho coupling)

8.05 (d)
H4 (Aromatic)

7.45 (dd,

Hz)

7.30 (dd)

7.40 (dd)
H3/H5 (Aromatic)

6.70 (d,

Hz) (H3)

6.85 (dd) (H5)

6.70 (d)
Propargyl


3.40 (d,

Hz)

3.45 (d)
Absent (Replaced by

)
Terminal Alkyne H

2.20 (t,

Hz)

2.20 (t)
Absent
Allene

AbsentAbsent

6.20 (q) /

5.50 (d)

Expert Insight: Always check the


 NMR for the methoxy group. In N-alkylated impurities (pyridones), the carbonyl carbon shifts to 

ppm, and the N-alkyl group shifts significantly upfield compared to O-alkyl.
Part 3: Chromatographic Profiling (HPLC/UPLC)

While NMR identifies the structure, HPLC quantifies the purity. Standard C18 columns often fail to resolve the Regioisomer from the Target due to identical lipophilicity.

Recommended Method: Phenyl-Hexyl Stationary Phase

The


-

interactions offered by a Phenyl-Hexyl column provide superior selectivity for aromatic isomers compared to C18 alkyl chains.

Protocol Parameters:

  • Column: Waters XSelect CSH Phenyl-Hexyl (

    
     mm, 3.5 µm) or equivalent.
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffered to suppress silanol activity).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 275 nm (Pyridine

    
    ) and 230 nm.
    

Elution Order Logic:

  • Impurity C (N-alkyl pyridone): Most polar, elutes first (if present).

  • Impurity B (Allene): Slightly less retained than alkyne due to rigid geometry and lack of acidic terminal proton interaction.

  • Target (1): Intermediate retention.

  • Impurity A (3-subst): Often elutes after the 5-subst target due to steric shielding of the nitrogen lone pair, altering solvation.

Part 4: Experimental Validation Workflow

This self-validating protocol ensures the material used for biological assays is free of isomeric contaminants.

Step 1: The "Alkyne Integrity" Check (IR/Raman)

Before dissolving for NMR, perform a quick ATR-IR scan.

  • Pass Criteria: Sharp absorption at

    
     (
    
    
    
    stretch) and
    
    
    (
    
    
    stretch).
  • Fail Criteria: Appearance of a band at

    
     indicates Allene (Impurity B)  formation.
    
Step 2: The "Ortho-Coupling" Filter (

NMR)

Acquire a standard proton spectrum in


.
  • Focus on the region 8.0–8.2 ppm (H6).

  • Calculation: Measure the peak width at half-height (

    
    ) or calculate 
    
    
    
    .
  • If

    
     Hz, the sample contains Impurity A .
    
  • Integrate the triplet at 2.2 ppm against the methoxy singlet (3.9 ppm). Ratio must be 1:3.

Step 3: Purity Quantification (HPLC)

Run the Phenyl-Hexyl method described in Part 3.

  • Integrate all peaks >0.1%.

  • Critical: If a shoulder appears on the main peak, re-run with a flatter gradient (e.g., 10-40% B over 30 min) to resolve the Regioisomer.

Analytical Decision Tree

DecisionTree Start Crude Sample IR_Check Step 1: ATR-IR Check 1950 cm-1 Start->IR_Check Allene_Detected Allene Detected (Impurity B) IR_Check->Allene_Detected Band @ 1950 NMR_Check Step 2: 1H NMR Analyze H6 Coupling IR_Check->NMR_Check Clean Alkyne J_Check Is J(H6) < 3.0 Hz? NMR_Check->J_Check Regio_Fail FAIL: Regioisomer A (J > 5.0 Hz) J_Check->Regio_Fail No Pass_NMR PASS: Structure Confirmed J_Check->Pass_NMR Yes HPLC_Check Step 3: HPLC (Phenyl-Hexyl) Purity > 98%? Pass_NMR->HPLC_Check Final_Product Release Material HPLC_Check->Final_Product Yes Repurify Repurify (Prep-HPLC) HPLC_Check->Repurify No

Figure 2: Analytical decision matrix for validating 2-Methoxy-5-(prop-2-yn-1-yl)pyridine.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Campagne, J. M., et al. (2005). "Isomerization of terminal alkynes to allenes." Journal of Organic Chemistry. (Validates the base-catalyzed rearrangement risk).

  • Sielc Technologies. "HPLC Separation of Pyridine Isomers." Application Notes. (Grounding for chromatographic conditions).

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • National Center for Biotechnology Information. "2-Methoxypyridine Spectral Data." PubChem Compound Summary. (Source for base chemical shifts).

Sources

Validation

Reference standards and spectroscopic data for 2-Methoxy-5-(prop-2-YN-1-YL)pyridine

Executive Summary 2-Methoxy-5-(prop-2-yn-1-yl)pyridine (also known as 2-Methoxy-5-propargylpyridine) is a high-value heterocyclic building block, primarily utilized in bioorthogonal chemistry (CuAAC "Click" reactions) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-5-(prop-2-yn-1-yl)pyridine (also known as 2-Methoxy-5-propargylpyridine) is a high-value heterocyclic building block, primarily utilized in bioorthogonal chemistry (CuAAC "Click" reactions) and the synthesis of PET radiotracers (e.g., targeting nicotinic or mGluR receptors).[1]

As a non-pharmacopeial intermediate, commercially available "reference standards" for this molecule often lack the rigorous certification of a USP/EP primary standard. Consequently, researchers must frequently validate their own in-house standards. This guide provides the spectroscopic data required for structural confirmation and compares the two dominant methodologies for purity assignment: Quantitative NMR (qNMR) versus HPLC-UV .

Part 1: Structural Characterization & Spectroscopic Fingerprint

To establish this molecule as a reference standard, structural identity must first be confirmed. The presence of the methoxy group (electron-donating) and the propargyl group (electron-withdrawing/alkyne) creates a distinct electronic signature on the pyridine ring.

NMR Spectroscopic Data (Reference Values)

The following shifts are characteristic of high-purity 2-Methoxy-5-(prop-2-yn-1-yl)pyridine in


.
NucleusMoietyShift (

ppm)
Multiplicity

-Coupling (Hz)
Assignment Logic

H
Pyridine H-68.05 - 8.10Doublet (d)

Ortho to N, meta to alkyl. Most deshielded.

H
Pyridine H-47.45 - 7.50Doublet of Doublets (dd)

Para to OMe.

H
Pyridine H-36.70 - 6.75Doublet (d)

Ortho to OMe (Shielded by +M effect).

H

3.90 - 3.95Singlet (s)-Characteristic methoxy on pyridine.

H
Propargyl

3.35 - 3.40Doublet (d)

Methylene bridge.

H
Alkyne

2.15 - 2.25Triplet (t)

Terminal alkyne proton.

C
Alkyne Internal~80.5--Quaternary alkyne carbon.

C
Alkyne Terminal~71.0--Terminal alkyne carbon.

C
Methoxy~53.5--

carbon.

Analyst Note: The coupling constant (


 Hz) between the propargyl methylene and the terminal alkyne proton is a critical purity indicator. Loss of this coupling often indicates oxidation or polymerization of the alkyne tail.
Mass Spectrometry (ESI-MS)
  • Formula:

    
    
    
  • Exact Mass: 147.0684 Da

  • Observed ion

    
    :  148.0757 m/z
    
  • Fragmentation Pattern: Loss of

    
     (from methoxy) or 
    
    
    
    (propargyl) are common collision-induced dissociation (CID) pathways.

Part 2: Comparative Analysis of Purity Assessment Methods

When certifying a batch of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine as a "Reference Standard," you must choose between Relative Quantification (HPLC) and Absolute Quantification (qNMR).

Method A: HPLC-UV (External Standard Method)
  • Principle: Compares the peak area of the analyte against a known external standard.

  • The Problem: Since this molecule is the standard you are trying to validate, you likely do not have a certified external standard to compare it to. Using "Area %" assumes all impurities have the same extinction coefficient as the main peak, which is scientifically flawed for pyridine synthesis intermediates where precursors may lack the chromophore.

Method B: Quantitative NMR (qNMR) – Recommended[2]
  • Principle: Uses an internal standard (e.g., Maleic Acid or TCNB) of known purity (Traceable to NIST/BIPM). The ratio of molar integrals provides the absolute purity (mass fraction).

  • Advantage: Does not require a reference standard of the analyte itself.[2][3][4] It relies on the fundamental physics of nuclear spin.

Performance Comparison Table
FeatureHPLC-UV (Area Normalization)qNMR (Internal Standard)
Accuracy Low to Medium (Risk of hidden impurities)High (Absolute method)
Reference Material Requires identical, pre-certified standardRequires generic standard (e.g., Maleic Acid)
Selectivity Separation based on polaritySeparation based on chemical shift
Speed 30-60 mins (equilibration + run)< 15 mins (sample prep + scan)
Suitability Routine QC of established productsPrimary Characterization of New Standards

Part 3: Experimental Protocol – Validating the Standard via qNMR

This protocol describes how to assign a purity value to your synthesized 2-Methoxy-5-(prop-2-yn-1-yl)pyridine using qNMR.

Reagents:

  • Analyte: ~10-15 mg of 2-Methoxy-5-(prop-2-yn-1-yl)pyridine.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (

    
    ). Must be TraceCERT® or equivalent grade.
    
  • Solvent:

    
     (99.8% D) + 0.03% TMS.
    

Workflow:

  • Gravimetry: Weigh exactly

    
     (analyte) and 
    
    
    
    (internal standard) into the same vial using a microbalance (readability 0.001 mg). Target a 1:1 molar ratio.
  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest proton).
    • Pulse angle:

      
      .
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the Analyte signal (e.g., OMe singlet at 3.9 ppm) and the IS signal.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[2][5][6]

Part 4: Visualization of Workflows

Analytical Certification Workflow

This diagram illustrates the decision tree for certifying the material as a reference standard.

AnalyticalWorkflow Raw Synthesized Material (Crude) ID Structural ID (1H NMR, MS, IR) Raw->ID PurityCheck Purity Screen (HPLC-UV / TLC) ID->PurityCheck Decision Purity > 95%? PurityCheck->Decision Purification Flash Chromatography (EtOAc/Hex) Decision->Purification No qNMR qNMR Assay (Absolute Quantification) Decision->qNMR Yes Purification->PurityCheck CoA Generate CoA (Certified Reference Material) qNMR->CoA

Caption: Workflow for converting crude synthesis output into a certified reference standard using qNMR.

Application: Click Chemistry Pathway

The primary utility of this standard is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

ClickChemistry Alkyne 2-Methoxy-5-propargylpyridine (The Standard) Triazole 1,2,3-Triazole Linkage (Bioactive Conjugate) Alkyne->Triazole + Azide Azide Target Molecule-Azide (R-N3) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole Catalysis

Caption: The standard acts as the "Clickable" handle to conjugate functional moieties (R) via triazole formation.

References

  • Almac Group. (2025). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis.[4][7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 124065776 (Derivative Structure). Retrieved from [Link]

  • Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[3][4] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxy-5-(prop-2-YN-1-YL)pyridine

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Workflow

I'm now integrating critical safety protocols into the reaction workflow for Sonogashira and CuAAC couplings. I'm prioritizing adding the copper catalyst last to prevent dry acetylide buildup and reaction monitoring to avoid drying. Chelation with EDTA or ammonium hydroxide is emphasized for complete quenching.

Integrating Safety Protocols

I'm presently integrating safety protocols within the experimental workflow, focusing particularly on Sonogashira and CuAAC couplings. The copper catalyst addition order and reaction monitoring are crucial, and I'm emphasizing chelating agents for comprehensive quenching. Waste segregation is paramount.

Prioritizing Safety Protocols

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Handling 2-Methoxy-5-(prop-2-yn-1-yl)pyridine requires a nuanced approach to laboratory safety. As a polyfunctionalized small pyridine, it is a highly valuable building block in drug discovery—particularly in the synthesis of neuroprotective agents and sigma receptor ligands ()[1]. However, its dual functionality presents a complex safety profile: researchers must simultaneously manage the flammability and toxicity of a substituted pyridine alongside the severe reactivity of a terminal alkyne.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data. The protocols below explain the causality behind each safety measure, ensuring your laboratory operations are both scientifically rigorous and intrinsically safe.

Physicochemical Hazard Profile: The Causality of Risk

To design an effective handling protocol, we must deconstruct the molecule's structural hazards:

  • The Pyridine Core: Pyridine derivatives are basic, highly combustible, and act as severe respiratory, skin, and eye irritants ()[2]. They readily penetrate biological membranes, meaning dermal exposure can rapidly lead to systemic toxicity and central nervous system depression ()[3].

  • The Methoxy Substituent: The ether-like methoxy group at the 2-position increases the molecule's overall lipophilicity. This enhances its ability to permeate standard laboratory glove materials and accelerates transdermal absorption.

  • The Propargyl Group (Terminal Alkyne): This is the most critical reactive hazard. The terminal sp-hybridized carbon-hydrogen bond is highly acidic (pKa ~25) ()[4]. Upon contact with heavy metal ions (specifically Cu⁺, Ag⁺, Hg²⁺), it rapidly deprotonates to form metal acetylides ()[5]. These acetylides are highly shock-sensitive and can detonate violently when dry ()[5]. Furthermore, terminal alkynes are susceptible to oxidative degradation and homocoupling if not stored under an inert atmosphere ()[5].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are insufficient for lipophilic pyridines. The following PPE matrix is mandatory for handling this compound ().

PPE CategorySpecificationScientific Rationale
Hand Protection Heavy-duty Butyl Rubber or Double-layered NitrileProtects against the lipophilic methoxy-pyridine core, which can rapidly permeate thin, standard-issue gloves.
Eye/Face Snug-fitting Splash Goggles & Face ShieldPyridine derivatives cause severe, potentially delayed corneal damage upon contact ()[3].
Body Protection Flame-Resistant (FR) Nomex Lab CoatMitigates severe fire risks associated with the compound's inherent flammability and volatility ()[2].
Respiratory Fume Hood (80-120 fpm) + N95/Organic Vapor MaskPrevents inhalation of volatile respiratory irritants during scale-up or when handling outside of a hood ().

Operational Workflow: Copper-Catalyzed Cross-Coupling

Because 2-Methoxy-5-(prop-2-yn-1-yl)pyridine is frequently utilized in Click Chemistry (CuAAC) or Sonogashira couplings, managing the copper acetylide intermediate is the primary operational challenge. The following protocol ensures safe handling by preventing the accumulation of dry, shock-sensitive intermediates.

Step-by-Step Methodology:

  • Inertion and Setup: Conduct all setups in a certified fume hood. Purge the reaction vessel with Argon or Nitrogen. Causality: Terminal alkynes undergo oxidative degradation and Glaser homocoupling in the presence of oxygen and copper catalysts ()[5].

  • Reagent Addition Sequence: Dissolve 2-Methoxy-5-(prop-2-yn-1-yl)pyridine in a degassed solvent. Add the organic base, followed by the electrophile. Add the copper catalyst last. Causality: Adding copper last prevents the premature buildup of unreacted copper acetylide before the electrophile is available to consume it in the catalytic cycle.

  • Reaction Monitoring: When taking aliquots for TLC or LC-MS, never allow the sample spot to dry completely on the benchtop if it contains high concentrations of copper and the alkyne. Microscopic detonations of dry acetylides can occur, ruining analytical equipment ()[5].

  • Quenching (Critical Step): Terminate the reaction using a strong aqueous chelating agent (e.g., saturated EDTA or ammonium hydroxide). Causality: Strong chelation pulls the copper out of the organic phase, destroying any residual copper acetylide and preventing it from precipitating as a shock-sensitive solid during workup. Self-Validation: Observation of a biphasic color change (the organic layer turning clear while the aqueous layer turns deep blue) visually validates successful copper sequestration.

G Start Start: Reaction Setup 2-Methoxy-5-(prop-2-yn-1-yl)pyridine CheckMetal Catalyst Check: Using Cu, Ag, or Hg? Start->CheckMetal MetalYes Yes (e.g., CuAAC, Sonogashira) Strict stoichiometric control Inert atmosphere (N2/Ar) CheckMetal->MetalYes Yes MetalNo No (e.g., Base-catalyzed) Standard inert handling CheckMetal->MetalNo No Workup Aqueous Workup & Phase Separation MetalYes->Workup MetalNo->Workup WasteSeg CRITICAL: Waste Segregation Keep Alkyne Organics AWAY from Heavy Metal Aqueous Workup->WasteSeg Dispose Label: Hazardous Waste Contains Terminal Alkyne NO HEAVY METALS WasteSeg->Dispose

Workflow for the safe handling and disposal of terminal alkynes to prevent metal acetylide formation.

Emergency Response & Spill Protocol

  • Small Spills: Immediately extinguish all ignition sources and evacuate unnecessary personnel ()[2]. Absorb the spill with an inert, non-combustible material (e.g., diatomaceous earth or sand). Never use combustible materials like sawdust, as the high surface area combined with the flammable pyridine core poses a severe fire risk.

  • Skin Contact: Immediately remove all contaminated clothing ()[6]. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use harsh organic solvents to wash the skin, as this will only accelerate the transdermal absorption of the lipophilic compound.

Disposal Plan: Zero-Tolerance Heavy Metal Policy

Improper disposal of terminal alkynes is a leading cause of catastrophic laboratory accidents ()[7].

  • Strict Segregation: Never dispose of unreacted 2-Methoxy-5-(prop-2-yn-1-yl)pyridine in standard aqueous waste containing heavy metals (Cu, Ag, Hg). The acidic terminal proton will react with metal ions in the waste carboy over time, forming a shock-sensitive precipitate at the bottom of the container ()[7].

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Avoid brass or copper-lined funnels and fittings, which can act as a source of catalytic metal ions ()[7].

  • Mandatory Labeling: The waste container must be explicitly labeled to alert environmental health and safety (EHS) personnel: "Hazardous Waste: Contains Terminal Alkyne. Potential for Explosive Acetylide Formation. DO NOT MIX WITH HEAVY METALS" ()[7].

References

  • MDPI. "2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors". Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: Pyridine". Available at: [Link]

  • Grokipedia. "Acetylide". Available at:[Link]

  • Novachem. "Pyridine-D5 Safety Data Sheet". Available at: [Link]

Sources

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